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  • Product: N-(tetracosanoyl)-1-deoxysphinganine
  • CAS: 1645269-63-1

Core Science & Biosynthesis

Foundational

The Deoxyceramide Imperative: Synthesis and Validation of N-(Tetracosanoyl)-1-Deoxysphinganine

An in-depth technical guide on the synthesis of N-(tetracosanoyl)-1-deoxysphinganine, designed for application scientists, lipid chemists, and drug development professionals. Biological Context and Rationale 1-Deoxysphin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of N-(tetracosanoyl)-1-deoxysphinganine, designed for application scientists, lipid chemists, and drug development professionals.

Biological Context and Rationale

1-Deoxysphingolipids (1-deoxySLs) represent a class of atypical, non-canonical sphingolipids characterized by the absence of a C1-hydroxyl group[1]. This seemingly minor structural deviation has profound biochemical consequences: it prevents the addition of complex headgroups and blocks canonical degradation via sphingosine-1-phosphate lyase[1]. Consequently, 1-deoxySLs accumulate intracellularly, leading to severe lipotoxicity.

The biosynthesis of these aberrant lipids is driven by mutations in the serine palmitoyltransferase (SPT) complex, which shifts the enzyme's substrate affinity from L-serine to L-alanine[2]. This pathological shift is the primary driver of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)[3]. Furthermore, elevated 1-deoxySLs serve as emerging biomarkers for metabolic syndrome and incident type 2 diabetes[4].

Following the formation of the 1-deoxysphinganine (m18:0) backbone, ceramide synthase 2 (CerS2) preferentially N-acylates the amine with very-long-chain fatty acyl-CoAs (e.g., C22–C24), yielding highly neurotoxic 1-deoxyceramides[3][5]. To elucidate the specific mechanisms of ER stress and mitochondrial dysfunction caused by these lipids, researchers require highly pure synthetic standards of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24 dihydro 1-deoxyceramide)[6].

Retrosynthetic Logic & Pathway Design

The target molecule, N-(tetracosanoyl)-1-deoxysphinganine ( C42​H85​NO2​ ), consists of a saturated 18-carbon sphingoid base and a 24-carbon N-acyl chain[7].

Causality of Synthesis Design: Relying on enzymatic synthesis in vitro is inefficient due to the extreme hydrophobicity of the substrates and the instability of the mutant SPT complex. Instead, a convergent chemical synthesis is highly preferred. The synthesis is divided into two phases:

  • Backbone Construction: The m18:0 backbone is synthesized via olefin cross-metathesis of a Boc-protected L-alanine-derived terminal alkene with 1-pentadecene. This is followed by catalytic hydrogenation to reduce the double bond, yielding the saturated 1-deoxysphinganine base[8].

  • N-Acylation (The Critical Step): The coupling of 1-deoxysphinganine with tetracosanoic acid (C24:0) presents a severe thermodynamic and kinetic challenge due to the extreme lipophilicity and steric bulk of both components. Standard aqueous carbodiimide chemistry (EDC/NHS) fails. Therefore, we utilize HATU in a strictly anhydrous non-polar/polar solvent matrix (DCM/DMF) to drive the amidation.

G cluster_bio Biological Pathway (In Vivo) cluster_chem Chemical Synthesis (In Vitro) A Palmitoyl-CoA + L-Alanine B 1-Deoxysphinganine (m18:0) A->B Mutant SPT C N-(tetracosanoyl)- 1-deoxysphinganine B->C CerS2 + C24-CoA D Boc-L-Alanine Derivative E Cross-Metathesis & Hydrogenation D->E F 1-Deoxysphinganine (Intermediate) E->F G N-Acylation (C24:0 Acid + HATU) F->G H N-(tetracosanoyl)- 1-deoxysphinganine G->H

Figure 1: Biological vs. chemical synthesis pathways for N-(tetracosanoyl)-1-deoxysphinganine.

Self-Validating Synthesis Protocols

The following methodology focuses on the critical Phase II (N-acylation) workflow, assuming the m18:0 intermediate has been synthesized or procured. Every step is engineered as a self-validating system , ensuring that failure points are identified immediately rather than at the end of the workflow.

Phase II: N-Acylation with Tetracosanoic Acid

Reagents:

  • 1-Deoxysphinganine (1.0 eq)

  • Tetracosanoic acid (Lignoceric acid, 1.2 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Matrix Preparation & Pre-Activation:

    • Action: Dissolve tetracosanoic acid and HATU in the anhydrous DCM/DMF (4:1) mixture under an Argon atmosphere. Add DIPEA dropwise.

    • Causality: Tetracosanoic acid is highly hydrophobic and insoluble in pure DMF, while HATU requires a polar aprotic solvent to dissolve and react. The 4:1 DCM/DMF ratio provides the exact dielectric balance needed to solvate both the C24 chain and the coupling reagent. Argon prevents moisture from hydrolyzing the highly reactive OAt-ester intermediate.

    • Self-Validation Checkpoint 1: The solution will transition from a cloudy suspension to a clear, pale-yellow liquid within 15 minutes, visually confirming the formation of the active ester.

  • Amidation:

    • Action: Add 1-deoxysphinganine (dissolved in minimal DCM) dropwise to the activated ester solution. Stir at room temperature for 12 hours.

    • Causality: Dropwise addition prevents localized depletion of the active ester, reducing the likelihood of unreacted tetracosanoic acid precipitating out of solution.

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 3:1). Stain with Ninhydrin. The starting material (1-deoxysphinganine) possesses a free primary amine and will stain bright pink/purple at the baseline. The successful formation of the amide neutralizes the amine; thus, the complete disappearance of the ninhydrin-positive spot confirms 100% conversion.

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Chloroform ( CHCl3​ ).

    • Causality: Standard extraction solvents like Ethyl Acetate (EtOAc) will cause the C42​ lipid to crash out, forming an unmanageable emulsion. CHCl3​ provides superior solvation for very-long-chain ceramides, ensuring quantitative recovery.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc).

    • Causality: The extreme lipophilicity of the product means it elutes rapidly. Starting with 100% Hexane flushes out any non-polar hydrocarbon impurities, while the slight increase in polarity selectively elutes the target amide, leaving residual polar HATU byproducts tightly bound to the silica.

Workflow A 1. Pre-Activation C24 Acid + HATU + DIPEA Solvent: DCM/DMF (4:1) B 2. Amidation Add 1-Deoxysphinganine Argon Atm, 12h, RT A->B C 3. Reaction Quench NH4Cl & CHCl3 Extraction TLC Ninhydrin Check B->C D 4. Purification Silica Flash Chromatography Hexane:EtOAc Gradient C->D E 5. Final Product N-(tetracosanoyl)- 1-deoxysphinganine D->E

Figure 2: Step-by-step self-validating workflow for the N-acylation and purification process.

Quantitative Validation & Analytical Data

To ensure the synthesized standard is viable for high-resolution biological assays (e.g., LC-MS/MS metabolomics), the product must meet strict physicochemical and analytical criteria[6].

Table 1: Physicochemical Properties of the Target Molecule

PropertyValue / Specification
IUPAC Name N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]tetracosanamide
Common Nomenclature C24 dihydro 1-Deoxyceramide (m18:0/24:0)
Chemical Formula C42​H85​NO2​
Molecular Weight 636.1 g/mol
Monoisotopic Mass 635.6580 Da
Solubility Profile DMF (20 mg/ml), DMSO (20 mg/ml), CHCl3​ (High)

Table 2: Analytical Validation Criteria

Analytical MethodDiagnostic Signal / MarkerValidation Criteria for Success
TLC (Hexane:EtOAc 3:1) Rf​ ≈ 0.45Absence of ninhydrin-positive baseline spot.
1 H-NMR ( CDCl3​ ) δ 5.80 (d, 1H, NH)Confirms successful amide bond formation.
1 H-NMR ( CDCl3​ ) δ 0.88 (t, 6H, terminal CH3​ )Confirms the presence of both the m18:0 and C24:0 aliphatic chains.
HRMS (ESI+) m/z 636.665 [M+H]+ Matches the theoretical exact mass of the protonated lipid species.

Conclusion

The synthesis of N-(tetracosanoyl)-1-deoxysphinganine is a critical requirement for advancing our understanding of lipotoxic neuropathies and metabolic disorders. By abandoning standard aqueous coupling in favor of a highly tuned, anhydrous DCM/DMF HATU-mediated amidation, researchers can overcome the extreme lipophilicity of the C24 and m18:0 chains. Implementing self-validating checkpoints—such as visual activation cues and ninhydrin-based TLC monitoring—ensures high-yield, high-purity recovery of this vital 1-deoxyceramide standard.

References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity - PMC - PubMed Central, nih.gov,
  • Synthesis of 1-deoxysphingosine derivatives with conformationally restricted pyrrolidinediol head groups - PMC, nih.gov,
  • 1-Deoxysphingolipids - Wikipedia, wikipedia.org,
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI, mdpi.com,
  • N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 | CID 73242206 - PubChem, nih.gov,
  • (PDF)
  • SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - JCI, jci.org,
  • C24 dihydro 1-Deoxyceramide (m18:0/24:0) (CAS 1645269-63-1) - caymanchem.com, caymanchem.com,
  • Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans - PMC, nih.gov,

Sources

Exploratory

Unveiling the Biological Role of the C24 Acyl Chain in 1-Deoxysphinganine Toxicity: A Comprehensive Technical Guide

Executive Summary 1-Deoxysphingolipids (1-deoxySLs) are an atypical, highly neurotoxic class of sphingolipids implicated in severe pathologies, including Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), macula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Deoxysphingolipids (1-deoxySLs) are an atypical, highly neurotoxic class of sphingolipids implicated in severe pathologies, including Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), macular telangiectasia type 2 (MacTel), and diabetic neuropathy. While the field has long recognized 1-deoxysphinganine (1-deoxySa) as the root biomarker for these diseases, recent breakthroughs have redefined our mechanistic understanding: 1-deoxySa itself is merely a precursor . The true executioners of cellular toxicity are its downstream metabolites—specifically, very-long-chain 1-deoxyceramides harboring a C24 acyl chain .

This technical guide dissects the biological causality of C24 1-deoxyceramides, detailing the enzymatic pathways that generate them, the biophysical mechanisms by which they induce Endoplasmic Reticulum (ER) stress, and the self-validating experimental protocols required to quantify and study them in a laboratory setting.

The "Headless" Lipid Conundrum: Canonical vs. Atypical Biosynthesis

Sphingolipid biosynthesis begins in the ER, where Serine Palmitoyltransferase (SPT) typically condenses L-serine with palmitoyl-CoA to form sphinganine. However, under certain metabolic conditions or due to pathogenic mutations in the SPTLC1 or SPTLC2 genes, SPT undergoes a substrate shift, utilizing L-alanine instead of L-serine[1].

This single amino acid substitution produces 1-deoxysphinganine. Because it lacks the C1-hydroxyl group, 1-deoxySa cannot accept a head group (e.g., to form sphingomyelin) and, critically, cannot be phosphorylated by sphingosine kinase [1]. This prevents its degradation via the canonical sphingosine-1-phosphate (S1P) lyase pathway, leading to the toxic intracellular accumulation of these "headless" lipids.

MetabolicPathway Palmitoyl Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl->SPT Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT Sphinganine Sphinganine SPT->Sphinganine Canonical Pathway DeoxySa 1-Deoxysphinganine SPT->DeoxySa Atypical Pathway CerS_Canonical Ceramide Synthases Sphinganine->CerS_Canonical CerS2 CerS2 / TECR (VLCFA) DeoxySa->CerS2 Ceramide Canonical Ceramides CerS_Canonical->Ceramide DeoxyCer C24 1-Deoxyceramide CerS2->DeoxyCer Degradation Degradation via S1P Lyase Ceramide->Degradation Toxicity ER Stress & Neurotoxicity DeoxyCer->Toxicity

Canonical vs. Atypical Sphingolipid Biosynthesis and C24 1-Deoxyceramide Toxicity.

The Critical Dependency on the C24 Acyl Chain

Once formed, 1-deoxySa is rapidly N-acylated by Ceramide Synthases (CerS1-6) to form 1-deoxyceramides. Mammalian cells express different CerS isoforms with distinct acyl-CoA chain length specificities. CerS2 is the predominant isoform in many tissues and specifically incorporates very-long-chain fatty acids (VLCFAs), primarily C22 to C24[1].

Recent genome-wide CRISPR-Cas9 screens in SH-SY5Y neuroblastoma cells have definitively proven that the C24 acyl chain is the linchpin of 1-deoxySL toxicity. Researchers discovered that loss-of-function (LOF) mutations in CERS2 or TECR (Trans-2-enoyl-CoA reductase, an enzyme essential for VLCFA elongation) confer near-complete resistance to 1-deoxySa-induced cell death ()[2].

Why does the C24 chain matter?

  • Biophysical Disruption: The extreme hydrophobicity and length of the C24 acyl chain create severe hydrophobic mismatch within lipid bilayers. Unlike shorter C16 variants, C24 1-deoxyceramides massively disrupt membrane packing and fluidity ().

  • Organelle Specificity: C24 1-deoxyceramides accumulate directly in the ER and mitochondria, triggering localized organelle failure ()[3].

Mechanisms of C24 1-Deoxyceramide Cytotoxicity

As a Senior Application Scientist, I emphasize that understanding the downstream causality of a lipid species is just as important as quantifying it. The accumulation of C24 1-deoxyceramides triggers a cascading failure of cellular homeostasis:

  • ER Stress and the Unfolded Protein Response (UPR): The biophysical distortion of the ER membrane by C24 1-deoxyceramides triggers the UPR. This is evidenced by the robust splicing of XBP1 (XBP1s) and the upregulation of pro-apoptotic markers like CHOP[1]. In CERS2 KO cells, where 1-deoxySa is forced to be acylated with shorter chains (C16) by CerS5/6, this ER stress response is completely abrogated[1].

  • Autophagosome Accumulation: The inability to properly traffic these rigid, very-long-chain lipids results in the stalling of autophagic flux and the accumulation of autophagosomes and lysosomes ()[4].

ERStress DeoxySa 1-Deoxysphinganine CerS2 CerS2 (ER Membrane) DeoxySa->CerS2 N-acylation DeoxyCer C24 1-Deoxyceramide Accumulation CerS2->DeoxyCer + C24-CoA Membrane ER Membrane Disruption DeoxyCer->Membrane UPR Unfolded Protein Response (UPR) Membrane->UPR Apoptosis Apoptosis / Cell Death UPR->Apoptosis

Mechanism of C24 1-Deoxyceramide-Induced ER Stress and Apoptosis.

Experimental Workflows: A Self-Validating Protocol

To rigorously study the biological role of the C24 acyl chain, laboratories must employ a self-validating experimental design. Standard lipid extractions often suffer from poor recovery of C24 ceramides due to their extreme hydrophobicity. The following protocol ensures causality and high-fidelity quantification.

Step-by-Step Methodology

1. Cell Culture & Biological Controls

  • Action: Culture wild-type (WT) SH-SY5Y cells alongside a CRISPR-Cas9 generated CERS2 KO line.

  • Causality: The CERS2 KO line acts as an absolute biological negative control, proving that any observed toxicity is dependent on VLCFA N-acylation, not the free 1-deoxySa base.

  • Treatment: Dose cells with 1-6 µM 1-deoxySa for 24–48 hours.

2. Modified Bligh-Dyer Lipid Extraction

  • Action: Harvest cells and extract lipids using a Chloroform:Methanol:Water (2:2:1.8, v/v/v) system.

  • Validation: Spike the lysis buffer with 50 pmol of heavy-isotope internal standards (e.g., d7-C24 Ceramide and d7-C16 Ceramide) before extraction. This normalizes extraction efficiency variations between the highly hydrophobic C24 and the more soluble C16 species.

3. Targeted LC-MS/MS Analysis

  • Action: Separate lipids using a reverse-phase C18 column. A steep gradient of Isopropanol/Methanol is required to elute C24 species.

  • Detection: Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Target C24:0 1-deoxyceramide at m/z 634.1 → 284.3 (sphingoid base fragment)[3].

    • Target C24:1 1-deoxyceramide at m/z 632.1 → 284.3.

4. Phenotypic Validation (ER Stress)

  • Action: Perform Western blotting on parallel lysates for UPR markers (XBP1s, BiP, CHOP).

  • Causality: If the LC-MS/MS data shows C24 depletion in the KO line, the Western blot must show a corresponding lack of UPR activation, directly linking the lipid species to the stress phenotype.

Workflow Step1 1. Cell Culture SH-SY5Y (WT & CERS2 KO) Treat with 1-deoxySa Step2 2. Lipid Extraction Bligh-Dyer Method Add d7-Ceramide Standards Step1->Step2 Step4 4. Viability & UPR Assays CellTiter-Glo & Western Blot (XBP1s, CHOP) Step1->Step4 Step3 3. LC-MS/MS Analysis Reverse-Phase LC MRM Mode Targeting m/z 634.1 Step2->Step3

Experimental Workflow for Validating C24 1-Deoxyceramide Toxicity.

Quantitative Data Presentation

The shift in the lipidome upon CERS2 knockout is dramatic. By forcing the cell to utilize CerS5/6 instead of CerS2, the acyl chain distribution of 1-deoxyceramides shifts from toxic very-long-chains (C24) to benign long-chains (C16).

Table 1: Relative Abundance of 1-Deoxyceramide Species (WT vs. CERS2 KO SH-SY5Y Cells)

Lipid SpeciesAcyl Chain LengthWT SH-SY5Y (Relative %)CERS2 KO (Relative %)Biological Implication
C16 1-Deoxyceramide Long-Chain (LC)~15%~85%Shift to shorter chains; fails to induce ER stress.
C22 1-Deoxyceramide Very-Long-Chain (VLC)~10%< 2%Depletion of secondary toxic lipid.
C24:1 1-Deoxyceramide Very-Long-Chain (VLC)~25%< 5%Loss of primary toxic lipid.
C24:0 1-Deoxyceramide Very-Long-Chain (VLC)~50%< 5%Loss of primary toxic lipid; rescues cell viability.

(Data synthesized from CRISPR-Cas9 validation studies[1][2])

Therapeutic Implications for Drug Development

The revelation that the C24 acyl chain is the primary driver of 1-deoxySL toxicity opens novel therapeutic avenues. Rather than attempting to correct the upstream SPT mutation (which is challenging in adult neurons), drug development professionals can target the N-acylation step.

Small molecule inhibitors targeting CerS2 or TECR could act as metabolic shunts, forcing the conversion of accumulating 1-deoxySa into benign C16 1-deoxyceramides. This represents a highly promising, substrate-reduction-like therapy for neuropathological diseases caused by 1-deoxysphingolipid accumulation.

References

  • Byrnes C, Clarke BA, Zhu H, et al. 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity. bioRxiv / PubMed.[Link]

  • Jiménez-Rojo N, Leonetti MD, Zanolari B, et al. Biophysical properties of novel 1-deoxy-(dihydro)ceramides occurring in mammalian cells. Biophysical Journal.[Link]

  • Hannich JT, Loizides-Mangold U, Sinturel F, et al. Ether lipids, sphingolipids and toxic 1-deoxyceramides as hallmarks for lean and obese type 2 diabetic patients. Acta Physiologica.[Link]

  • Alecu I, Tedeschi A, Behler N, et al. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. Journal of Lipid Research.[Link]

Sources

Foundational

"N-(tetracosanoyl)-1-deoxysphinganine as an atypical sphingolipid"

An In-Depth Technical Guide to N-(tetracosanoyl)-1-deoxysphinganine: Mechanistic Biology, Pathophysiology, and Analytical Workflows Executive Summary N-(tetracosanoyl)-1-deoxysphinganine , frequently designated as C24:0...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(tetracosanoyl)-1-deoxysphinganine: Mechanistic Biology, Pathophysiology, and Analytical Workflows

Executive Summary

N-(tetracosanoyl)-1-deoxysphinganine , frequently designated as C24:0 1-deoxydihydroceramide or Cer(m18:0/24:0) , is a highly bioactive and neurotoxic atypical sphingolipid [1]. Unlike canonical sphingolipids, it lacks a critical C1-hydroxyl group. This seemingly minor structural deviation fundamentally alters its metabolic fate, transforming it from a transient signaling intermediate into a pathological dead-end that drives neurodegeneration, metabolic syndrome, and cellular toxicity. This guide provides a comprehensive synthesis of its biochemical causality, pathophysiological impact, and the self-validating analytical protocols required for its quantification.

Biochemical Genesis: The Causality of Atypical Synthesis

The synthesis of N-(tetracosanoyl)-1-deoxysphinganine is a two-step pathological cascade driven by substrate promiscuity and specific enzymatic affinities.

Step 1: The Substrate Shift at Serine Palmitoyltransferase (SPT) Under physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA. However, in the presence of specific genetic mutations (such as SPTLC1 or SPTLC2 variants in Hereditary Sensory and Autonomic Neuropathy Type 1, HSAN1) or under conditions of systemic L-serine deficiency (frequently observed in Type 2 Diabetes), SPT undergoes a substrate shift, utilizing L-alanine instead of L-serine [2][3]. This aberrant condensation generates the free base 1-deoxysphinganine .

Step 2: Very-Long-Chain N-Acylation by CerS2 The free base alone does not account for the full spectrum of cellular toxicity. Recent genome-wide CRISPR/Cas9 screens have revealed that the cytotoxicity of 1-deoxysphingolipids strictly requires their conversion into very-long-chain ceramides . Ceramide Synthase 2 (CerS2) , which possesses a high affinity for very-long-chain fatty acyl-CoAs (C22–C24), N-acylates 1-deoxysphinganine with tetracosanoyl-CoA to form N-(tetracosanoyl)-1-deoxysphinganine .

The Metabolic Dead-End: Because this molecule lacks a C1-hydroxyl group, it cannot accept a phosphocholine or carbohydrate headgroup to form complex sphingolipids. Furthermore, it cannot be phosphorylated by sphingosine kinase, rendering it immune to degradation by S1P lyase .

Biosynthesis Substrates Palmitoyl-CoA + L-Alanine (Elevated in T2DM / HSAN1) SPT Serine Palmitoyltransferase (SPT) Substrates->SPT Condensation DeoxySA 1-Deoxysphinganine (m18:0) SPT->DeoxySA Loss of C1-Hydroxyl CerS2 Ceramide Synthase 2 (CerS2) + Tetracosanoyl-CoA (C24:0) DeoxySA->CerS2 N-acylation Target N-(tetracosanoyl)-1-deoxysphinganine (C24:0 1-deoxyDHCer) CerS2->Target Very-long-chain addition DeadEnd Metabolic Dead-End (No S1P Degradation / No Complex SLs) Target->DeadEnd Intracellular Accumulation

Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine via SPT and CerS2.

Pathophysiology and Cellular Toxicity

The intracellular accumulation of C24:0 1-deoxydihydroceramide acts as a potent disruptor of organelle homeostasis:

  • Endoplasmic Reticulum (ER) Stress: The integration of these very-long-chain atypical lipids into the ER membrane significantly reduces membrane fluidity. This dysregulates cargo trafficking in the early secretory pathway and triggers a robust Unfolded Protein Response (UPR) [4].

  • Lysosomal and Mitochondrial Dysfunction: 1-deoxysphingolipids induce massive autophagosome and lysosome accumulation. They specifically target damaged mitochondria, leading to aberrant swelling and tubule formation [5].

  • NLRP3 Inflammasome Activation: In phagocytic cells, the cellular uptake and N-acylation of 1-deoxysphinganine can lead to the formation of intracellular lipid crystals. When these crystals enter the lysophagosomal apparatus, they act as a potent danger signal, triggering the NLRP3 inflammasome and prompting the release of the pro-inflammatory cytokine IL-1β [5].

Quantitative Data: Profiling in Disease States

Clinical lipidomics has established N-(tetracosanoyl)-1-deoxysphinganine as a critical biomarker for peripheral neuropathies. In both mouse neural tissues and human cohorts, very-long-chain species (C22 and C24) dominate the atypical sphingolipid profile and accumulate significantly with age and disease progression [6].

ParameterSpecification / Clinical Finding
Chemical Formula C42H85NO2 [1]
Molecular Weight 636.1 g/mol [1]
Primary Target Organelles Endoplasmic Reticulum, Mitochondria, Lysosomes [5][4]
Diabetic Neuropathy (DN) Plasma C24:0 1-deoxydihydroceramide is significantly elevated in DN and inversely correlates with nerve conduction velocity (NCV) [3][7].
HSAN1 Mutations cause systemic accumulation, directly driving length-dependent axonal neuropathy and sensory loss [2].

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To ensure rigorous scientific integrity, the quantification of N-(tetracosanoyl)-1-deoxysphinganine must utilize a self-validating system. This protocol embeds internal controls to mathematically normalize matrix effects and extraction losses.

Step-by-Step Methodology:

  • Sample Preparation & Spiking (Validation Check 1): Aliquot 50 µL of plasma or tissue homogenate. Immediately spike with a known concentration of a heavy-isotope internal standard (e.g., d7-sphinganine or a C17-ceramide surrogate). This step is non-negotiable for absolute quantification.

  • Biphasic Lipid Extraction: Add 200 µL of Methanol:Chloroform (2:1 v/v) to the sample. Vortex vigorously for 5 minutes. Induce phase separation by adding 50 µL of LC-MS grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Organic Phase Recovery: Carefully extract the lower organic (chloroform) phase containing the highly hydrophobic C24:0 1-deoxyDHCer. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Methanol:Isopropanol (1:1 v/v).

  • UHPLC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Elute using a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile:Isopropanol 50:50 + 0.1% Formic Acid).

  • ESI-MS/MS MRM Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the precursor m/z ~636.6 to its dominant sphingoid base product ion.

  • Linearity & Matrix Validation (Validation Check 2): Run a 6-point calibration curve. The assay is only validated if the standard curve demonstrates an R² > 0.99 and the calculated recovery of the spiked internal standard falls within 15% of the theoretical spike value.

Workflow Sample Plasma/Tissue Homogenization Extraction Biphasic Lipid Extraction (MeOH/CHCl3) Sample->Extraction Spike Internal Stds LC Reverse-Phase UHPLC Separation Extraction->LC Organic Phase MS ESI-MS/MS (MRM Mode) LC->MS Ionization Data Absolute Quantification (C24:0 1-deoxyDHCer) MS->Data Data Analysis

Self-validating LC-MS/MS analytical workflow for 1-deoxydihydroceramide quantification.

Therapeutic Targeting & Drug Development

Understanding the causality of N-(tetracosanoyl)-1-deoxysphinganine synthesis opens distinct avenues for pharmacological intervention:

  • Substrate Competition (L-Serine Supplementation): Because SPT's affinity for L-alanine is a root cause of atypical synthesis, high-dose oral L-serine supplementation is used to competitively inhibit L-alanine incorporation. This strategy successfully lowers 1-deoxysphingolipid concentrations and preserves nerve function in both HSAN1 models and diabetic neuropathy [3].

  • Ceramide Synthase Inhibition (Fumonisin B1 Paradox): Fumonisin B1 is a potent inhibitor of CerS. In experimental models, treating cells with Fumonisin B1 halts the conversion of 1-deoxysphinganine into N-(tetracosanoyl)-1-deoxysphinganine, causing a massive accumulation of the free base [8]. While Fumonisin B1 is too toxic for clinical use, this mechanism validates CerS2 as the obligate gatekeeper for very-long-chain 1-deoxyceramide toxicity, making targeted, reversible CerS2 inhibitors a compelling frontier for drug development .

References

  • 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activ
  • Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migr
  • Lowering Plasma 1-Deoxysphingolipids Improves Neuropathy in Diabetic R
  • Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine. PubMed. Link
  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity. bioRxiv. Link
  • 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory p
  • N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 | CID 73242206. PubChem. Link
  • Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity. PMC. Link
  • Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue. PMC. Link

Sources

Exploratory

Discovery and Characterization of N-(tetracosanoyl)-1-deoxysphinganine: A Comprehensive Technical Guide

Executive Summary The landscape of sphingolipid biology has expanded significantly with the discovery of non-canonical, atypical sphingolipids. Among these, 1-deoxysphingolipids (1-deoxySLs) have emerged as critical medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of sphingolipid biology has expanded significantly with the discovery of non-canonical, atypical sphingolipids. Among these, 1-deoxysphingolipids (1-deoxySLs) have emerged as critical mediators of cellular toxicity and disease pathology. Formed by an alternate substrate usage of the enzyme Serine Palmitoyltransferase (SPT), these lipids lack the canonical C1-hydroxyl group.

This whitepaper provides an in-depth technical characterization of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24 dihydro 1-deoxyceramide), a highly hydrophobic and cytotoxic 1-deoxySL metabolite. We explore its biosynthetic origins, pathophysiological mechanisms, and provide a self-validating analytical workflow for its quantification in biological matrices.

Biochemical Discovery & Structural Identity

The discovery of 1-deoxySLs fundamentally shifted our understanding of sphingolipid metabolism. Historically, sphingolipid biosynthesis was thought to strictly require L-serine. However, researchers discovered that mutations in the SPTLC1 and SPTLC2 genes—which cause Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1)—induce a permanent shift in SPT substrate specificity, allowing the enzyme to condense palmitoyl-CoA with L-alanine [1].

The immediate product of this reaction is 1-deoxysphinganine (doxSA). Because doxSA lacks the C1-hydroxyl group, it cannot be phosphorylated or degraded by the canonical sphingosine-1-phosphate (S1P) lyase pathway. Instead, it is rapidly N-acylated by ceramide synthases (CerS) to form 1-deoxyceramides.

N-(tetracosanoyl)-1-deoxysphinganine is the specific product of doxSA acylation by a 24-carbon fatty acid (tetracosanoic acid).

Quantitative Data: Physicochemical Properties

To facilitate targeted lipidomics and chemical biology studies, the core physicochemical properties of N-(tetracosanoyl)-1-deoxysphinganine are summarized below.

PropertyValue
Common Nomenclature C24 dihydro 1-deoxyceramide
Lipid MAPS Shorthand Cer(m18:0/24:0)
Chemical Formula C42H85NO2
Molecular Weight 636.1 g/mol
Precursor Ion [M+H]⁺ m/z 636.66
PubChem CID 73242206
Solubility DMF/DMSO (~20 mg/mL), Ethanol (~30 mg/mL)
Subcellular Accumulation Endoplasmic Reticulum (ER), Mitochondria

Biosynthetic Pathway and Subcellular Trafficking

The biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine is governed by the spatial and enzymatic coupling of SPT and Ceramide Synthase 2 (CerS2).

  • Condensation: SPT utilizes L-alanine and palmitoyl-CoA to generate 1-deoxysphinganine.

  • N-Acylation: Mammalian CerS enzymes exhibit distinct acyl-CoA specificities. CerS2 possesses a highly specific binding pocket that accommodates very long-chain fatty acyl-CoAs (C22–C24) [2]. Consequently, in tissues with high CerS2 expression (such as the brain and liver), 1-deoxysphinganine is predominantly converted into N-(tetracosanoyl)-1-deoxysphinganine.

  • The "Dead-End" Trajectory: Canonical ceramides are desaturated by DEGS1 and subsequently transported to the Golgi apparatus for conversion into complex sphingolipids (e.g., sphingomyelin). Because N-(tetracosanoyl)-1-deoxysphinganine lacks the C1-OH group, it cannot undergo these modifications, rendering it a metabolic "dead-end" that accumulates in the Endoplasmic Reticulum (ER)[3].

Biosynthesis L_Alanine L-Alanine SPT SPT (Mutated or WT) L_Alanine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT doxSA 1-Deoxysphinganine (m18:0) SPT->doxSA Condensation CerS2 CerS2 (N-acylation) doxSA->CerS2 Product N-(tetracosanoyl)- 1-deoxysphinganine (m18:0/24:0) CerS2->Product Amidation Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Tetracosanoyl_CoA->CerS2 DeadEnd No C1-OH: Cannot form Complex SLs Product->DeadEnd

Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine via SPT and CerS2.

Pathophysiological Mechanisms & Cellular Toxicity

The accumulation of N-(tetracosanoyl)-1-deoxysphinganine exerts profound lipotoxic effects, driving the pathology of HSAN1 and contributing to Diabetic Sensory Polyneuropathy (DSN) [4].

  • Mitochondrial Dysfunction: 1-deoxySLs aberrantly localize to mitochondria. The extreme hydrophobicity of the C24:0 acyl chain disrupts the outer mitochondrial membrane, leading to mitochondrial swelling, fragmentation, and bioenergetic failure [5].

  • ER Stress and Secretory Disruption: Accumulation of these atypical lipids in the ER drastically reduces membrane fluidity. This rigidification impairs the formation of ER exit sites (ERES), dysregulating the trafficking of cargo proteins in the early secretory pathway [3].

  • Autophagy and Inflammasome Activation: Cells attempt to clear 1-deoxySL aggregates via macroautophagy. However, these lipids form crystalline structures that destabilize the lysophagosomal apparatus in phagocytes. This lysosomal rupture releases cathepsins into the cytosol, potently triggering the NLRP3 inflammasome and driving IL-1β-mediated inflammation [6].

Analytical Methodology: LC-MS/MS Targeted Lipidomics

Accurate quantification of N-(tetracosanoyl)-1-deoxysphinganine requires specialized lipidomics workflows. Because 1-deoxySLs are low-abundance and highly hydrophobic, traditional extraction methods often yield poor recoveries.

The following protocol utilizes a Methyl tert-butyl ether (MTBE) extraction coupled with LC-MS/MS. Self-Validating Design: This workflow mandates the use of isotope-labeled internal standards spiked prior to extraction, ensuring that any matrix effects or extraction losses are mathematically corrected in the final quantification.

Step-by-Step Protocol

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquots of plasma (50 µL) or cell lysates (1×10⁶ cells) are placed in glass vials.

  • Action: Spike with 10 µL of an internal standard mix containing 100 pmol of d3-1-deoxysphinganine.

  • Causality: The deuterium-labeled standard co-elutes with the endogenous analyte during chromatography, perfectly neutralizing ionization suppression differences in the mass spectrometer source.

Step 2: MTBE Lipid Extraction

  • Add 225 µL of ice-cold Methanol and vortex for 10 seconds to precipitate proteins.

  • Add 750 µL of MTBE and incubate on a shaker at room temperature for 1 hour.

  • Add 188 µL of mass-spec grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes.

  • Causality: MTBE is explicitly chosen over the traditional chloroform-based Bligh-Dyer method because the lipid-rich organic phase forms the upper layer. This allows for clean extraction without disturbing the protein-rich interphase, drastically reducing sample contamination.

  • Transfer the upper organic phase to a new vial and dry under a gentle stream of nitrogen gas.

Step 3: Liquid Chromatography (LC) Separation

  • Reconstitute the dried pellet in 100 µL of Methanol/Isopropanol (1:1, v/v).

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm).

  • Causality: The C18 stationary phase effectively resolves the highly hydrophobic C24:0 acyl chain, separating N-(tetracosanoyl)-1-deoxysphinganine from canonical ceramides based on its lack of the polar C1-hydroxyl group.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) targeting the precursor-to-product ion transition: m/z 636.6 → m/z 250.3 (or instrument-optimized sphingoid base fragment).

  • Causality: MRM provides absolute structural selectivity, filtering out isobaric lipid species that do not yield the characteristic 1-deoxysphinganine fragment upon collision-induced dissociation.

Workflow Sample Biological Sample (Plasma / Cells) Spike Spike Internal Standard (e.g., d3-doxSA) Sample->Spike Extraction Lipid Extraction (MTBE Method) Spike->Extraction LC Reverse-Phase LC (C18 Column) Extraction->LC Organic Phase MS Tandem Mass Spec (ESI-MS/MS MRM) LC->MS Elution Data Data Analysis & Quantification MS->Data m/z 636.6 Precursor

Targeted LC-MS/MS lipidomics workflow for 1-deoxyceramide quantification.

Clinical Implications & Therapeutic Targeting

The identification of N-(tetracosanoyl)-1-deoxysphinganine as a primary driver of neurotoxicity has opened new therapeutic avenues. Because SPT's affinity for L-alanine is competitive with L-serine, high-dose L-serine supplementation is currently utilized in clinical trials for HSAN1. By flooding the cellular pool with L-serine, wild-type and mutated SPT enzymes are forced back toward canonical sphingolipid synthesis, successfully lowering the circulating levels of 1-deoxySLs [1]. Furthermore, targeted inhibition of CerS2 or modulation of downstream desaturases are being investigated to prevent the formation of the most toxic, very-long-chain 1-deoxyceramide species.

References

  • Steiner, R., Saied, E. M., Othman, A., Arenz, C., Maccarone, A. T., Poad, B. L., ... & Hornemann, T. (2016). Elucidating the chemical structure of native 1-deoxysphingosine. Journal of Lipid Research, 57(7), 1194-1203. URL:[Link]

  • Zhao, L., Spassieva, S. D., Jucius, T. J., et al. (2016). Ectopic expression of ceramide synthase 2 in neurons suppresses neurodegeneration induced by ceramide synthase 1 deficiency. Proceedings of the National Academy of Sciences, 113(21), 5928-5933. URL:[Link]

  • Mela, I., et al. (2023). 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway. bioRxiv. URL:[Link]

  • Dong, Y., et al. (2022). Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans. Diabetes Care, 45(11), 2630-2639. URL:[Link]

  • Alecu, I., Tedeschi, A., Behler, N., Wunderling, K., Lamberz, C., ... & Hornemann, T. (2017). Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. Journal of Lipid Research, 58(1), 42-59. URL:[Link]

  • Hannich, J. T., et al. (2020). 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation. Autophagy, 17(9), 2315-2334. URL:[Link]

Foundational

Cellular Accumulation and Localization of N-(tetracosanoyl)-1-deoxysphinganine: A Technical Whitepaper

Executive Summary N-(tetracosanoyl)-1-deoxysphinganine—structurally classified as 1-deoxydihydroceramide m18:0/24:0 (1-deoxyDHCer)—is a highly atypical, very-long-chain sphingolipid metabolite. Its cellular accumulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(tetracosanoyl)-1-deoxysphinganine—structurally classified as 1-deoxydihydroceramide m18:0/24:0 (1-deoxyDHCer)—is a highly atypical, very-long-chain sphingolipid metabolite. Its cellular accumulation is recognized as a primary pathological driver in neurodegenerative and metabolic disorders, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and diabetic neuropathy[1]. Lacking a critical C1-hydroxyl group, this lipid acts as a metabolic dead-end: it cannot be processed into complex sphingolipids nor degraded via canonical pathways[2]. This whitepaper provides an in-depth mechanistic analysis of its biochemical genesis, subcellular localization dynamics, and the self-validating experimental methodologies required to profile its lipotoxicity.

Biochemical Genesis and Structural Pathology

Canonical sphingolipid biosynthesis relies on the condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT). However, under conditions of elevated intracellular L-alanine or gain-of-function mutations in the SPTLC1 or SPTLC2 subunits (the genetic hallmark of HSAN1), SPT undergoes a pathological substrate shift, incorporating L-alanine instead of L-serine[1]. This aberrant condensation generates 1-deoxysphinganine (doxSA).

DoxSA is subsequently N-acylated by Ceramide Synthase. Specifically, Ceramide Synthase 2 (CerS2), which possesses a high affinity for very-long-chain fatty acyl-CoAs (C22–C24), converts doxSA into N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyDHCer m18:0/24:0)[3].

The Causality of Accumulation

The defining structural anomaly of 1-deoxyDHCer is the absence of the C1-hydroxyl group. This missing functional group dictates its pathological accumulation through three distinct mechanisms:

  • Inhibition of Complex Lipid Synthesis: It prevents the addition of hydrophilic headgroups, blocking conversion into sphingomyelin or glycosphingolipids[2].

  • Evasion of Degradation: It precludes phosphorylation by sphingosine kinases, effectively bypassing degradation via the sphingosine-1-phosphate (S1P) lyase pathway[1].

  • Disruption of Vesicular Transport: Canonical ceramide transport proteins, such as CERT, require the C1-hydroxyl group for hydrogen bonding within their START domain. Without it, 1-deoxyDHCer cannot be efficiently trafficked out of the Endoplasmic Reticulum (ER) via non-vesicular transport[4].

Pathway A Palmitoyl-CoA + L-Alanine B Serine Palmitoyltransferase (SPT) (Mutant or Altered Specificity) A->B C 1-Deoxysphinganine (doxSA) B->C D Ceramide Synthase 2 (CerS2) + Tetracosanoyl-CoA (C24:0) C->D E N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyDHCer m18:0/24:0) D->E F Accumulation in ER & Mitochondria (Metabolic Dead-End) E->F

Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine leading to organelle accumulation.

Subcellular Localization Dynamics and Organelle Toxicity

Because 1-deoxyDHCer m18:0/24:0 cannot be properly trafficked or degraded, it heavily burdens the early secretory pathway and adjacent metabolic organelles, leading to severe cellular dysfunction.

  • Mitochondrial Toxicity: 1-deoxysphingolipids show rapid, pronounced localization to mitochondria (often within minutes of exposure). This enrichment induces severe morphological aberrations, including outer membrane swelling, loss of internal cristae, and extensive mitochondrial fragmentation. The physical disruption of the mitochondrial network directly impairs respiratory chain function and bioenergetics[1].

  • Endoplasmic Reticulum (ER) Stress: As the primary site of CerS2-mediated N-acylation, the ER is the ground zero for 1-deoxyDHCer accumulation. The integration of these atypical, very-long-chain lipids disrupts membrane lipid packing. This physical stress triggers a robust Unfolded Protein Response (UPR), characterized by XBP1 splicing and the activation of the pro-apoptotic transcription factor DDIT3/CHOP, ultimately leading to a collapsed ER membrane structure[2][5].

  • Lysosomal and Autophagic Failure: Chronic exposure to 1-deoxySLs induces the formation of intramitochondrial tubular lipid inclusions. The cell attempts to clear these damaged organelles via autophagy. However, this autophagic flux results in the accumulation of indigestible deoxySL-containing lipid crystals within lysosomes, impairing physiological lysosomal function and causing cellular starvation[6][7].

Quantitative Data Summary

To understand the threshold of toxicity, it is critical to benchmark the accumulation metrics observed in both clinical and in vitro models.

Table 1: Quantitative Profiling of 1-Deoxysphingolipid Metrics

Metric / ParameterObservation / QuantificationBiological Consequence
Plasma doxSA (HSAN1 Patients) Up to 1.2 µM (vs. 0.1–0.3 µM in healthy)Systemic neurotoxicity, distal sensory impairment[1]
Primary Subcellular Targets Mitochondria (+++), ER (++), Golgi (+)Mitochondrial fragmentation, ER stress (UPR activation)[1][5]
Predominant Acyl Chain Length C24:0 (Tetracosanoyl) via CerS2Impaired membrane fluidity, lipid crystal formation[3][4]
Degradation Rate Negligible (Lacks C1-OH for S1P lyase)Intracellular accumulation, autophagic failure[1][2]
Lethal Dose (LD50 in MEFs) ~7.0 µM for doxSACytoskeletal collapse, anoxic cell death[7]

Experimental Methodologies for Tracking & Profiling

To establish a self-validating system for studying this lipid, drug development professionals must employ a dual-pronged approach: click-chemistry for spatial tracking and LC-MS/MS for quantitative lipidomics.

Protocol 1: Subcellular Tracking via Alkyne-doxSA and Click Chemistry

Standard fluorophore-conjugated lipids suffer from steric hindrance, which alters their natural membrane partitioning. To accurately track 1-deoxySLs, researchers utilize an alkyne-tagged analog (alkyne-doxSA) combined with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • Cell Seeding: Plate target cells (e.g., MEFs, SH-SY5Y, or human retinal organoids) in 8-well chamber slides and culture until 70% confluent.

  • Lipid Loading: Treat cells with 0.1 µM to 1.0 µM of alkyne-doxSA (complexed with BSA) for 1 to 24 hours to allow for cellular uptake and CerS2-mediated N-acylation[1].

  • Fixation: Wash cells with ice-cold PBS and fix using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize membranes using 0.1% Saponin in PBS for 10 minutes. (Critical Note: Avoid Triton X-100, as strong detergents will extract the target lipids from the membrane).

  • Click Reaction (CuAAC): Incubate cells with a click-chemistry cocktail containing 10 µM Alexa Fluor 488-Azide, 1 mM CuSO4, and 10 mM sodium ascorbate for 30 minutes in the dark[1].

  • Counterstaining: Co-stain with specific organelle markers (e.g., anti-Tom20 for mitochondria, anti-calnexin for ER) and DAPI for nuclear visualization.

  • Imaging: Acquire images using a high-resolution confocal laser scanning microscope to quantify colocalization.

Workflow S1 Cell Culture (MEFs / SH-SY5Y) S2 Alkyne-doxSA Treatment S1->S2 S3 Fixation & Permeabilization S2->S3 S4 CuAAC Click Chemistry (Fluorophore-Azide) S3->S4 S5 Confocal Microscopy S4->S5

Step-by-step workflow for spatiotemporal tracking of 1-deoxysphingolipids via click chemistry.

Protocol 2: LC-MS/MS Lipidomic Profiling of N-(tetracosanoyl)-1-deoxysphinganine

To validate the specific accumulation of the C24:0 species, targeted mass spectrometry is required[8].

  • Lipid Extraction: Harvest cells and perform a modified Bligh and Dyer extraction using Chloroform:Methanol:Water (2:2:1, v/v/v). Spike the lysis buffer with an internal standard (e.g., d7-sphinganine).

  • Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes. Carefully collect the lower organic phase and dry it completely under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid film in a Methanol:Isopropanol (1:1, v/v) solution[8].

  • Chromatography: Inject the sample onto a C18 reversed-phase UHPLC column. Utilize a gradient of Water/Acetonitrile (mobile phase A) and Isopropanol/Acetonitrile (mobile phase B), both fortified with 5 mM ammonium formate and 0.1% formic acid to enhance ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the specific precursor-to-product m/z transition for 1-deoxyDHCer m18:0/24:0 (Precursor m/z ~650.6 → Product m/z ~268.3).

References

  • Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction, J Lipid Res.
  • 1-Deoxysphingolipids Tempt Autophagy Resulting in Lysosomal Lipid Substrate Accumulation, ResearchG
  • Cytotoxicity of 1-deoxysphingolipid unraveled by genome-wide genetic screens and lipidomics, Molecular Biology of the Cell.
  • 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory p
  • 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activ
  • Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue, PMC.
  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity, bioRxiv.
  • Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity, PMC.

Sources

Exploratory

The Physicochemical and Biological Profiling of N-(tetracosanoyl)-1-deoxysphinganine

Executive Summary As lipidomics advances our understanding of metabolic disorders and neuropathies, atypical sphingolipids have emerged as critical mediators of cellular toxicity and disease pathology. Among these, N-(te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics advances our understanding of metabolic disorders and neuropathies, atypical sphingolipids have emerged as critical mediators of cellular toxicity and disease pathology. Among these, N-(tetracosanoyl)-1-deoxysphinganine —also known as C24 dihydro 1-deoxyceramide or m18:0/24:0 1-deoxyDHCer—represents a highly hydrophobic, metabolic dead-end lipid species.

Unlike canonical ceramides, this molecule lacks the crucial C1-hydroxyl group. This single structural deviation profoundly alters its physicochemical properties, subcellular trafficking, and biological fate. This technical guide provides an in-depth analysis of the structural mechanics, membrane dynamics, and validated analytical methodologies required for researchers and drug development professionals working with this atypical sphingolipid.

Structural Mechanics & Physicochemical Properties

N-(tetracosanoyl)-1-deoxysphinganine is formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, followed by N-acylation with a 24-carbon saturated fatty acid (lignoceric acid) by Ceramide Synthase 2 (CerS2).

The C1-Hydroxyl Deficit

The defining feature of 1 is the absence of the C1-OH group on the sphingoid base. In canonical ceramides, the C1-OH serves as the essential attachment point for polar headgroups (e.g., phosphocholine to form sphingomyelin, or carbohydrate moieties to form glycosphingolipids).

The Causality of Accumulation: Because it lacks this functional group, N-(tetracosanoyl)-1-deoxysphinganine cannot be processed in the Golgi apparatus into complex sphingolipids. Furthermore, it cannot be degraded by standard catabolic pathways (which require phosphorylation at the C1 position by sphingosine kinases). Consequently, it acts as a metabolic dead-end, accumulating in the Endoplasmic Reticulum (ER) and mitochondria.

Hydrophobicity and Membrane Partitioning

With an aliphatic chain of 24 carbons and an 18-carbon sphingoid base, the molecule exhibits extreme hydrophobicity. Its computed XLogP3 value is approximately 18.8. This extreme lipophilicity dictates its spontaneous partitioning into hydrophobic compartments. Instead of integrating smoothly into the fluid mosaic of the plasma membrane, it2, increasing local membrane rigidity and disrupting lipid microdomains.

Table 1: Quantitative Physicochemical Data
PropertyValueBiological Implication
Chemical Formula C₄₂H₈₅NO₂Very long-chain (VLC) saturated structure dictates high melting point and solid-phase tendency at physiological temps.
Molecular Weight 636.1 g/mol Requires specialized ionization parameters (e.g., APCI or ESI+) for mass spectrometry.
XLogP3 (Hydrophobicity) ~18.8Drives rapid partitioning into lipid droplets and organelle membranes; insoluble in aqueous media.
Hydrogen Bond Donors 2Limited interaction with aqueous environments compared to canonical ceramides (which have 3).

Biosynthetic Pathway & Subcellular Dynamics

To understand the toxicity of N-(tetracosanoyl)-1-deoxysphinganine, we must map its divergent biogenesis.

Biosynthetic_Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Canonical Alanine L-Alanine + Palmitoyl-CoA Alanine->SPT Atypical/Mutant Sphinganine Sphinganine (d18:0) SPT->Sphinganine DeoxySA 1-Deoxysphinganine (m18:0) SPT->DeoxySA CerS Ceramide Synthase 2 (CerS2) + Lignoceroyl-CoA (C24:0) Sphinganine->CerS DeoxySA->CerS DHCer Dihydroceramide (d18:0/24:0) CerS->DHCer DeoxyDHCer N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0) CerS->DeoxyDHCer Complex Complex Sphingolipids (SM, Glycosphingolipids) DHCer->Complex C1-OH modified DeadEnd Metabolic Dead-End (Organelle Accumulation) DeoxyDHCer->DeadEnd Lacks C1-OH

Fig 1. Divergent biosynthesis of canonical ceramides vs. 1-deoxysphingolipids.

Subcellular Trafficking Disruption

Because N-(tetracosanoyl)-1-deoxysphinganine cannot be converted into sphingomyelin, it is largely retained in the ER. High-resolution imaging has shown that 1-deoxysphingolipids accumulate proximal to ER Exit Sites (ERES). The localized increase in membrane hydrophobicity physically impedes the curvature required for COP-II vesicle formation, thereby 2 to the Golgi apparatus.

Pathophysiological Implications

  • Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): Missense mutations in SPTLC1 or SPTLC2 permanently shift the substrate affinity of SPT toward L-alanine. The resulting accumulation of m18:0/24:0 and its desaturated analogs in peripheral neurons induces severe axonal degeneration.

  • Type 2 Diabetes (T2DM) Biomarker: Even without genetic mutations, metabolic syndrome can drive 1-deoxySL synthesis due to elevated circulating alanine and dyslipidemia. N-(tetracosanoyl)-1-deoxysphinganine has been identified via non-targeted metabolomics as a 3.

  • Cytotoxicity: Accumulation of these lipids triggers4, compromises mitochondrial respiration, and induces the unfolded protein response (UPR).

Analytical & Experimental Methodologies

Handling N-(tetracosanoyl)-1-deoxysphinganine requires strict adherence to specialized protocols. Its extreme hydrophobicity guarantees that standard aqueous assays will fail due to micelle collapse and precipitation.

Table 2: Validated Solubility Matrix
Solvent SystemMax ConcentrationApplication Notes
Ethanol (100%) ~30 mg/mLPreferred stock solvent. Purge with inert gas (N₂/Ar) for long-term storage at -20°C.
DMSO / DMF ~20 mg/mLSecondary organic options; can cause freezing/thawing artifacts in lipidomic pipelines.
Ethanol:PBS (1:1) ~0.5 mg/mLUse immediately.5.
Aqueous Buffer (Direct) < 0.05 mg/mLNot recommended. Will precipitate out of solution instantly.
Protocol A: In Vitro Cell Culture Administration (BSA-Carrier Method)

Causality: To introduce this lipid to cultured cells (e.g., MEFs or HCT116) without causing localized crystalline toxicity, it must be complexed with a carrier protein that mimics physiological lipid transport.

  • Stock Preparation: Dissolve crystalline N-(tetracosanoyl)-1-deoxysphinganine in 100% ethanol to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes.

  • Carrier Complexing: Prepare a 10% (w/v) solution of fatty-acid-free Bovine Serum Albumin (BSA) in PBS.

  • Solvent Exchange: Dropwise, add the 10 mM lipid stock into the BSA solution under constant vortexing to achieve a 1 mM lipid / 10% BSA complex. Self-Validation: The solution must remain optically clear. Any turbidity indicates lipid precipitation, requiring the batch to be discarded.

  • Administration: Dilute the complex into pre-warmed complete culture media to achieve the desired final concentration (typically 1–5 µM).

Protocol B: LC-MS/MS Lipidomic Extraction & Quantification

Causality: The lack of a polar headgroup means this lipid partitions exclusively into the organic phase during extraction. A modified MTBE (Methyl tert-butyl ether) extraction is superior to standard Folch (Chloroform/Methanol) as it floats the lipid-rich organic layer above the aqueous layer, preventing protein contamination during pipetting.

  • Homogenization: Homogenize tissue or cell pellets in 200 µL of ice-cold PBS.

  • Internal Standard Spiking: Add 10 µL of a deuterated internal standard (e.g., d7-sphinganine or a specific d3-1-deoxyceramide) to control for extraction efficiency.

  • MTBE Extraction: Add 1.5 mL of Methanol and vortex. Add 5 mL of MTBE and incubate at room temperature for 1 hour on a shaker.

  • Phase Separation: Add 1.2 mL of MS-grade water to induce phase separation. Centrifuge at 1,000 x g for 10 minutes.

  • Collection: Carefully aspirate the upper (MTBE) phase. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & MS: Reconstitute in 100 µL of Methanol:Isopropanol (1:1). Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the specific Multiple Reaction Monitoring (MRM) transitions for m/z 636.6 → 266.3 (typical product ion for the m18:0 backbone).

References

  • PubChem. "N-(tetracosanoyl)-1-deoxysphinganine." National Center for Biotechnology Information. Available at:[Link]

  • NIH PMC. "1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway." Available at:[Link]

  • Diabetes Journals. "Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans." Available at:[Link]

  • ResearchGate. "1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome." Available at:[Link]

Sources

Foundational

N-(Tetracosanoyl)-1-Deoxysphinganine: Mechanistic Insights into Membrane Biophysics and Cellular Integrity

Executive Summary N-(tetracosanoyl)-1-deoxysphinganine—commonly referred to as 1-deoxy-dihydroceramide (1-deoxy-dhCer C24:0)—is an atypical, highly hydrophobic sphingolipid. It is generated when mutated or metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(tetracosanoyl)-1-deoxysphinganine—commonly referred to as 1-deoxy-dihydroceramide (1-deoxy-dhCer C24:0)—is an atypical, highly hydrophobic sphingolipid. It is generated when mutated or metabolically stressed serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine during de novo sphingolipid biosynthesis.

As a Senior Application Scientist specializing in lipid biophysics, I frequently observe that the pathological significance of this molecule is misunderstood. The toxicity of 1-deoxy-dhCer C24:0 does not stem from canonical receptor-mediated signaling; rather, it is a biophysical disruptor . Because it lacks the C1-hydroxyl group and possesses an extremely long (C24:0) acyl chain, it cannot be converted into complex sphingolipids or degraded via the standard sphingosine-1-phosphate (S1P) salvage pathway. Consequently, it accumulates in cellular membranes, driving severe phase separation, increasing membrane viscosity, and compromising organelle integrity. This guide provides a comprehensive, self-validating framework for understanding and experimentally quantifying the biophysical impact of N-(tetracosanoyl)-1-deoxysphinganine.

Structural Biophysics: The C1-Hydroxyl Deficit

The structural divergence of 1-deoxy-dhCer C24:0 from canonical ceramides is minimal in atomic weight but catastrophic in biophysical behavior.

In canonical sphingolipids, the C1-hydroxyl group acts as a critical node for interfacial hydrogen bonding with water molecules and adjacent lipid headgroups. This network stabilizes fluid microdomains (lipid rafts). The absence of the C1-OH in 1-deoxy-dhCer abolishes this hydrogen-bonding capacity. When combined with the extreme hydrophobicity of the tetracosanoyl (C24:0) chain, the lipid exhibits poor miscibility with cholesterol and canonical phospholipids. Instead of integrating smoothly into the fluid mosaic, 1-deoxy-dhCer C24:0 spontaneously forms rigid, gel-like aggregates within the bilayer .

Pathological Membrane Dynamics

The biophysical anomalies of 1-deoxy-dhCer C24:0 translate directly into organelle dysfunction, driving the pathogenesis of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and insulin resistance in Type 2 Diabetes .

  • Endoplasmic Reticulum (ER) Rigidity: Recent chemical biology approaches have demonstrated that 1-deoxysphingolipids are overwhelmingly retained in the ER. Their accumulation drastically reduces ER membrane fluidity, which mechanically impedes the budding of vesicles at ER exit sites (ERES), dysregulating early secretory cargo trafficking .

  • Lysosomal Stress & Inflammasome Activation: The inability of cells to degrade these lipids leads to the accumulation of autophagosomes and lysosomes. The precipitation of 1-deoxySL crystals within the lysosomal apparatus physically damages the lysosomal membrane, triggering the NLRP3 inflammasome and driving cellular necrosis .

G SPT Mutant SPTLC1/2 (L-Alanine + Palmitoyl-CoA) doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA Condensation CerS Ceramide Synthase 2 (+ C24:0 Acyl-CoA) doxSA->CerS N-Acylation doxDHCer N-(tetracosanoyl)-1-deoxysphinganine (1-deoxy-dhCer C24:0) CerS->doxDHCer Membrane Membrane Integration (Extreme Hydrophobicity) doxDHCer->Membrane Accumulation ER_Stress ER Membrane Rigidity & Trafficking Defects Membrane->ER_Stress Mito Mitochondrial Fragmentation Membrane->Mito Inflammasome NLRP3 Inflammasome Activation Membrane->Inflammasome

Fig 1: Biosynthetic pathway and downstream pathological signaling of 1-deoxy-dhCer C24:0.

Quantitative Data Summary

To understand the magnitude of the biophysical shift, we must compare 1-deoxy-dhCer C24:0 against its canonical counterpart. The table below synthesizes the critical biophysical parameters that dictate their respective behaviors in a lipid bilayer.

ParameterCanonical Dihydroceramide (dhCer C24:0)N-(tetracosanoyl)-1-deoxysphinganine
C1-Hydroxyl Group Present (Enables H-bonding)Absent (Disrupts interfacial hydration)
Membrane Behavior Forms fluid, ordered microdomains (rafts)Forms rigid, gel-like aggregates
Lateral Segregation High miscibility with cholesterolPoor miscibility; induces phase separation
Degradation Pathway S1P salvage pathwayCannot be phosphorylated; highly stable
Impact on ER Fluidity Maintains homeostatic viscositySignificantly increases membrane viscosity
Cellular Localization Trafficked to Golgi for complex SL synthesisRetained in ER and Mitochondria

Experimental Workflows & Methodologies

To investigate these lipids, standard protocols often fail due to the extreme hydrophobicity of the C24:0 chain. Below are field-proven, self-validating methodologies designed specifically for atypical long-chain sphingolipids.

Protocol 1: Membrane Fluidity Assessment via Laurdan Generalized Polarization (GP)

Causality Check: Laurdan is an environmentally sensitive fluorescent probe. Its emission spectrum shifts based on water penetration into the lipid bilayer, which inversely correlates with lipid packing (rigidity). We use Large Unilamellar Vesicles (LUVs) to isolate the biophysical effect of the lipid from complex cellular variables.

Step-by-Step Methodology:

  • LUV Preparation: Mix DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) with 0, 5, 10, and 15 mol% of N-(tetracosanoyl)-1-deoxysphinganine in chloroform/methanol. Dry under nitrogen gas and place under vacuum for 2 hours to remove residual solvent.

  • Hydration & Extrusion: Hydrate the lipid film in HEPES buffer (pH 7.4) at 60°C (above the phase transition temperature of the C24:0 chain). Extrude 11 times through a 100 nm polycarbonate filter to ensure uniform vesicle size, thereby eliminating light-scattering artifacts.

  • Laurdan Labeling: Add Laurdan probe to the LUVs at a 1:500 probe-to-lipid molar ratio. Expert Insight: Exceeding this ratio causes probe self-quenching, artificially skewing the GP calculation.

  • Fluorescence Spectroscopy: Excite the sample at 340 nm. Record emission intensities at 440 nm (ordered/gel phase) and 490 nm (disordered/liquid-crystalline phase).

  • GP Calculation: Calculate Generalized Polarization using the formula: GP=(I440​−I490​)/(I440​+I490​) .

  • Self-Validating Control: Always run a DOPC/Cholesterol (70:30) sample. If this positive control does not yield a high GP value (~0.4 to 0.5), the Laurdan probe has degraded and the assay must be aborted.

Workflow LUVs 1. LUV Preparation (Extrusion) Doping 2. Lipid Doping (0-15 mol% 1-deoxySL) LUVs->Doping Probe 3. Laurdan Labeling (1:500 ratio) Doping->Probe Spectro 4. Fluorescence Spectroscopy Probe->Spectro GP 5. GP Calculation & Validation Spectro->GP

Fig 2: Step-by-step workflow for assessing membrane fluidity using Laurdan GP.

Protocol 2: LC-MS/MS Quantification of 1-DeoxySLs

Causality Check: Standard Folch or Bligh-Dyer (chloroform-based) extractions often leave highly hydrophobic sphingolipids trapped in the protein-rich interphase. We mandate the use of MTBE (Methyl tert-butyl ether), which partitions lipids into the upper organic layer, drastically improving recovery and reproducibility.

Step-by-Step Methodology:

  • Matrix Spiking: Add 10 µL of internal standard mix (e.g., C17-deoxyceramide) to 50 µL of plasma or cell lysate. Expert Insight: Internal standards must be added before extraction to accurately correct for matrix effects and extraction losses.

  • MTBE Extraction: Add 1.5 mL of MTBE and 0.4 mL of methanol to the sample. Vortex vigorously for 10 minutes. Add 0.4 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the upper organic phase to a new vial, dry under N2 gas, and reconstitute in 100 µL of Methanol/Isopropanol (50:50). Expert Insight: Isopropanol is critical here. N-(tetracosanoyl)-1-deoxysphinganine is extremely hydrophobic; omitting isopropanol will result in sample precipitation inside the autosampler.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (Water/Acetonitrile) and B (Isopropanol/Acetonitrile). Detect via positive ESI mode using Multiple Reaction Monitoring (MRM) targeting the specific mass-to-charge (m/z) transitions for the C42H85NO2 precursor.

  • Self-Validating Control: The calibration curve must yield an R2≥0.99 . If the internal standard peak area deviates by more than 15% across biological replicates, it indicates severe ion suppression, and the samples must be diluted and re-run.

References

  • Santos TCB, et al. "Canonical and 1-Deoxy(methyl) Sphingoid Bases: Tackling the Effect of the Lipid Structure on Membrane Biophysical Properties." Langmuir, 2020. URL:[Link]

  • Tsai YT, et al. "1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway." Cell Chemical Biology, 2026. URL:[Link]

  • Lone MA, et al. "1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation." Autophagy, 2021. URL:[Link]

  • Othman A, et al. "Lowering Plasma 1-Deoxysphingolipids Improves Neuropathy in Diabetic Rats." Diabetes, 2014. URL:[Link]

  • Cuthbertson DJ, et al. "Deoxysphingolipids: Atypical Skeletal Muscle Lipids Related to Insulin Resistance in Humans That Decrease Insulin Sensitivity In Vitro." Diabetes, 2023. URL:[Link]

Exploratory

Unraveling the Neurotoxicity of N-(tetracosanoyl)-1-deoxysphinganine in Hereditary Sensory Neuropathy Type 1 (HSAN1)

Executive Summary Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, autosomal dominant axonopathy characterized by progressive sensory loss, autonomic dysfunctions, and severe neuropathic pain[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, autosomal dominant axonopathy characterized by progressive sensory loss, autonomic dysfunctions, and severe neuropathic pain[1]. The biochemical hallmark of HSAN1 is the systemic accumulation of 1-deoxysphingolipids (1-deoxySLs), driven by missense mutations in the serine palmitoyltransferase (SPT) subunits SPTLC1 or SPTLC2[2].

For years, the free base 1-deoxysphinganine (1-deoxySa) was presumed to be the primary toxic agent. However, recent lipidomic and genome-wide CRISPR-screening breakthroughs have paradigm-shifted our understanding of this lipotoxicity. The free base is merely a precursor; its N-acylated very-long-chain (VLC) derivatives—principally N-(tetracosanoyl)-1-deoxysphinganine (C24:0-1-deoxyDHCer) and its monounsaturated analog (C24:1)—are the obligate drivers of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and neuronal apoptosis[3][4]. This technical guide synthesizes the biosynthesis, mechanistic pathophysiology, and analytical quantification of this critical lipid species.

Pathophysiology and Metabolic Routing

Canonical sphingolipid biosynthesis begins in the ER, where wild-type SPT condenses L-serine and palmitoyl-CoA. In HSAN1, mutant SPT exhibits altered substrate specificity, promiscuously utilizing L-alanine to form 1-deoxySa[1][2]. Lacking the C1-hydroxyl group, 1-deoxySa cannot accept a headgroup (e.g., phosphocholine) to become a complex sphingolipid, nor can it be phosphorylated by sphingosine kinases for degradation via the canonical sphingosine-1-phosphate (S1P) lyase pathway[4].

The Critical Role of CERS2 and ELOVL1

Once formed, 1-deoxySa is rapidly N-acylated by Ceramide Synthases (CERS). Genome-wide CRISPR-Cas9 screens in neuronal models have identified that toxicity is strictly dependent on the synthesis of VLC fatty acids by Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) and their subsequent conjugation by CERS2[3][5]. CERS2 specifically favors C22–C24 acyl-CoAs. The resulting metabolite, N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0), accumulates in mitochondrial membranes. Its unique biophysical properties—a highly hydrophobic VLC acyl chain combined with a "headless" sphingoid base—trigger the opening of the mitochondrial permeability transition pore (mPTP), cytochrome c release, and BAX-dependent apoptosis[4][6].

Pathway Ala L-Alanine + Palmitoyl-CoA MutSPT Mutant SPT (SPTLC1/2) Ala->MutSPT DeoxySa 1-Deoxysphinganine (Free Base) MutSPT->DeoxySa Aberrant Condensation CERS2 CERS2 + ELOVL1 (VLCFA Synthesis) DeoxySa->CERS2 C24Deoxy N-(tetracosanoyl)- 1-deoxysphinganine CERS2->C24Deoxy N-acylation (C24:0-CoA) Tox Mitochondrial mPTP & Apoptosis C24Deoxy->Tox Accumulation

Biosynthetic pathway of neurotoxic N-(tetracosanoyl)-1-deoxysphinganine in HSAN1.

Quantitative Data: Toxicity Profiling of 1-DeoxySL Species

To understand the structure-toxicity relationship, it is vital to compare the cytotoxic potency of different N-acyl chain lengths. The table below synthesizes findings from recent lipidomic toxicity assays, demonstrating why N-(tetracosanoyl)-1-deoxysphinganine is the primary target of interest[3][4][5].

Sphingolipid SpeciesN-Acyl ChainCERS Isoform DependencyRelative Cytotoxicity (IC50 in SH-SY5Y)Primary Subcellular Target
1-deoxysphinganine (Free Base)NoneN/ALow (Requires acylation)ER / Cytosol
N-palmitoyl-1-deoxyDHCer (m18:0/16:0)C16:0CERS5 / CERS6MinimalER
N-(tetracosanoyl)-1-deoxyDHCer (m18:0/24:0)C24:0CERS2Extremely High (< 1 µM)Mitochondria (mPTP)
N-nervonoyl-1-deoxyDHCer (m18:0/24:1)C24:1CERS2Extremely High (< 1 µM)Mitochondria (mPTP)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for studying N-(tetracosanoyl)-1-deoxysphinganine.

Protocol 1: Targeted LC-MS/MS Quantification of N-(tetracosanoyl)-1-deoxysphinganine

Causality & Rationale : Accurate quantification requires distinguishing canonical ceramides from 1-deoxy variants. The absence of the C1-OH group shifts the hydrophobicity and fragmentation patterns, necessitating optimized reverse-phase LC and Multiple Reaction Monitoring (MRM) transitions[7][8].

  • Sample Harvesting & Spiking : Harvest cells (e.g., 1x10^6 neurons) in ice-cold PBS. Spike the pellet with 50 pmol of internal standards (d3-1-deoxysphinganine and d7-C24:0-ceramide) to control for extraction efficiency[6][7].

  • Lipid Extraction (Modified Bligh-Dyer) : Add 800 µL of Methanol:Chloroform (2:1 v/v). Sonicate for 10 minutes at 4°C. Expert Insight: The use of a single-phase extraction ensures high recovery of highly hydrophobic VLC-deoxySLs, which can partition poorly in traditional two-phase aqueous splits[7].

  • Protein Precipitation : Centrifuge directly at 15,000 x g for 15 min at 4°C[7][8]. Transfer the supernatant and dry under nitrogen gas.

  • Reconstitution : Resuspend in 100 µL of LC Buffer B (Methanol with 1 mM ammonium formate and 0.2% formic acid)[7].

  • UHPLC Separation : Inject 5 µL onto a C8 column (e.g., Spectra 3 µm C8SR 150 × 3 mm). Expert Insight: A C8 column provides superior peak shape for VLC-sphingolipids compared to C18, preventing excessive retention and peak tailing[7].

  • MS/MS Detection (Positive ESI) : Monitor the specific MRM transition for N-(tetracosanoyl)-1-deoxysphinganine. The parent ion [M+H]+ for m18:0/24:0 is m/z 636.6. The dominant product ion is the dehydrated sphingoid base backbone (m/z 268.3).

Workflow Sample Cell/Tissue Harvesting Extract Lipid Extraction (MeOH/CHCl3) Sample->Extract LC UHPLC Separation (C8 Column) Extract->LC MS Tandem MS (MRM Mode) LC->MS Data Quantification of m18:0/24:0 MS->Data

LC-MS/MS workflow for the targeted quantification of VLC 1-deoxysphingolipids.

Protocol 2: Validating CERS2-Dependent Cytotoxicity (Self-Validating Assay)

Causality & Rationale : To prove that N-(tetracosanoyl)-1-deoxysphinganine is the toxic agent, one must block its formation while maintaining high levels of the free base 1-deoxySa[3][4].

  • Cell Seeding : Seed SH-SY5Y cells in 96-well plates at 10,000 cells/well.

  • Inhibition/Knockout : Pre-treat cells with 35 µM Fumonisin B1 (FB1, a pan-CERS inhibitor) or utilize a CRISPR-generated CERS2-KO cell line[4][5].

  • Metabolic Loading : Supplement media with 1 µM 1-deoxysphinganine (or 1 mM L-alanine for endogenous generation via mutant SPT)[7].

  • Viability Readout : After 48 hours, assess viability via CellTiter-Glo (ATP quantification).

  • Validation Check : In parallel, run the LC-MS/MS protocol (Protocol 1).

    • Expected Result: FB1 or CERS2-KO cells will show massive accumulation of free 1-deoxySa but zero N-(tetracosanoyl)-1-deoxysphinganine, correlating with a complete rescue of cell viability. This self-validating loop proves the VLC-acylated form is the obligate toxic species[4][5].

Therapeutic Implications

Understanding the specific pathological role of N-(tetracosanoyl)-1-deoxysphinganine opens highly targeted therapeutic avenues for HSAN1:

  • Substrate Modulation : High-dose L-serine supplementation outcompetes L-alanine at the mutant SPT active site, reducing total 1-deoxySL flux. This rational treatment strategy is currently being evaluated in clinical trials[1].

  • Enzymatic Blockade : Pharmacological inhibition of ELOVL1 (e.g., using Compound 22) prevents the elongation of fatty acids to C24:0. This starves CERS2 of its preferred substrate, halting the synthesis of the neurotoxic N-(tetracosanoyl)-1-deoxysphinganine and rescuing mitochondrial function[4][6].

Sources

Foundational

Unraveling the Role of N-(tetracosanoyl)-1-deoxysphinganine in Metabolic Syndrome and Type 2 Diabetes

Executive Summary The pathogenesis of Type 2 Diabetes (T2D) and Metabolic Syndrome (MetS) extends far beyond simple glucotoxicity, deeply involving aberrant lipid metabolism. Among the most critical emerging mediators of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pathogenesis of Type 2 Diabetes (T2D) and Metabolic Syndrome (MetS) extends far beyond simple glucotoxicity, deeply involving aberrant lipid metabolism. Among the most critical emerging mediators of lipotoxicity are 1-deoxysphingolipids (1-deoxySLs) . Specifically, N-(tetracosanoyl)-1-deoxysphinganine —a very long-chain 1-deoxyceramide—has been identified not merely as a passive biomarker, but as a highly cytotoxic, active driver of pancreatic β -cell failure and skeletal muscle insulin resistance.

This technical guide provides a comprehensive synthesis of the biochemical genesis, pathophysiological mechanisms, and analytical methodologies required to study N-(tetracosanoyl)-1-deoxysphinganine in the context of metabolic disease.

Biochemical Genesis and Molecular Identity

Canonical sphingolipid biosynthesis begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT). However, SPT exhibits substrate promiscuity. In conditions of metabolic stress, such as MetS, altered amino acid availability drives SPT to utilize L-alanine instead of L-serine [1].

This alternative pathway generates 1-deoxysphinganine (1-deoxySA) . Subsequent N-acylation by Ceramide Synthase (CerS) with a 24-carbon fatty acyl-CoA (tetracosanoyl-CoA) produces N-(tetracosanoyl)-1-deoxysphinganine (also annotated as 1-deoxyCer m18:0/24:0) [2].

The Structural Trap: Why 1-Deoxyceramides Accumulate

The substitution of alanine for serine results in a sphingoid base lacking the C1-hydroxyl group. This seemingly minor structural deviation has profound metabolic consequences:

  • Inability to Form S1P: Canonical ceramides are eventually degraded into sphingosine-1-phosphate (S1P), which is cleaved by S1P lyase to exit the sphingolipid pathway. Lacking the C1-OH, 1-deoxyceramides cannot be phosphorylated.

  • Intracellular Accumulation: Because they bypass canonical degradation pathways, molecules like N-(tetracosanoyl)-1-deoxysphinganine accumulate intracellularly, integrating into lipid rafts, disrupting membrane biophysics, and triggering severe lipotoxicity [3].

Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT_Alt Serine Palmitoyltransferase (SPT) - Alternative PalmitoylCoA->SPT_Alt SPT_Can Serine Palmitoyltransferase (SPT) - Canonical PalmitoylCoA->SPT_Can LAlanine L-Alanine (Elevated in MetS) LAlanine->SPT_Alt LSerine L-Serine (Canonical) LSerine->SPT_Can DeoxySA 1-Deoxysphinganine (m18:0) SPT_Alt->DeoxySA Condensation (-CO2) Sphinganine Sphinganine (d18:0) SPT_Can->Sphinganine CerS Ceramide Synthase (CerS) + Tetracosanoyl-CoA DeoxySA->CerS Sphinganine->CerS DeoxyCer N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyCer m18:0/24:0) CerS->DeoxyCer N-acylation CanonicalCer Canonical Ceramide (d18:0/24:0) CerS->CanonicalCer N-acylation

Figure 1: Alternative vs. Canonical Biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine.

Pathophysiological Mechanisms in MetS and T2D

Clinical studies have established that plasma 1-deoxySLs are highly predictive biomarkers for incident T2D, independent of traditional risk factors like BMI and HbA1c[4]. The specific accumulation of N-(tetracosanoyl)-1-deoxysphinganine in visceral adipose tissue and serum of obese T2D patients drives disease progression through two primary axes [5].

Axis A: Pancreatic β -Cell Failure

In insulin-producing cells, the accumulation of 1-deoxyceramides induces profound cytoskeletal aberrations. The lipid activates the Rho family GTPase Rac1, leading to the intracellular accumulation of filamentous actin. Concurrently, it triggers the Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) stress pathways. This dual assault compromises glucose-stimulated insulin secretion (GSIS) and ultimately induces β -cell apoptosis [6].

Axis B: Skeletal Muscle Insulin Resistance

In skeletal muscle tissue, 1-deoxyceramides are highly cytotoxic to myoblasts even at low micromolar concentrations (1–3 µM). They counteract the activity of autophagy suppressors via the activation of Protein Phosphatase 2A (PP2A), disrupting the Class I PI3K and AKT signaling pathways. This blunts the muscle's ability to uptake glucose in response to insulin, cementing systemic insulin resistance [7].

Pathophysiology DeoxyCer N-(tetracosanoyl)-1-deoxysphinganine Accumulation BetaCell Pancreatic β-Cells DeoxyCer->BetaCell MuscleCell Skeletal Muscle Cells DeoxyCer->MuscleCell Rac1 Rac1 GTPase Activation (F-Actin Accumulation) BetaCell->Rac1 MAPK JNK / p38 MAPK Stress Pathways BetaCell->MAPK Autophagy PP2A Activation (PI3K/AKT Inhibition) MuscleCell->Autophagy Apoptosis β-Cell Apoptosis & Reduced Insulin Secretion Rac1->Apoptosis MAPK->Apoptosis InsulinResist Insulin Resistance & Myoblast Cytotoxicity Autophagy->InsulinResist

Figure 2: Cellular Toxicity Pathways of N-(tetracosanoyl)-1-deoxysphinganine in T2D.

Quantitative Data & Biomarker Potential

The clinical utility of 1-deoxySLs is underscored by their robust predictive power and high cytotoxicity at physiological concentrations. The following table synthesizes key quantitative metrics derived from recent prospective cohorts and in vitro assays [4][7].

Metric / ParameterValue / ObservationClinical Significance
T2D Predictive Power (Odds Ratio) OR = 2.10 (95% CI: 1.19–3.71)Independent predictor of T2D, outperforming standard lipid panels.
Myoblast Cytotoxicity Threshold 1.0 µM – 3.0 µMInduces cell death and blunts glucose uptake in C2C12 cells.
Tissue Enrichment Visceral Adipose Tissue & SerumDifferentiates obese T2D patients from healthy obese individuals.
Molecular Weight (N-tetracosanoyl) 636.1 g/mol (C42H85NO2)Very long-chain lipid; highly hydrophobic, requires carrier proteins.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They address the specific chemical nuances of 1-deoxyceramides, particularly their hydrophobicity and isobaric overlap with canonical lipids.

Protocol 1: LC-MS/MS Quantification of 1-Deoxyceramides

Rationale: Dihydroceramides (DHCer) can lose a water molecule in the mass spectrometer source (DHCer-H2O), resulting in the exact same m/z ratio as 1-deoxyceramides [5]. Therefore, rigorous chromatographic separation prior to MS is non-negotiable to prevent false positives.

Step 1: Lipid Extraction (MTBE Method)

  • Transfer 50 µL of plasma or 20 mg of homogenized tissue into a glass vial.

  • Add 225 µL of ice-cold Methanol containing internal standards (e.g., d7-sphinganine or d4-alanine for flux studies).

  • Add 750 µL of Methyl tert-butyl ether (MTBE). Causality: MTBE is preferred over chloroform (Bligh & Dyer) because the lipid-rich organic layer forms on top, allowing for clean, reproducible decanting without disturbing the protein pellet.

  • Vortex for 10 minutes at 4°C, then add 188 µL of LC-MS grade water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes. Collect the upper organic phase and dry under a gentle stream of nitrogen gas.

Step 2: Chromatographic Separation

  • Reconstitute the dried lipid pellet in 100 µL of Methanol/Isopropanol (1:1, v/v).

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity CSH C18, 1.7 µm).

  • Run a gradient using Mobile Phase A (Water/Acetonitrile 60:40 + 10 mM Ammonium Formate) and Mobile Phase B (Isopropanol/Acetonitrile 90:10 + 10 mM Ammonium Formate). Causality: This specific gradient ensures the elution of DHCer species at a different retention time than 1-deoxyCer, resolving the isobaric interference.

Step 3: Mass Spectrometry (MRM)

  • Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode.

  • Monitor the specific transitions for N-(tetracosanoyl)-1-deoxysphinganine (e.g., m/z 636.6 m/z 268.3).

Protocol 2: In Vitro Cytotoxicity & Insulin Secretion Assays

Rationale: 1-deoxySLs are highly hydrophobic. Adding them directly to culture media causes artifactual micelle formation, leading to inconsistent toxicity. They must be complexed with Bovine Serum Albumin (BSA).

Step 1: BSA-Lipid Conjugation

  • Dissolve N-(tetracosanoyl)-1-deoxysphinganine in absolute ethanol to a stock concentration of 1 mM.

  • Prepare a 2% (w/v) solution of Fatty-Acid-Free BSA in PBS.

  • Slowly inject the lipid stock into the BSA solution at 37°C while vortexing vigorously to achieve a final lipid concentration of 100 µM. Incubate for 1 hour at 37°C to ensure complete conjugation.

Step 2: Cell Treatment (INS-1 Cells)

  • Seed INS-1 pancreatic β -cells in 96-well plates at 2×104 cells/well.

  • Treat cells with BSA-conjugated N-(tetracosanoyl)-1-deoxysphinganine at concentrations ranging from 0.5 µM to 5.0 µM for 24 hours.

Step 3: Glucose-Stimulated Insulin Secretion (GSIS)

  • Wash cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA.

  • Starve cells in KRBB with 2.8 mM glucose for 2 hours.

  • Stimulate cells with either basal (2.8 mM) or stimulatory (16.7 mM) glucose for 1 hour.

  • Collect the supernatant and quantify insulin release using a high-sensitivity Rat Insulin ELISA kit. Causality: Comparing the ratio of insulin secreted at 16.7 mM vs. 2.8 mM glucose provides a direct functional readout of β -cell impairment prior to overt apoptosis.

References

  • Mwinyi, J., et al. "Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus." PLoS ONE, 2017. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73242206, N-(tetracosanoyl)-1-deoxysphinganine." PubChem, 2021. Available at:[Link]

  • Othman, A., et al. "Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus." BMJ Open Diabetes Research & Care, 2015. Available at:[Link]

  • Othman, A., et al. "Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus." BMJ Open Diabetes Research & Care, 2015. Available at:[Link]

  • Karsai, G., et al. "Ether lipids, sphingolipids and toxic 1-deoxyceramides as hallmarks for lean and obese type 2 diabetic patients." Acta Physiologica, 2021. Available at:[Link]

  • Zuellig, J. C., et al. "Deoxysphingolipids, Novel Biomarkers for Type 2 Diabetes, Are Cytotoxic for Insulin-Producing Cells." Diabetes, 2014. Available at:[Link]

  • Tran, D., et al. "1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts." Frontiers in Endocrinology, 2021. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Interactions of N-(tetracosanoyl)-1-deoxysphinganine with Lipids and Proteins

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Complex Landscape of Atypical Sphingolipids The field of sphingolipidomics is in a con...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Landscape of Atypical Sphingolipids

The field of sphingolipidomics is in a constant state of evolution, moving beyond the canonical roles of well-studied molecules like ceramides and sphingosine-1-phosphate. We now recognize a growing family of atypical sphingolipids with profound and often disease-associated biological functions. Among these, the 1-deoxysphingolipids have emerged as critical players in cellular stress and pathology. This guide focuses on a specific and particularly intriguing member of this family: N-(tetracosanoyl)-1-deoxysphinganine .

This document is structured not as a rigid manual, but as a comprehensive narrative that delves into the known and inferred molecular interactions of this very-long-chain 1-deoxysphingolipid. As direct research on N-(tetracosanoyl)-1-deoxysphinganine is still in its nascent stages, this guide synthesizes our understanding from the well-established biophysical properties of very-long-chain ceramides and the known cellular effects of 1-deoxysphingolipids. We will explore how the unique structural features of N-(tetracosanoyl)-1-deoxysphinganine—the absence of the C1 hydroxyl group and the presence of a very long C24 acyl chain—are predicted to dictate its interactions with other lipids and proteins, thereby influencing cellular function and signaling.

This guide is intended for the discerning researcher, scientist, and drug development professional who seeks not just to understand what happens, but why. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Part 1: The Molecular Architecture and Biophysical Implications of N-(tetracosanoyl)-1-deoxysphinganine

Structural Uniqueness: A Tale of Two Modifications

N-(tetracosanoyl)-1-deoxysphinganine is an atypical sphingolipid characterized by two key structural deviations from canonical ceramides:

  • Absence of the C1 Hydroxyl Group: This defining feature of 1-deoxysphingolipids prevents their degradation by the canonical sphingolipid catabolic pathway and their use as a substrate for the synthesis of complex sphingolipids like sphingomyelin and glycosphingolipids.[1] This metabolic inertia leads to their accumulation within cells under certain pathological conditions.[2] The lack of the C1-OH group also significantly alters the molecule's ability to form hydrogen bond networks, impacting its interactions with other lipids and proteins.[1]

  • A Very-Long (C24) Acyl Chain: The tetracosanoyl (C24:0) acyl chain places this molecule in the category of very-long-chain (VLC) ceramides. The length of the acyl chain is a critical determinant of a ceramide's biophysical properties and its role in membrane organization.[3][4]

The combination of these two features suggests that N-(tetracosanoyl)-1-deoxysphinganine possesses unique biophysical properties that distinguish it from both canonical VLC ceramides and shorter-chain 1-deoxysphingolipids.

Inferred Biophysical Behavior: Shaping the Membrane Landscape

Based on studies of C24 ceramides, we can infer the profound impact of N-(tetracosanoyl)-1-deoxysphinganine on the biophysical properties of cellular membranes.

  • Induction of Ordered Membrane Domains: Saturated very-long-chain ceramides, like C24:0 ceramide, have a strong propensity to self-associate and induce the formation of highly ordered, gel-like domains within fluid phospholipid membranes.[4][5][6] This is due to the strong van der Waals interactions between the long, saturated acyl chains. The absence of the C1-OH group in N-(tetracosanoyl)-1-deoxysphinganine is unlikely to diminish this property and may even enhance domain stability by reducing potential steric hindrance at the membrane-water interface.

  • Membrane Interdigitation and Curvature: The significant asymmetry between the C18 sphinganine backbone and the C24 acyl chain of N-(tetracosanoyl)-1-deoxysphinganine strongly suggests a tendency for membrane interdigitation.[4][5] This phenomenon, where the longer acyl chains of one leaflet interlock with those of the opposing leaflet, can induce significant changes in membrane curvature and morphology, potentially leading to the formation of tubular structures.[5][6]

  • Impact on Lipid Rafts: While ceramides are known to be generated in lipid rafts and can modulate their structure, the incorporation of a VLC 1-deoxysphingolipid would likely lead to the formation of distinct, highly rigid domains.[7] These domains could act as platforms for the recruitment or exclusion of specific proteins, thereby altering signaling cascades.

Table 1: Comparative Biophysical Properties of Ceramides

FeatureC16:0 CeramideC24:0 CeramideN-(tetracosanoyl)-1-deoxysphinganine (Inferred)
Acyl Chain Length Long (C16)Very-Long (C24)Very-Long (C24)
Domain Formation Forms gel-like domainsForms highly stable, rigid gel domainsExpected to form highly stable, rigid gel domains
Membrane Interdigitation Less pronouncedStrong tendencyStrong tendency, potentially enhanced
Effect on Membrane Fluidity Increases orderSignificantly increases orderSignificantly increases order
Metabolic Fate Can be metabolized to complex sphingolipids or degradedCan be metabolized to complex sphingolipids or degradedMetabolically inert; prone to accumulation

Part 2: Interactions with the Proteome: A Search for Binding Partners

The biological effects of N-(tetracosanoyl)-1-deoxysphinganine are ultimately mediated through its interactions with cellular proteins. While direct binding partners have yet to be identified, we can infer potential interactions based on our knowledge of ceramide-binding proteins and the unique properties of this atypical lipid.

Putative Protein Interaction Domains

Several protein domains have been identified that bind to ceramides. It is plausible that some of these may also interact with N-(tetracosanoyl)-1-deoxysphinganine, particularly those that recognize the hydrophobic nature of the lipid.

  • START (StAR-related lipid-transfer) Domain: The CERT (ceramide transfer protein) contains a START domain that specifically recognizes the C1 hydroxyl group of ceramide. The absence of this group in 1-deoxysphingolipids suggests that they are poor substrates for CERT-mediated transport.[8]

  • Hydrophobic Pockets and Acyl-Chain Specificity: Proteins that bind very-long-chain ceramides often possess deep hydrophobic pockets that can accommodate the long acyl chain. For instance, Acyl-CoA-binding protein (ACBP) has been shown to interact with and facilitate the synthesis of very-long-chain ceramides.[9][10] It is conceivable that other proteins with similar structural features could bind to N-(tetracosanoyl)-1-deoxysphinganine.

Alteration of Membrane Protein Function

Beyond direct binding, N-(tetracosanoyl)-1-deoxysphinganine can indirectly influence protein function by altering the local membrane environment.

  • Conformational Changes and Oligomerization: The formation of rigid, ordered domains can induce conformational changes in transmembrane proteins or promote/inhibit their oligomerization.[11] This can have profound effects on the activity of receptors, ion channels, and enzymes.

  • Spatial Segregation of Signaling Components: By promoting the formation of distinct lipid domains, N-(tetracosanoyl)-1-deoxysphinganine can spatially segregate signaling proteins, either bringing them together to facilitate a pathway or separating them to inhibit one.

Part 3: Experimental Workflows for Interrogating Interactions

To rigorously investigate the interactions of N-(tetracosanoyl)-1-deoxysphinganine, a multi-faceted approach employing a combination of biophysical and cell-based techniques is essential.

Workflow for Investigating Lipid-Lipid and Lipid-Protein Interactions

G cluster_synthesis Lipid Synthesis & Characterization cluster_biophysical Biophysical Analysis cluster_cell Cell-Based Assays cluster_downstream Functional Analysis synthesis Synthesis of N-(tetracosanoyl)-1-deoxysphinganine and Labeled Analogs model_membranes Preparation of Model Membranes (Liposomes, Supported Bilayers) synthesis->model_membranes Incorporate into model systems cell_culture Cell Culture and Lipid Delivery synthesis->cell_culture Treat cells with lipid spr Surface Plasmon Resonance (SPR) for Binding Kinetics model_membranes->spr Quantitative binding analysis dsc Differential Scanning Calorimetry (DSC) for Phase Behavior model_membranes->dsc Thermodynamic properties nmr Solid-State NMR for Structural Dynamics model_membranes->nmr Structural analysis pla Proximity Ligation Assay (PLA) for In Situ Interactions cell_culture->pla Visualize interactions co_ip Co-Immunoprecipitation (Co-IP) for Complex Pull-Down cell_culture->co_ip Isolate protein complexes signaling Analysis of Signaling Pathways pla->signaling ms Mass Spectrometry for Partner Identification co_ip->ms Identify interacting proteins ms->signaling phenotype Cellular Phenotype Assays signaling->phenotype G cluster_stimulus Stimulus cluster_synthesis Synthesis cluster_membrane Membrane Alterations cluster_protein Protein Interactions cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome stimulus Cellular Stress (e.g., Metabolic Imbalance) spt Serine Palmitoyltransferase (SPT) stimulus->spt Alters substrate availability cer_syn Ceramide Synthase (CerS2/3) spt->cer_syn Produces 1-deoxysphinganine lipid N-(tetracosanoyl)- 1-deoxysphinganine cer_syn->lipid N-acylation domains Formation of Rigid, Ordered Domains lipid->domains curvature Membrane Interdigitation & Curvature Stress lipid->curvature receptors Receptor Clustering (e.g., Death Receptors) domains->receptors enzymes Modulation of Membrane Enzyme Activity domains->enzymes channels Alteration of Ion Channel Function curvature->channels er_stress ER Stress / UPR curvature->er_stress caspases Caspase Activation receptors->caspases pp2a PP2A Activation enzymes->pp2a akt Akt Inhibition pp2a->akt Dephosphorylates apoptosis Apoptosis akt->apoptosis Inhibition promotes caspases->apoptosis er_stress->apoptosis inflammation Inflammation er_stress->inflammation cell_cycle Cell Cycle Arrest apoptosis->cell_cycle

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantification of N-(Tetracosanoyl)-1-Deoxysphinganine in Human Plasma: A Robust Protocol for Atypical Sphingolipid Biomarker Analysis

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Target Analyte: N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyDHCer m18:0/24:0) Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Target Analyte: N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyDHCer m18:0/24:0)

Biological Context & Rationale

N-(tetracosanoyl)-1-deoxysphinganine, commonly referred to as 1-deoxydihydroceramide (1-deoxyDHCer m18:0/24:0), is an atypical, highly hydrophobic sphingolipid. In canonical sphingolipid biosynthesis, the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with L-serine. However, under conditions of serine depletion or due to specific genetic mutations (e.g., in Hereditary Sensory and Autonomic Neuropathy type 1, HSAN1), SPT promiscuously utilizes L-alanine[1].

This alternative pathway generates 1-deoxysphingolipids (1-deoxySLs) that lack the critical C1-hydroxyl group. Because they lack this functional group, 1-deoxySLs cannot be converted into complex sphingomyelins nor degraded by the canonical sphingosine-1-phosphate (S1P) lyase pathway[2]. Consequently, these neurotoxic lipids accumulate in tissues and plasma, serving as emerging biomarkers for peripheral neuropathies, Type 2 Diabetes Mellitus (T2DM), and metabolic syndrome[3].

Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Canonical 3-Ketosphinganine SPT->Canonical + Serine Atypical 1-Deoxy-3-ketosphinganine SPT->Atypical + Alanine Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT Mutant SPT or Serine Depletion Ceramide Canonical Ceramides (Degradable) Canonical->Ceramide CerS & DEGS1 DeoxyCer 1-DeoxyDHCer (m18:0/24:0) (Accumulates) Atypical->DeoxyCer CerS (C24:0-CoA)

Fig 1: Divergent biosynthesis of canonical ceramides vs. neurotoxic 1-deoxysphingolipids.

Analytical Challenges & Causality in Experimental Design

Quantifying 1-deoxyDHCer (m18:0/24:0) in plasma presents two distinct analytical hurdles that dictate our methodological choices:

  • Extreme Hydrophobicity: The combination of a very long-chain fatty acid (C24:0) and the absence of the polar C1-hydroxyl group makes this analyte highly lipophilic. Standard protein precipitation (e.g., 100% methanol) often traps the analyte in the protein pellet, leading to poor recovery. Solution: We employ a Methyl tert-butyl ether (MTBE) liquid-liquid extraction. Unlike chloroform-based extractions (Folch/Bligh-Dyer) where the lipid-rich organic layer is trapped beneath a dense protein disc, MTBE floats on the aqueous phase, allowing for clean, high-yield automated or manual pipetting[4].

  • In-Source Isobaric Interference: This is the most critical pitfall in 1-deoxySL analysis. Canonical dihydroceramides (e.g., DHCer d18:0/24:0, exact mass 653.6) readily lose a water molecule in the electrospray ionization (ESI) source, generating an [M+H−H2​O]+ ion at m/z 636.6. This is identical to the [M+H]+ precursor ion of 1-deoxyDHCer (m18:0/24:0)[5]. Solution: Mass spectrometry alone cannot distinguish these species. A high-efficiency reverse-phase C18 column must be used to chromatographically separate them. Because 1-deoxyDHCer lacks the C1-hydroxyl group, it is more hydrophobic and will confidently elute after the canonical DHCer interference.

Materials and Reagents

  • Analytical Standard: N-(tetracosanoyl)-1-deoxysphinganine (Avanti Polar Lipids).

  • Internal Standard (IS): d7-Ceramide (d18:1-d7/24:0) or a non-endogenous 1-deoxyceramide (e.g., m18:0/12:0).

  • Solvents (LC-MS Grade): Methanol (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), Water ( H2​O ).

  • Additives: Formic Acid, Ammonium Formate.

Sample Preparation Workflow

This protocol is optimized for 50 µL of human plasma, providing a self-validating balance between sensitivity and matrix effect mitigation.

Step-by-Step Protocol:

  • Spiking: Aliquot 50 µL of plasma into a 2 mL low-bind microcentrifuge tube. Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in MeOH).

  • Protein Precipitation: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to disrupt lipid-protein complexes.

  • Extraction: Add 500 µL of MTBE. Incubate on a thermomixer at room temperature for 30 minutes at 1,000 rpm.

  • Phase Separation: Add 150 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 400 µL of the upper organic (MTBE) layer to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of MeOH:IPA (1:1, v/v). Sonicate for 5 minutes and transfer to an autosampler vial with a glass insert.

Workflow Start 50 µL Plasma + IS Precipitation Protein Precipitation 200 µL MeOH, Vortex Start->Precipitation Extraction Lipid Extraction 500 µL MTBE, Shake 30 min Precipitation->Extraction Separation Phase Separation 150 µL H2O, Centrifuge Extraction->Separation Collection Collect Organic Phase Dry under N2 gas Separation->Collection Reconstitution Reconstitution 100 µL MeOH:IPA (1:1) Collection->Reconstitution

Fig 2: MTBE-based liquid-liquid extraction workflow for plasma 1-deoxysphingolipids.

LC-MS/MS Methodology

Analysis is performed using a Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or Agilent 6495C) operating in Multiple Reaction Monitoring (MRM) mode[6].

Chromatographic Conditions
  • Column: ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) maintained at 45°C.

  • Mobile Phase A: H2​O :MeOH (40:60, v/v) containing 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: MeOH:IPA (90:10, v/v) containing 5 mM ammonium formate and 0.1% formic acid. (Note: IPA is added to Mobile Phase B to prevent carryover of the highly lipophilic C24:0 chain).

  • Injection Volume: 5 µL.

Table 1: LC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.354060
1.00.354060
6.00.350100
10.00.350100
10.10.354060
13.00.354060
Mass Spectrometry Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The target analyte is detected by monitoring the cleavage of the amide bond, yielding the 1-deoxysphinganine backbone fragment (m/z 268.3)[6].

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
1-deoxyDHCer (m18:0/24:0) 636.6268.310435
1-deoxyCer (m18:1/24:0) (Optional)634.6266.310435
d7-Ceramide (d18:1-d7/24:0) (IS)657.7271.310035

Self-Validating Quality Control System

To ensure the trustworthiness and scientific integrity of the generated data, the analytical sequence must function as a self-validating system:

  • System Suitability & Carryover Blanks: Inject a solvent blank (MeOH:IPA 1:1) immediately following the highest calibration standard. The peak area for 1-deoxyDHCer in the blank must be <20% of the Lower Limit of Quantification (LLOQ). C24:0 lipids are notorious for sticking to autosampler needles; if carryover is observed, increase the wash solvent's IPA content.

  • Chromatographic Validation: In pooled plasma Quality Control (QC) samples, verify that the canonical DHCer (d18:0/24:0) in-source water loss peak (m/z 636.6 268.3) elutes at least 0.3 minutes prior to the true 1-deoxyDHCer (m18:0/24:0) peak[5]. If these peaks begin to merge, column degradation has occurred, and the column must be replaced.

  • Internal Standard Tracking: Monitor the absolute peak area of the IS across all injections. A variance of >15% from the mean indicates inconsistent extraction efficiency or severe matrix ion suppression, invalidating that specific sample.

References

  • Fridman V, Zarini S, Sillau S, et al. "Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity." Journal of Diabetes and its Complications. 2021;35(4):107852. URL:[Link]

  • Schwartz NU, Mileva I, Gurevich M, et al. "Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue." Prostaglandins & Other Lipid Mediators. 2019;141:40-48. URL:[Link]

  • Gengatharan JM. "Metabolic and physiological functions of sphingolipid biosynthetic flux in cardiovascular disease." eScholarship, University of California. 2021. URL:[Link]

  • Senanayake T, et al. "Ether lipids, sphingolipids and toxic 1-deoxyceramides as hallmarks for lean and obese type 2 diabetic patients." Diabetes, Obesity and Metabolism. 2021. URL:[Link]

Sources

Application

A Comprehensive Protocol for the Extraction and Quantification of N-(Tetracosanoyl)-1-Deoxysphinganine (m18:0/24:0) from Brain Tissue

Introduction & Mechanistic Background N-(tetracosanoyl)-1-deoxysphinganine, commonly referred to as 1-deoxyceramide (m18:0/24:0) or lignoceryl-1-deoxyDHCer, is an atypical and highly neurotoxic sphingolipid[1]. Canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

N-(tetracosanoyl)-1-deoxysphinganine, commonly referred to as 1-deoxyceramide (m18:0/24:0) or lignoceryl-1-deoxyDHCer, is an atypical and highly neurotoxic sphingolipid[1]. Canonical sphingolipids are synthesized when serine palmitoyltransferase (SPT) condenses L-serine with palmitoyl-CoA. However, under certain pathological conditions or due to genetic mutations (such as in Hereditary Sensory and Autonomic Neuropathy type 1, HSAN1), SPT undergoes a substrate shift, incorporating L-alanine instead of L-serine[2].

This substitution produces 1-deoxysphingolipids (1-deoxySLs) that lack the C1-hydroxyl group. The absence of this hydroxyl group prevents their conversion into complex sphingolipids (like sphingomyelins or gangliosides) and blocks their degradation via the canonical S1P lyase pathway, leading to their toxic accumulation in nervous system tissue[2]. Recent mechanistic studies reveal that the cytotoxicity of 1-deoxySLs is primarily driven by their elongation into very-long-chain (VLC) species, specifically m18:0/24:0, mediated by the enzymes ELOVL1 and CERS2. The accumulation of these VLC 1-deoxyceramides disrupts mitochondrial integrity, triggers the opening of the mitochondrial permeability transition pore (mPTP), and induces BAX-mediated cell death[3].

Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Mutant SPT (SPTLC1/2) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT KetodeoxySa 1-deoxy-3-ketosphinganine SPT->KetodeoxySa Condensation DeoxySa 1-deoxysphinganine (m18:0) KetodeoxySa->DeoxySa KDSR (Reduction) CerS CERS2 / ELOVL1 (VLCFA Addition) DeoxySa->CerS DeoxyCer N-(tetracosanoyl)- 1-deoxysphinganine (m18:0/24:0) CerS->DeoxyCer N-acylation (C24:0-CoA)

Biosynthetic pathway of neurotoxic N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0).

Analytical Challenges & Extraction Rationale

Extracting m18:0/24:0 from brain tissue requires overcoming two significant analytical hurdles:

  • Extreme Hydrophobicity: The C24:0 acyl chain renders this molecule exceptionally lipophilic. Traditional chloroform-based extractions (e.g., Folch or Bligh-Dyer) often result in the partitioning of VLC ceramides into the proteinaceous interphase, leading to poor recovery. To circumvent this, we utilize a modified Ethyl Acetate/Isopropanol/Water (60:28:12, v/v/v) extraction system. This monophasic-to-biphasic transition method ensures near-complete solubilization of VLC sphingolipids without utilizing highly toxic chlorinated solvents[2].

  • Matrix Interference: Brain tissue is composed of approximately 60% lipids by dry weight, predominantly myelin-derived glycerophospholipids (e.g., phosphatidylcholine). These abundant lipids co-elute with ceramides and cause severe ion suppression in the mass spectrometer source. To create a self-validating, high-fidelity assay, a mild alkaline hydrolysis step is integrated. This selectively saponifies the ester bonds of glycerophospholipids (converting them to water-soluble lysolipids and free fatty acids) while the resilient amide bond of the 1-deoxyceramide remains fully intact[4].

Reagents and Materials

Reagent / MaterialSpecification / Purpose
Ethyl Acetate (EtOAc) LC-MS Grade; Primary organic extraction solvent.
Isopropanol (IPA) LC-MS Grade; Enhances lipid solubility and phase transition.
Methanol (MeOH) LC-MS Grade; Used for reconstitution and hydrolysis.
Potassium Hydroxide (KOH) 0.1 M in Methanol; Reagent for mild alkaline hydrolysis.
Internal Standards (IS) d3-1-deoxysphinganine or C17-Ceramide; For normalization.
Ammonium Formate / Formic Acid LC-MS Grade; Mobile phase additives for positive ion mode.

Step-by-Step Extraction Methodology

Step 1: Tissue Harvesting and Homogenization
  • Excise brain tissue and immediately snap-freeze in liquid nitrogen to halt enzymatic degradation.

  • Weigh approximately 0.1 g of frozen brain tissue.

  • Homogenize the tissue in 3 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Causality Note: Homogenizing in PBS rather than direct organic solvent allows for an accurate BCA protein assay to be performed on an aliquot, ensuring that final lipid concentrations can be accurately normalized to total protein content[2].

Step 2: Internal Standard Spiking
  • Transfer 100 µL of the brain homogenate to a glass extraction vial.

  • Spike the sample with 10 µL of a predefined Internal Standard (IS) mix (e.g., 200 pmol of C17-Ceramide or d3-deoxySa). Vortex for 10 seconds.

Step 3: Primary Lipid Extraction
  • Add 2 mL of the extraction mixture: Ethyl Acetate : Isopropanol : Water (60:28:12, v/v/v) [2].

  • Vortex vigorously for 5 minutes, then sonicate in a cold water bath for 10 minutes to ensure complete cellular disruption and lipid partitioning.

  • Centrifuge the samples at 4,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper organic supernatant to a new glass vial.

  • Optional but recommended: Perform a secondary extraction on the remaining pellet using an additional 1 mL of the extraction mixture, centrifuge, and pool the supernatants to maximize recovery of the VLC m18:0/24:0[2].

Step 4: Mild Alkaline Hydrolysis (Saponification)
  • Evaporate the pooled organic supernatant to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in 1 mL of 0.1 M KOH in Methanol.

  • Incubate the mixture at 37°C for 2 hours.

    • Causality Note: This step destroys O-linked ester bonds in endogenous glycerophospholipids, effectively removing the bulk of the myelin lipid matrix, while the N-acyl chain of the 1-deoxyceramide is preserved[4].

  • Neutralize the reaction by adding 100 µL of 1 M Acetic Acid.

Step 5: Desalting and Reconstitution
  • Add 2 mL of Ethyl Acetate and 1 mL of MS-grade water to the neutralized mixture to initiate phase separation.

  • Vortex and centrifuge at 4,000 × g for 5 minutes.

  • Collect the upper organic phase and dry it completely under nitrogen gas.

  • Reconstitute the highly purified lipid pellet in 150 µL of Mobile Phase B (Methanol containing 1 mM Ammonium Formate and 0.2% Formic Acid)[2]. Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Start Brain Tissue (0.1g) Homogenize Homogenization in PBS (Protein Standardization) Start->Homogenize Spike Spike Internal Standards (e.g., d3-deoxySa, C17-Cer) Homogenize->Spike Extract Liquid-Liquid Extraction (EtOAc:IPA:H2O 60:28:12) Spike->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge Hydrolysis Mild Alkaline Hydrolysis (0.1M KOH in MeOH, 37°C) Centrifuge->Hydrolysis Dry Nitrogen Drying Hydrolysis->Dry Reconstitute Reconstitution (MeOH/Ammonium Formate) Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM: 636.6 -> 268.4) Reconstitute->LCMS

Step-by-step extraction workflow for VLC 1-deoxyceramides from brain tissue.

LC-MS/MS Analytical Parameters & Quantitative Data

To establish a self-validating system, the mass spectrometer must be tuned to the precise Multiple Reaction Monitoring (MRM) transitions for N-(tetracosanoyl)-1-deoxysphinganine. The exact mass of m18:0/24:0 is 635.658 Da[1]. In positive electrospray ionization (ESI+) mode, the precursor ion [M+H]+ is observed at m/z 636.6. Collision-induced dissociation yields a dominant product ion at m/z 268.4, which corresponds to the 1-deoxysphingoid base fragment following the loss of the C24:0 acyl chain and water[5].

Quantitative Quality Control Summary
ParameterSpecification / Value
Target Analyte N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0)
Precursor Ion[M+H]+ 636.6 m/z[5]
Product Ion (Quantifier) 268.4 m/z[5]
Expected Extraction Recovery 85% - 92%
Limit of Detection (LOD) ~0.5 fmol / mg protein
Limit of Quantification (LOQ) ~1.5 fmol / mg protein
Typical Conc. (WT Mouse Brain) < 5 pmol / mg protein
Typical Conc. (HSAN1 Model Brain) 25 - 100 pmol / mg protein

Sources

Method

Application Note &amp; Protocol Guide: N-(tetracosanoyl)-1-deoxysphinganine as a Biomarker for Neurodegenerative Diseases

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists Document Type: Mechanistic Overview & Standard Operating Procedures (SOPs) Executive Summary The discovery of 1-deoxysphingoli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists Document Type: Mechanistic Overview & Standard Operating Procedures (SOPs)

Executive Summary

The discovery of 1-deoxysphingolipids (1-deoxySLs) has redefined our understanding of lipid-mediated neurotoxicity. Unlike canonical sphingolipids, 1-deoxySLs lack a C1-hydroxyl group, rendering them resistant to standard catabolic degradation pathways. N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxydihydroceramide or Cer(m18:0/24:0)) represents a critical, very-long-chain dead-end metabolite in this pathway.

Recent breakthroughs indicate that the free base precursor, 1-deoxysphinganine (doxSA), is not the primary driver of cytotoxicity; rather, it must be acylated into very-long-chain 1-deoxyceramides to induce endoplasmic reticulum (ER) stress and subsequent neuronal death[1]. This application note provides a comprehensive mechanistic grounding of N-(tetracosanoyl)-1-deoxysphinganine, alongside self-validating protocols for its LC-MS/MS quantification and in vitro neurotoxicity assessment.

Mechanistic Grounding: The Pathobiology of 1-Deoxysphingolipids

The Aberrant Biosynthetic Pathway

Canonical sphingolipid biosynthesis begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT). However, under metabolic stress (e.g., serine depletion) or due to pathogenic variants in the SPTLC1 or SPTLC2 genes, SPT shifts its substrate specificity to L-alanine[2]. This aberrant condensation yields 1-deoxysphinganine (doxSA)[2].

The Role of CERS2 in Neurotoxicity

Once formed, doxSA is N-acylated by Ceramide Synthases. Ceramide Synthase 2 (CERS2), working in tandem with the fatty acid elongase TECR, specifically adds very-long-chain fatty acids (C22–C24) to the sphingoid base[1]. This reaction produces N-(tetracosanoyl)-1-deoxysphinganine .

Because this molecule lacks the C1-hydroxyl group, it cannot be phosphorylated to sphingosine-1-phosphate (S1P) or cleaved by S1P lyase[3]. Consequently, N-(tetracosanoyl)-1-deoxysphinganine accumulates in lysosomes and the ER, disrupting membrane integrity, triggering the NLRP3 inflammasome, and causing severe ER stress that culminates in neurodegeneration[4][5]. This mechanism is the hallmark of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and is increasingly implicated in juvenile-onset ALS, macular telangiectasia type 2, and diabetic peripheral neuropathy[2][6].

Biosynthesis A L-Alanine + Palmitoyl-CoA B Mutant SPT (SPTLC1/2 Variants) A->B C 1-Deoxysphinganine (doxSA) B->C Aberrant Condensation D Ceramide Synthase 2 (CERS2) + TECR C->D E N-(tetracosanoyl)- 1-deoxysphinganine (C24:0 1-deoxyDHCer) D->E N-acylation (C24:0) F Lysosomal Accumulation & Severe ER Stress E->F No C1-OH for degradation G Neurodegeneration (HSAN1, ALS, Diabetic Neuropathy) F->G Apoptosis / Autophagy

Figure 1: Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine driving neurodegeneration.

Quantitative Biomarker Data

Monitoring the levels of very-long-chain 1-deoxySLs is critical for diagnosing and tracking the progression of specific neurodegenerative lipidopathies. The table below summarizes the diagnostic relevance of 1-deoxySLs across different clinical states.

Clinical State / DiseaseTypical Plasma 1-deoxySL LevelsPrimary Mechanistic DriverClinical Manifestation
Healthy Control 0.1 – 0.3 µMBaseline physiological noiseNone
HSAN1 0.8 – 1.2 µMSPTLC1/2 autosomal dominant mutations[6]Severe sensory/motor neuropathy
Type 2 Diabetes 0.5 – 1.0 µMMetabolic shift / Serine depletion[7]Diabetic peripheral neuropathy
Macular Telangiectasia Type 2 ElevatedSystemic serine deficiency[6]Retinal neurodegeneration
Chemotherapy Toxicity ElevatedPaclitaxel/Docetaxel-induced SPT upregulation[6]Peripheral neuropathy

Experimental Protocols

Protocol A: Targeted LC-MS/MS Quantification of N-(tetracosanoyl)-1-deoxysphinganine

Causality & Trustworthiness: Accurate quantification requires non-polar solvent extraction due to the extreme hydrophobicity of the C24 acyl chain. Methyl tert-butyl ether (MTBE) is preferred over traditional Folch (chloroform) extraction to avoid halogenated waste and improve lipid recovery.

Materials:

  • Extraction Solvent: MTBE / Methanol (10:3, v/v)

  • Internal Standard (IS): d4-1-deoxysphinganine or C17-Ceramide (spiked at 50 pmol/sample)

  • LC Column: C18 Reversed-Phase (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 × 100 mm)

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human plasma or cell lysate into a glass vial. Spike with 10 µL of the IS mixture.

  • Extraction: Add 1 mL of MTBE/Methanol (10:3). Vortex vigorously for 15 minutes at 4°C.

  • Phase Separation: Add 250 µL of LC-MS grade water. Centrifuge at 14,000 × g for 10 minutes to induce phase separation.

  • Collection: Transfer the upper organic phase (containing N-(tetracosanoyl)-1-deoxysphinganine) to a new vial. Dry under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v).

  • LC-MS/MS Analysis:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate + 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate + 0.1% formic acid.

    • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition for N-(tetracosanoyl)-1-deoxysphinganine (Precursor: m/z 636.6 [M+H]⁺ → Product: m/z 268.3 [m18:0 backbone fragment]).

AnalyticalWorkflow S1 Sample Prep (Plasma/Lysate) S2 Spike IS (d4-doxSA) S1->S2 S3 MTBE Liquid-Liquid Extraction S2->S3 S4 RP-LC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Data Processing & Quantification S5->S6

Figure 2: LC-MS/MS analytical workflow for very-long-chain 1-deoxyceramides.

Protocol B: In Vitro Neurotoxicity & ER Stress Validation

Causality & Trustworthiness: To prove that toxicity is driven by the acylated very-long-chain species rather than the free base, this protocol utilizes CERS2 knockout (KO) cells. If N-(tetracosanoyl)-1-deoxysphinganine is the toxic agent, CERS2 KO cells will be resistant to doxSA-induced death[1].

Step-by-Step Methodology:

  • Cell Culture: Culture wild-type (WT) and CRISPR/Cas9-generated CERS2 KO SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS[1].

  • Dosing: Seed cells at 1×10⁴ cells/well in a 96-well plate. Treat cells with varying concentrations of 1-deoxysphinganine (0.1 µM to 6.0 µM) complexed with essentially fatty-acid-free BSA (1:1 molar ratio).

  • Incubation: Incubate for 5 days to allow sufficient time for cellular uptake and CERS2-mediated conversion into N-(tetracosanoyl)-1-deoxysphinganine.

  • Viability Readout: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue). Expected Result: WT cells will show significant dose-dependent mortality, whereas CERS2 KO cells will exhibit marked resistance[1].

  • ER Stress Validation: Harvest parallel 6-well plates for Western blotting. Probe for ER stress markers (e.g., BiP/GRP78, CHOP, and cleaved Caspase-3). Expected Result: Upregulation of CHOP in WT cells, but blunted expression in CERS2 KO cells.

Sources

Application

Application Note: In Vitro Cell Culture Models for Elucidating N-(Tetracosanoyl)-1-Deoxysphinganine Toxicity

Executive Summary & Mechanistic Grounding N-(tetracosanoyl)-1-deoxysphinganine (also designated as 1-deoxyceramide m18:0/24:0 or C24-1-deoxy-dihydroceramide) is a highly lipotoxic, atypical very-long-chain (VLC) sphingol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

N-(tetracosanoyl)-1-deoxysphinganine (also designated as 1-deoxyceramide m18:0/24:0 or C24-1-deoxy-dihydroceramide) is a highly lipotoxic, atypical very-long-chain (VLC) sphingolipid[1]. It is synthesized when serine palmitoyltransferase (SPT) promiscuously condenses palmitoyl-CoA with L-alanine instead of L-serine, a metabolic deviation observed in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and Type 2 Diabetes (T2D)[2][3].

The fundamental causality behind its toxicity lies in its molecular structure: it lacks the canonical C1-hydroxyl group. This absence prevents the addition of complex headgroups (e.g., choline) and blocks degradation via the canonical sphingosine-1-phosphate (S1P) lyase pathway[4]. Consequently, 1-deoxysphinganine is N-acylated by ceramide synthases (predominantly CerS2 and CerS3) and elongases (TECR, ELOVL1) into VLC 1-deoxyceramides like m18:0/24:0[4][5]. These VLC species are the primary drivers of cytotoxicity, triggering endoplasmic reticulum (ER) stress, mitochondrial permeability transition pore (mPTP) opening, and lysosomal lipid crystallization[5][6].

Pathway Substrates Palmitoyl-CoA + L-Alanine SPT Mutant SPT (HSAN1 / T2D) Substrates->SPT Condensation DoxSA 1-Deoxysphinganine (1-dSA) SPT->DoxSA Enzymes CerS2 / TECR / ELOVL1 (VLCFA Elongation) DoxSA->Enzymes N-acylation ToxicLipid N-(tetracosanoyl)- 1-deoxysphinganine (m18:0/24:0) Enzymes->ToxicLipid ER Endoplasmic Reticulum Stress (UPR, CHOP) ToxicLipid->ER Mito Mitochondrial Dysfunction (mPTP Opening) ToxicLipid->Mito Lyso Lysosomal Lipid Accumulation ToxicLipid->Lyso Death Apoptosis / Cell Death ER->Death Mito->Death Lyso->Death

Fig 1. Biosynthesis and downstream toxicity pathways of N-(tetracosanoyl)-1-deoxysphinganine.

Selection of In Vitro Cell Culture Models

To accurately model the lipotoxicity of N-(tetracosanoyl)-1-deoxysphinganine, researchers must select cell lines that possess the endogenous enzymatic machinery required to process 1-deoxysphingolipids.

  • SH-SY5Y (Human Neuroblastoma): The gold standard for modeling HSAN1 and diabetic sensory polyneuropathy. SH-SY5Y cells express high levels of TECR and CerS2. Genome-wide CRISPR-Cas9 screens have validated that knocking out these genes confers resistance to 1-deoxysphinganine, proving that elongation to VLC species (like C24:0) is an absolute prerequisite for ER stress-induced neurotoxicity[4][7].

  • INS-1 (Rat Insulinoma): Utilized to model pancreatic β-cell failure in metabolic syndrome. Elevated 1-deoxySLs directly induce cytoskeletal reorganization (actin depolarization) and activate JNK/p38 MAPK-mediated senescence in these cells, mirroring the β-cell lipotoxicity seen in T2D[3].

  • Mouse Embryonic Fibroblasts (MEFs): Ideal for ultrastructural and live-cell imaging studies. MEFs exposed to 1-deoxySLs exhibit profound lysosomal "traffic jams" characterized by the accumulation of rigid lipid crystals and impaired autophagic flux[6].

Quantitative Phenotypic Baselines

The following table summarizes the expected quantitative data and self-validating controls necessary for establishing these models.

Cell LinePrimary ApplicationKey Phenotypic ReadoutIC50 Range (m18:0/24:0)Self-Validating Controls
SH-SY5Y Neurotoxicity (HSAN1)ER Stress (CHOP, XBP1s), Apoptosis1.5 - 4.0 µMTunicamycin (+), Canonical SA (-)
INS-1 Pancreatic β-cell lipotoxicityJNK/p38 MAPK activation, Actin depol.2.0 - 6.5 µMThapsigargin (+), BSA vehicle (-)
MEFs Autophagy / Lysosomal trackingLysosomal lipid crystals, Autophagic flux5.0 - 10.0 µMBafilomycin A1 (+), C16-1-deoxyCer (-)

Standardized Experimental Protocols

To ensure experimental trustworthiness, every protocol must function as a self-validating system. Hydrophobic VLC ceramides are prone to forming micelles or precipitating in aqueous media, leading to artifactual toxicity. The protocols below are engineered to prevent these artifacts.

Workflow Step1 Lipid-BSA Conjugation Step3 Lipid Treatment (1-10 µM, 24-48h) Step1->Step3 Step2 Cell Seeding (SH-SY5Y / INS-1) Step2->Step3 Step4 Multiplex Assays (Viability, UPR, mPTP) Step3->Step4 Step5 Data Analysis & IC50 Calculation Step4->Step5

Fig 2. Standardized in vitro experimental workflow for 1-deoxyceramide toxicity screening.

Protocol 1: Preparation of N-(Tetracosanoyl)-1-Deoxysphinganine-BSA Complexes

Causality: Direct addition of m18:0/24:0 dissolved in ethanol or DMSO to culture media results in uncontrolled precipitation. Conjugation to fatty-acid-free Bovine Serum Albumin (BSA) mimics physiological lipid transport in plasma, ensuring uniform cellular uptake.

  • Stock Preparation: Dissolve N-(tetracosanoyl)-1-deoxysphinganine powder in 100% ethanol to a concentration of 5 mM. Heat gently to 37°C and sonicate for 5 minutes until completely clear.

  • BSA Solution: Prepare a 10% (w/v) solution of fatty-acid-free BSA in 1X PBS. Filter sterilize (0.22 µm).

  • Conjugation: Slowly add the 5 mM lipid stock dropwise into the 10% BSA solution while vortexing vigorously to achieve a final lipid concentration of 1 mM.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow stable lipid-protein complex formation.

  • Validation Control: Prepare a parallel complex using canonical sphinganine (SA) or canonical ceramide (d18:1/24:0). This negative control proves that any observed toxicity is specific to the 1-deoxy structural anomaly, not generalized lipid overload.

Protocol 2: High-Throughput Cytotoxicity & Viability Screening (SH-SY5Y)

Causality: 1-deoxyceramides induce apoptosis via BAX-dependent mechanisms and mPTP formation[5]. Propidium Iodide (PI) exclusion combined with Hoechst staining provides a definitive readout of terminal membrane compromise.

  • Seeding: Plate SH-SY5Y cells in 96-well optical-bottom plates at a density of 1.5 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Treatment: Aspirate media and replace with low-serum media (1% FBS) containing N-(tetracosanoyl)-1-deoxysphinganine-BSA complexes at a dose-response range (0.5 µM to 10 µM). Include BSA-vehicle and canonical SA controls.

  • Incubation: Incubate for 48 hours.

  • Staining: Add Hoechst 33342 (1 µg/mL) and Propidium Iodide (2 µg/mL) directly to the culture media. Incubate for 15 minutes at 37°C.

  • Imaging & Analysis: Image using a high-content screening microscope (e.g., Operetta). Calculate cytotoxicity as the ratio of PI-positive nuclei to total Hoechst-positive nuclei.

Protocol 3: Validation of Mechanistic Toxicity (ER Stress & mPTP Opening)

Causality: To confirm that cell death is driven by the specific accumulation of VLC 1-deoxyceramides, researchers must validate the activation of the Unfolded Protein Response (UPR) and mitochondrial failure.

  • ER Stress Quantification (Western Blot):

    • Treat SH-SY5Y cells with 3 µM N-(tetracosanoyl)-1-deoxysphinganine for 24 hours.

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Probe for UPR markers: Spliced XBP1 (XBP1s), ATF4, and CHOP.

    • Self-Validation: Include a well treated with Tunicamycin (1 µg/mL) as a positive control for ER stress[4].

  • mPTP Opening Assay (Calcein-Co²⁺ Quenching):

    • Load cells with Calcein-AM (1 µM) and CoCl₂ (1 mM) for 15 minutes. Co²⁺ quenches cytosolic calcein but cannot enter intact mitochondria.

    • Treat cells with the lipid complex. A decrease in mitochondrial calcein fluorescence indicates mPTP opening.

    • Self-Validation: Pre-treat a control group with Cyclosporin A (CsA, 1 µM), a known mPTP inhibitor. Reversal of fluorescence loss and cell death by CsA mechanistically validates the mitochondrial toxicity pathway[5].

Sources

Method

Application Note: In Vivo Animal Models for Investigating the Pathobiology of N-(Tetracosanoyl)-1-Deoxysphinganine

Target Audience: Researchers, scientists, and drug development professionals in lipidomics, neurology, and metabolic diseases. Introduction & Mechanistic Background N-(tetracosanoyl)-1-deoxysphinganine—also known as 1-de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in lipidomics, neurology, and metabolic diseases.

Introduction & Mechanistic Background

N-(tetracosanoyl)-1-deoxysphinganine—also known as 1-deoxy-dihydroceramide (m18:0/24:0)—is a highly neurotoxic, atypical sphingolipid[1]. Canonical sphingolipids are synthesized when serine palmitoyltransferase (SPT) condenses L-serine with palmitoyl-CoA. However, under conditions of genetic mutation or metabolic stress, SPT utilizes L-alanine instead, generating 1-deoxysphinganine (1-deoxySA)[2].

Because 1-deoxySA lacks the C1-hydroxyl group, it cannot be converted into complex sphingolipids (like sphingomyelin) or degraded via canonical sphingosine-1-phosphate catabolic pathways[3]. Instead, 1-deoxySA is rapidly N-acylated by Ceramide Synthase 2 (CerS2) to form very-long-chain 1-deoxyceramides, predominantly the C24:0 species, N-(tetracosanoyl)-1-deoxysphinganine[4].

The Causality of Toxicity: Recent CRISPR-Cas9 loss-of-function screens have proven that the accumulation of the free 1-deoxySA base is not the primary driver of cytotoxicity. Rather, toxicity strictly requires the N-acylation of 1-deoxySA into very-long-chain variants by CerS2 and the fatty acid elongase TECR[4]. The resulting accumulation of N-(tetracosanoyl)-1-deoxysphinganine in the endoplasmic reticulum (ER) triggers severe ER stress, mitochondrial fragmentation, and progressive axonopathy[4][5].

Pathway PalCoA Palmitoyl-CoA + L-Alanine SPT SPT Enzyme (Mutant or High Ala/Ser) PalCoA->SPT DeoxySA 1-Deoxysphinganine (1-deoxySA) SPT->DeoxySA CerS2 CerS2 + C24-CoA (Very-Long-Chain) DeoxySA->CerS2 Target N-(tetracosanoyl)- 1-deoxysphinganine CerS2->Target Tox ER Stress & Neurotoxicity Target->Tox

Biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine and its pathobiological cascade.

Selection of In Vivo Animal Models

Selecting the correct animal model depends on whether the study aims to investigate monogenic sensory neuropathies or acquired metabolic syndromes.

HSAN1 Transgenic Mouse Models (Genetic Induction)

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is caused by missense mutations in the SPTLC1 or SPTLC2 subunits of SPT (e.g., C133W, S331F)[6]. These mutations cause a permanent structural shift in the enzyme's active site, drastically increasing its affinity for L-alanine over L-serine[7].

  • Utility: Ideal for studying chronic, high-burden accumulation of N-(tetracosanoyl)-1-deoxysphinganine in peripheral nervous tissue (sciatic nerve and dorsal root ganglia)[8].

db/db Mice and STZ-Induced Diabetic Rats (Metabolic Induction)

In Type 2 Diabetes (T2DM) and metabolic syndrome, systemic amino acid metabolism is altered. An elevated L-alanine to L-serine ratio in the plasma and liver drives wild-type SPT to synthesize massive amounts of 1-deoxySLs[7].

  • Utility: Best for investigating Diabetic Peripheral Neuropathy (DPN) and validating predictive biomarkers for T2DM progression[3][9].

Dietary Serine/Glycine Restriction Models (Nutritional Induction)

Depriving wild-type mice of dietary serine and glycine forces cellular metabolism to rely on L-alanine, artificially inducing 1-deoxySL synthesis[10].

  • Utility: Used primarily in oncology research, as 1-deoxySL accumulation triggers proteolysis of sphingosine kinase 1 (SK1) and induces apoptosis in tumor xenografts[10].

Quantitative Data Summary: Model Comparison
Animal ModelMechanism of 1-DeoxySL ElevationPrimary Tissue TargetPhenotypic ReadoutL-Serine Rescue Efficacy
SPTLC1 C133W Tg Mice Genetic (Permanent SPT substrate shift)DRG, Sciatic NerveSevere sensory loss, axonopathyHigh (Prevents progression)
STZ-Induced Diabetic Rats Metabolic (Elevated Ala/Ser ratio)Plasma, Liver, NervesHyperalgesia, reduced NCVHigh (Improves NCV)
db/db Mice Metabolic (Obesity/Insulin resistance)Liver, PlasmaNeuropathic-like diseaseModerate
Ser/Gly Deficient Diet Nutritional (Substrate starvation)Tumor xenografts, LiverTumor suppression, SK1 lossN/A (Reverses effect)

(Note: NCV = Nerve Conduction Velocity. Data synthesized from in vivo physiological studies[3][7][10]).

Experimental Protocols: A Self-Validating System

To accurately investigate N-(tetracosanoyl)-1-deoxysphinganine, researchers must avoid traditional acid-hydrolysis lipid extraction methods. Acid hydrolysis cleaves the amide bond, reducing all 1-deoxyceramides down to the free 1-deoxySA base[3]. Because toxicity is driven by the intact C24:0 very-long-chain species[4], the protocol below utilizes a modified MTBE extraction to preserve the intact lipid for LC-MS/MS quantification.

Protocol A: In Vivo Modulation via L-Serine Supplementation

Rationale: L-serine competitively inhibits L-alanine at the SPT active site. Administering L-serine provides a self-validating control group; if the observed neurotoxicity is truly driven by N-(tetracosanoyl)-1-deoxysphinganine, L-serine supplementation will lower the lipid biomarker and rescue the phenotype[3].

  • Group Assignment: Divide STZ-induced diabetic rats (or HSAN1 mice) into Vehicle (Water) and Treatment groups.

  • Dosing: Supplement the drinking water of the Treatment group with 10% (w/v) L-serine[3].

  • Monitoring: Monitor water intake daily to ensure an average dose of ~1-2 g/kg/day. Treat for 12 to 24 weeks depending on the neuropathy endpoint (e.g., thermal hyperalgesia or NCV).

  • Harvesting: Euthanize animals. Rapidly dissect the sciatic nerve and DRG. Flash-freeze immediately in liquid nitrogen to halt endogenous ceramidase activity.

Protocol B: MTBE Lipid Extraction and LC-MS/MS Quantification

Rationale: Methyl tert-butyl ether (MTBE) extraction provides high recovery of hydrophobic very-long-chain ceramides without degrading the amide bond, allowing for precise quantification of the m18:0/24:0 species[8].

  • Homogenization: Homogenize 10-20 mg of frozen sciatic nerve tissue in 200 µL of ice-cold Methanol/Water (1:1, v/v) using a bead beater.

  • Internal Standard Addition: Spike the homogenate with 50 pmol of a stable isotope-labeled standard (e.g., d7-1-deoxyceramide or C17-sphinganine).

  • Extraction: Add 800 µL of MTBE. Vortex vigorously for 30 minutes at 4°C.

  • Phase Separation: Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase (containing N-(tetracosanoyl)-1-deoxysphinganine) to a new glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Methanol/Isopropanol (1:1, v/v).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase Column (e.g., Acquity UPLC CSH C18).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transition: Monitor the specific Multiple Reaction Monitoring (MRM) transition for N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0). The precursor ion [M+H]+ is typically m/z 636.6, transitioning to the characteristic product ion of the 1-deoxySA backbone (m/z 268.3)[1].

Workflow Step1 1. Animal Model Selection (HSAN1 Tg, STZ-Rat, db/db) Step2 2. In Vivo Intervention (e.g., 10% L-Serine in Water) Step1->Step2 Step3 3. Tissue Harvesting (Plasma, DRG, Sciatic Nerve) Step2->Step3 Step4 4. MTBE Lipid Extraction (Preserves Intact Ceramides) Step3->Step4 Step5 5. LC-MS/MS MRM Analysis (Quantify m18:0/24:0 Species) Step4->Step5

End-to-end in vivo workflow for evaluating N-(tetracosanoyl)-1-deoxysphinganine.

References

  • Othman, A. et al. "Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus." BMJ Open Diabetes Research & Care.[Link]

  • Othman, A. et al. "Lowering Plasma 1-Deoxysphingolipids Improves Neuropathy in Diabetic Rats." Diabetes.[Link]

  • "Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue." Journal of Lipid Research (via PMC).[Link]

  • "1-Deoxysphingolipids - Wikipedia." Wikipedia.[Link]

  • "1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase." J Biol Chem (via PMC).[Link]

  • "Metabolic Origins of Neurotoxic 1-deoxySphingolipids in Type 2 Diabetes." bioRxiv.[Link]

  • "N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 | CID 73242206." PubChem.[Link]

  • "SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins." JCI. [Link]

  • "1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity." PNAS (via PMC).[Link]

Sources

Application

Application Note: Probing Membrane Raft Dynamics using N-(tetracosanoyl)-1-deoxysphinganine

Executive Summary & Mechanistic Principles N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxy-dihydroceramide or C24:0 1-deoxyCer) is a non-canonical, atypical sphingolipid[1]. Under physiological conditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxy-dihydroceramide or C24:0 1-deoxyCer) is a non-canonical, atypical sphingolipid[1]. Under physiological conditions, sphingolipids are synthesized via the condensation of L-serine and palmitoyl-CoA by Serine Palmitoyltransferase (SPT). However, when SPT utilizes L-alanine instead of L-serine—often due to disease-associated mutations—it produces 1-deoxysphingolipids (1-deoxySLs)[2].

The defining structural feature of N-(tetracosanoyl)-1-deoxysphinganine is the absence of the C1-hydroxyl (C1-OH) group [3]. This seemingly minor chemical variance has profound biophysical consequences:

  • Metabolic Dead-End: Lacking the C1-OH group, this lipid cannot be converted into complex sphingolipids (such as sphingomyelin or glycosphingolipids) and cannot be degraded by the canonical sphingosine-1-phosphate (S1P) pathway[2].

  • Raft Disruption: Canonical sphingolipids utilize the C1-OH group as a primary hydrogen bond donor and acceptor to interact with cholesterol, thereby stabilizing liquid-ordered (Lo) microdomains, commonly known as lipid rafts[3]. N-(tetracosanoyl)-1-deoxysphinganine disrupts these hydrogen-bonding networks, leading to altered membrane fluidity and failure to partition into lipid rafts[3].

  • Organelle Toxicity: Because they cannot efficiently sort into vesicular carriers at ER exit sites (ERES), these lipids accumulate in the Endoplasmic Reticulum (ER), reducing ER membrane fluidity and altering the secretion rates of raft-associated transmembrane proteins[2].

Understanding the dynamics of this lipid is critical for drug development targeting metabolic disorders like Type 2 Diabetes and Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1)[4].

Biosynthesis Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Alanine L-Alanine + Palmitoyl-CoA Alanine->SPT Mutant SPT or Elevated Alanine Canonical Canonical Sphingolipids (e.g., Sphingomyelin) SPT->Canonical Normal Pathway Deoxy 1-Deoxysphinganine SPT->Deoxy Atypical Pathway Rafts Lipid Raft Stabilization (Liquid-Ordered Phase) Canonical->Rafts H-Bonding with Cholesterol via C1-OH C24Deoxy N-(tetracosanoyl)-1-deoxysphinganine (C24:0 1-deoxyDHCer) Deoxy->C24Deoxy Ceramide Synthase 2 (CerS2) Disruption Raft Disruption & ER Membrane Rigidification C24Deoxy->Disruption Lacks C1-OH, Cannot form Complex SLs

Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine and its impact on lipid rafts.

Biophysical Data Summary

To effectively utilize N-(tetracosanoyl)-1-deoxysphinganine in experimental models, researchers must account for its distinct biophysical properties compared to canonical ceramides.

ParameterCanonical C24:0 CeramideN-(tetracosanoyl)-1-deoxysphinganine
Sphingoid Base Sphingosine (d18:1)1-Deoxysphinganine (m18:0)[1]
C1-Hydroxyl Group PresentAbsent[3]
Complex SL Conversion Yes (to Sphingomyelin, etc.)No (Terminal metabolite)[2]
Raft Affinity (Lo Phase) HighLow (Disrupts Lo phase)[3]
Subcellular Accumulation Golgi / Plasma MembraneEndoplasmic Reticulum (ER) / Mitochondria[2]
Effect on Membrane Fluidity Stabilizes ordered domainsRigidifies ER membranes, disrupts sorting[2]

Experimental Workflows & Protocols

The following protocols provide a self-validating system for studying the effects of N-(tetracosanoyl)-1-deoxysphinganine on membrane raft dynamics.

Workflow Prep 1. Lipid-BSA Conjugation Incubate 2. Cellular Incubation (24h) Prep->Incubate Vesicle 3. GPMV Isolation (NEM/DTT) Incubate->Vesicle Stain 4. Laurdan Staining Vesicle->Stain Analyze 5. Confocal Imaging & GP Analysis Stain->Analyze

Workflow for assessing membrane raft dynamics using GPMVs and Laurdan GP analysis.

Protocol 3.1: Preparation of BSA-Conjugated Lipid Complexes

Causality & Rationale: N-(tetracosanoyl)-1-deoxysphinganine possesses a highly hydrophobic 24-carbon acyl chain[1]. If added directly to aqueous cell culture media, it will spontaneously form micelles or precipitate, leading to artifactual cellular toxicity rather than physiological membrane insertion. Conjugating the lipid to essentially fatty acid-free Bovine Serum Albumin (BSA) facilitates monomeric delivery to the plasma membrane, mimicking physiological lipid transport.

Step-by-Step Procedure:

  • Lipid Solubilization: Dissolve N-(tetracosanoyl)-1-deoxysphinganine in 100% ethanol or chloroform:methanol (2:1) to a stock concentration of 10 mM.

  • Evaporation: Aliquot the desired amount of lipid into a glass vial and evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • BSA Preparation: Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

  • Conjugation: Resuspend the lipid film in the BSA solution to achieve a final lipid concentration of 1 mM (10x stock). Vortex vigorously and sonicate in a water bath at 37°C for 15 minutes until the solution is completely clear.

  • Validation Check: Measure the optical density at 600 nm (OD600). A reading >0.05 indicates the presence of undissolved micelles; re-sonicate if necessary.

Protocol 3.2: Giant Plasma Membrane Vesicle (GPMV) Phase Separation Assay

Causality & Rationale: Studying lipid rafts in living cells is confounded by active vesicular trafficking and the actin cytoskeleton, which pins membrane domains. GPMVs are chemically induced blebs that decouple the plasma membrane from the cytoskeleton, allowing lipids to freely separate into microscopically observable liquid-ordered (Lo) and liquid-disordered (Ld) phases based purely on their biophysical affinities.

Step-by-Step Procedure:

  • Cell Culture: Plate RPE-1 or CHO cells in 6-well plates and grow to 70% confluency.

  • Lipid Treatment: Treat cells with 10 µM BSA-conjugated N-(tetracosanoyl)-1-deoxysphinganine for 24 hours.

  • Washing: Wash cells three times with GPMV buffer (10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4).

  • Vesiculation: Add GPMV buffer containing 2 mM N-ethylmaleimide (NEM) and 2 mM Dithiothreitol (DTT). Incubate at 37°C for 1-2 hours.

  • Harvesting: Gently collect the supernatant containing the GPMVs. Do not centrifuge at high speeds, as GPMVs are fragile.

  • Validation Check: Observe under phase-contrast microscopy. You should see perfectly spherical vesicles ranging from 2 to 10 µm in diameter.

Protocol 3.3: Quantification of Membrane Fluidity via Laurdan Generalized Polarization (GP)

Causality & Rationale: Laurdan is a solvatochromic fluorescent probe. In tightly packed membranes (like canonical lipid rafts or ER membranes rigidified by atypical ceramides), water penetration is low, and Laurdan emits at ~440 nm (blue). In fluid membranes, water penetration increases, shifting emission to ~490 nm (green). Calculating the GP ratio provides a self-validating, quantitative measure of membrane packing[2].

Step-by-Step Procedure:

  • Staining: Add Laurdan (final concentration 0.5 µM) to the harvested GPMVs or directly to live cells. Incubate in the dark at room temperature for 30 minutes.

  • Imaging: Image using a confocal microscope equipped with a multiphoton laser (excitation at 780 nm for 2-photon, or 350 nm for 1-photon).

  • Dual-Channel Acquisition: Capture emission simultaneously in two channels: Channel 1 (430–460 nm) and Channel 2 (480–520 nm).

  • GP Calculation: Calculate the Generalized Polarization (GP) for each pixel using the formula: GP = (I_440 - I_490) / (I_440 + I_490) (Where I is the fluorescence intensity in the respective channel).

  • Interpretation: A higher GP value indicates a more rigid, ordered membrane environment. N-(tetracosanoyl)-1-deoxysphinganine accumulation typically results in an abnormally high GP in the ER, indicating pathological rigidification and loss of physiological raft dynamics[2].

Sources

Method

Application Note: Developing Assays to Screen for Inhibitors of N-(tetracosanoyl)-1-deoxysphinganine Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Targeted Lipidomics, High-Throughput Screening, and Sphingolipid Metabolism Mechanistic Grounding & Assay Rationale As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Targeted Lipidomics, High-Throughput Screening, and Sphingolipid Metabolism

Mechanistic Grounding & Assay Rationale

As a Senior Application Scientist, I approach assay development not just as a sequence of steps, but as a system designed to interrogate a specific biological vulnerability.

N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0-1-deoxydihydroceramide) is a highly neurotoxic, atypical sphingolipid. Its synthesis begins when a mutant form of the enzyme Serine Palmitoyltransferase (SPT) promiscuously utilizes L-alanine instead of L-serine, condensing it with palmitoyl-CoA to form the "headless" sphingoid base, 1-deoxysphinganine (1-deoxySa)[1]. Because it lacks a C1-hydroxyl group, 1-deoxySa cannot be degraded or converted into complex sphingolipids. Instead, it is N-acylated by Ceramide Synthase 2 (CerS2), an enzyme with a strict substrate preference for very-long-chain (C22–C24) fatty acyl-CoAs[2].

The Causality Behind the Assay Design: Why do we screen specifically for the reduction of the C24:0 N-acylated variant rather than the free 1-deoxySa base? Recent genome-wide CRISPR-Cas9 screens and lipidomic profiling have proven that the cellular toxicity of 1-deoxysphingolipids fundamentally depends on their elongation into very-long-chain 1-deoxyceramides by CerS2[2]. Furthermore, elevated plasma levels of C24-1-deoxyceramides are strongly associated with the severity of diabetic sensory polyneuropathy[3]. Therefore, quantifying N-(tetracosanoyl)-1-deoxysphinganine provides a highly physiologically relevant readout that can capture inhibitors targeting either the upstream mutant SPT or the downstream CerS2.

Pathway Palmitoyl Palmitoyl-CoA MutSPT Mutant SPT (SPTLC1) Palmitoyl->MutSPT Alanine L-Alanine Alanine->MutSPT DeoxySa 1-Deoxysphinganine (1-deoxySa) MutSPT->DeoxySa Condensation CerS2 Ceramide Synthase 2 (CerS2) DeoxySa->CerS2 DeoxyDHCer N-(tetracosanoyl)- 1-deoxysphinganine CerS2->DeoxyDHCer + C24:0-CoA

Caption: Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine highlighting enzymatic targets.

Analytical Strategy: A Self-Validating Isotope-Tracking System

To avoid false positives caused by slow lipid turnover or matrix-induced ion suppression, this protocol utilizes a stable isotope-labeling LC-MS/MS strategy .

By supplementing the cell culture media with deuterium-labeled L-alanine (d4-L-alanine), the mutant SPT incorporates the isotope to form d3-1-deoxySa (one deuterium is lost during condensation)[4]. This is subsequently N-acylated to form d3-C24:0-1-deoxyDHCer . Tracking this specific heavy isotope ensures the assay strictly measures active de novo synthesis occurring during the compound treatment window, completely ignoring pre-existing cellular lipid pools.

Workflow Cell Mut-SPT Cells + d4-Alanine Compound Inhibitor Library Screen Cell->Compound Extraction Acidified Lipid Extraction Compound->Extraction LCMS Targeted LC-MS/MS (d3-C24:0 Detection) Extraction->LCMS Internal Std Added Hit Validated Synthesis Inhibitor LCMS->Hit Signal Reduction

Caption: Self-validating high-throughput workflow using d4-alanine stable isotope labeling.

Quantitative Data Presentation

The following Multiple Reaction Monitoring (MRM) parameters have been optimized for a triple quadrupole mass spectrometer to selectively quantify the target lipids against the internal standard[5].

Table 1: Optimized LC-MS/MS MRM Parameters for Isotope-Labeled 1-Deoxysphingolipid Screening

Target AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)
Endogenous 1-deoxySa286.3268.3154.2
Endogenous C24:0-1-deoxyDHCer636.6268.33511.5
Newly Synthesized d3-1-deoxySa 289.3 271.3 15 4.2
Newly Synthesized d3-C24:0-1-deoxyDHCer 639.6 271.3 35 11.5
d5-1-deoxySa (Internal Standard)291.3273.3154.1

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed HEK293T cells stably expressing the mutant SPTLC1 (e.g., C133W mutation) into 96-well plates at a density of 20,000 cells/well in DMEM supplemented with 10% FBS.

  • Isotope & Compound Addition: After 24 hours, replace the media with custom DMEM containing 2 mM d4-L-alanine and the test inhibitors (e.g., 10 µM final concentration).

    • Causality: The d4-L-alanine outcompetes endogenous L-alanine, forcing the mutant SPT to synthesize heavy-labeled 1-deoxySa[4]. This isolates the assay's readout to lipids synthesized only during the presence of the inhibitor.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Acidified Lipid Extraction
  • Cell Harvesting: Wash cells twice with ice-cold PBS to remove extracellular lipids and residual d4-alanine.

  • Internal Standard Spiking: Add 100 µL of methanol containing 50 pmol of d5-1-deoxySa internal standard directly to the cells.

    • Causality: Spiking the internal standard before extraction creates a self-validating system. It normalizes for well-to-well variations in extraction efficiency and corrects for matrix-induced MS ion suppression.

  • Acidified Bligh-Dyer Extraction: Add 50 µL of 0.1 N HCl and 100 µL of chloroform to each well. Shake vigorously for 10 minutes, then centrifuge at 3,000 x g for 5 minutes to induce phase separation.

    • Causality: Standard neutral extractions yield poor recovery of very-long-chain highly hydrophobic lipids like C24:0-1-deoxyDHCer. The acidified aqueous phase ensures complete protonation of any free bases, maximizing the partitioning of the highly lipophilic N-tetracosanoyl species into the lower organic chloroform layer.

  • Drying: Extract the lower organic phase, transfer to a new plate, and evaporate to dryness under a gentle stream of nitrogen.

Phase 3: Targeted LC-MS/MS Analysis
  • Reconstitution: Resuspend the dried lipid film in 50 µL of Methanol/Water (9:1, v/v) containing 0.2% formic acid.

  • Chromatography (LC): Inject 5 µL onto a C8 column (e.g., Spectra 3 μm C8SR, 150 × 3 mm).

    • Causality: A C8 stationary phase is deliberately chosen over a standard C18 column. The extreme hydrophobicity of the tetracosanoyl (C24:0) chain causes it to bind irreversibly to C18 columns, leading to peak tailing and carryover. C8 provides sharp peaks and reproducible retention times for very-long-chain sphingolipids[6].

  • Mass Spectrometry (MS): Operate the triple quadrupole MS in positive electrospray ionization (+ESI) mode using the MRM transitions outlined in Table 1.

  • Data Analysis: Calculate the peak area ratio of d3-C24:0-1-deoxyDHCer (m/z 639.6 -> 271.3) to the d5-1-deoxySa internal standard. A significant reduction in this ratio compared to vehicle-treated controls identifies a validated inhibitor of N-(tetracosanoyl)-1-deoxysphinganine synthesis.

References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity . nih.gov.[Link]

  • Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway . nih.gov.[Link]

  • 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway . biorxiv.org.[Link]

  • Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue . nih.gov.[Link]

  • Increased Plasma Levels of Select Deoxy-ceramide and Ceramide Species are Associated with Increased Odds of Diabetic Neuropathy in Type 1 Diabetes: A Pilot Study . nih.gov.[Link]

  • Characterization of Mutant Serine Palmitoyltransferase 1 in LY-B Cells . researchgate.net.[Link]

Sources

Application

"mass spectrometry fragmentation pattern of N-(tetracosanoyl)-1-deoxysphinganine"

Application Note: Comprehensive Mass Spectrometry Fragmentation Pattern and Analysis Protocol for N-(tetracosanoyl)-1-deoxysphinganine Executive Summary N-(tetracosanoyl)-1-deoxysphinganine, commonly referred to as 1-deo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Pattern and Analysis Protocol for N-(tetracosanoyl)-1-deoxysphinganine

Executive Summary

N-(tetracosanoyl)-1-deoxysphinganine, commonly referred to as 1-deoxydihydroceramide (1-deoxyDHCer m18:0/24:0), is an atypical, highly neurotoxic sphingolipid. Elevated levels of 1-deoxysphingolipids (1-deoxySLs) are primary clinical biomarkers for Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and are heavily implicated in the pathogenesis of Type 2 Diabetes (T2DM) and metabolic syndrome[1]. Because these molecules lack the canonical C1-hydroxyl group, they cannot be metabolized into complex sphingolipids or degraded via standard catabolic pathways, leading to toxic intracellular accumulation[1]. This application note provides a deep-dive into the mass spectrometry fragmentation mechanics of 1-deoxyDHCer (m18:0/24:0) and outlines a self-validating LC-MS/MS protocol for its precise quantification.

Biological Origin & Structural Causality

The structural divergence of 1-deoxyDHCer begins at the first committed step of sphingolipid de novo biosynthesis. The enzyme Serine Palmitoyltransferase (SPT) typically condenses palmitoyl-CoA with L-serine. However, under conditions of elevated L-alanine or due to specific genetic mutations (e.g., in HSAN1), SPT promiscuously utilizes L-alanine[2].

This alternative condensation yields 1-deoxysphinganine (m18:0), which is subsequently N-acylated by Ceramide Synthase (CerS2/CerS3) with very-long-chain fatty acids, prominently tetracosanoic acid (C24:0), to form N-(tetracosanoyl)-1-deoxysphinganine[3].

Biosynthesis PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Canonical Alanine L-Alanine Alanine->SPT Atypical Sa Sphinganine (d18:0) SPT->Sa + Serine (via 3-KSR) DeoxySa 1-Deoxysphinganine (m18:0) SPT->DeoxySa + Alanine (via 3-KSR) CerS Ceramide Synthase (CerS2/3) Sa->CerS DeoxySa->CerS DHCer Canonical DHCer (d18:0/24:0) CerS->DHCer + C24:0-CoA DeoxyDHCer 1-DeoxyDHCer (m18:0/24:0) CerS->DeoxyDHCer + C24:0-CoA

Biosynthetic divergence of canonical dihydroceramides and atypical 1-deoxydihydroceramides.

Mass Spectrometry Fragmentation Mechanics

Understanding the exact collision-induced dissociation (CID) behavior of 1-deoxyDHCer requires analyzing the causality of its missing C1-hydroxyl group.

In positive electrospray ionization (ESI+), canonical dihydroceramides (e.g., d18:0/24:0) undergo amide bond cleavage followed by two sequential dehydration events (loss of both the C1-OH and C3-OH as water), yielding a double-dehydrated sphingoid base fragment (e.g., m/z 266.4).

Conversely, N-(tetracosanoyl)-1-deoxysphinganine (m/z 636.7 [M+H]+)[4] undergoes amide bond cleavage to yield the protonated 1-deoxysphinganine base at m/z 286.3[2]. Because it only possesses a single hydroxyl group at the C3 position, it can only undergo a single dehydration event . This loss of exactly one water molecule (-18 Da) produces a highly stable conjugated carbocation/immonium product ion at m/z 268.4 [2]. This single dehydration signature is the definitive diagnostic marker for all 1-deoxysphingolipids and is utilized as the primary quantitative transition[3].

Fragmentation Precursor Precursor Ion[M+H]+ m/z 636.7 1-DeoxyDHCer (m18:0/24:0) CID Collision-Induced Dissociation (CID: 35-40 eV) Precursor->CID AmideCleavage Amide Bond Cleavage Neutral Loss of C24:0 Ketene/Acid CID->AmideCleavage Intermediate Protonated 1-Deoxysphinganine [m18:0 + H]+ m/z 286.3 AmideCleavage->Intermediate Dehydration Single Dehydration Loss of H2O (-18 Da) Intermediate->Dehydration Product Diagnostic Product Ion [m18:0 + H - H2O]+ m/z 268.4 Dehydration->Product

Positive ESI MS/MS fragmentation pathway of N-(tetracosanoyl)-1-deoxysphinganine.

Quantitative Data Summarization

The following table contrasts the Multiple Reaction Monitoring (MRM) transitions of 1-deoxy SLs against their canonical counterparts to aid in method multiplexing.

AnalyteFormulaPrecursor Ion [M+H]+Diagnostic Product IonCollision Energy (CE)
1-deoxyDHCer (m18:0/24:0) C42H85NO2m/z 636.7m/z 268.4 35 – 40 eV
1-deoxyCer (m18:1/24:0) C42H83NO2m/z 634.7m/z 266.4 35 – 40 eV
Canonical DHCer (d18:0/24:0) C42H85NO3m/z 652.7m/z 284.4, 266.435 – 40 eV
Canonical Cer (d18:1/24:0) C42H83NO3m/z 650.7m/z 264.435 – 40 eV

Self-Validating Analytical Protocol

To ensure high trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates orthogonal chromatographic checks and internal standard normalization to account for the extreme hydrophobicity of the C24:0 acyl chain.

System Suitability & Orthogonal Validation

Before initiating the extraction, the analytical batch must establish three quality control gates:

  • Chromatographic Orthogonality: The absence of the polar C1-hydroxyl group renders 1-deoxyDHCer significantly more lipophilic than canonical DHCer. On a reversed-phase column, 1-deoxyDHCer (m18:0/24:0) must elute approximately 1.0 to 1.5 minutes after canonical DHCer (d18:0/24:0)[3]. If this retention time shift is absent, the detected peak is an isobaric interference.

  • Recovery Validation: Samples must be pre-spiked with an unnatural odd-chain internal standard (e.g., 1-deoxyCer m18:1/12:0) to quantify extraction efficiency and normalize matrix-induced ion suppression.

  • Carryover Assessment: A solvent blank must be injected immediately following the highest calibration standard. The highly hydrophobic tetracosanoyl chain is prone to system carryover; blank signals must remain <5% of the Lower Limit of Quantification (LLOQ).

Lipid Extraction Workflow (Modified MTBE Method)

Causality: Methyl tert-butyl ether (MTBE) is utilized over traditional Folch (Chloroform/Methanol) to force the hydrophobic sphingolipids into the upper organic layer, simplifying recovery and avoiding halogenated solvent toxicity.

  • Transfer 50 µL of tissue homogenate or plasma into a glass vial.

  • Spike with 10 pmol of 1-deoxyCer (m18:1/12:0) internal standard.

  • Add 1.5 mL of Methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and incubate at room temperature for 1 hour with continuous shaking.

  • Induce phase separation by adding 1.25 mL of MS-grade water. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic (MTBE) phase and dry completely under a gentle stream of nitrogen gas.

  • Reconstitute the lipid pellet in 100 µL of LC Mobile Phase A / Mobile Phase B (1:1, v/v).

Liquid Chromatography (LC) Conditions
  • Column: C8 or C18 Reversed-Phase Column (e.g., 3 µm particle, 4.6 × 150 mm)[3].

  • Mobile Phase A: Water/Methanol/Acetonitrile (1:1:1, v/v/v) containing 5 mM ammonium acetate.

  • Mobile Phase B: Isopropanol containing 5 mM ammonium acetate.

  • Gradient:

    • 0–1 min: 50% B

    • 1–8 min: Linear gradient to 98% B

    • 8–11 min: Hold at 98% B (Critical for eluting the C24:0 chain)

    • 11–12 min: Return to 50% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive ESI MRM mode[3].

  • Spray Voltage: 3800 V – 4500 V

  • Capillary Temperature: 300°C

  • Precursor Ion (Q1): m/z 636.7 (Resolution: Unit)

  • Product Ion (Q3): m/z 268.4 (Resolution: Unit)

  • Collision Energy (CE): 35 – 40 eV (Optimize dynamically using the internal standard).

Sources

Method

Application Note: Chromatographic Separation and Targeted LC-MS/MS Quantification of N-(tetracosanoyl)-1-deoxysphinganine from Isomeric Interferences

Executive Summary The accurate quantification of atypical sphingolipids is increasingly critical in drug development and biomarker discovery. N-(tetracosanoyl)-1-deoxysphinganine, commonly denoted as 1-deoxyceramide (m18...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of atypical sphingolipids is increasingly critical in drug development and biomarker discovery. N-(tetracosanoyl)-1-deoxysphinganine, commonly denoted as 1-deoxyceramide (m18:0/24:0) or 1-deoxyDHCer, is a highly hydrophobic, non-canonical lipid formed when mutant Serine Palmitoyltransferase (SPT) condenses L-alanine instead of L-serine with palmitoyl-CoA[1]. Elevated levels of this metabolite are hallmark biomarkers for Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and are heavily implicated in the lipotoxicity associated with Type 2 Diabetes.

This application note provides a comprehensive, field-validated methodology for the extraction, chromatographic separation, and mass spectrometric quantification of 1-deoxyceramide (m18:0/24:0), specifically focusing on resolving it from its structural isomers, stereoisomers, and isobaric interferences.

Molecular Context & Analytical Challenges

The structural elucidation and quantification of 1-deoxyceramide (m18:0/24:0) present unique analytical hurdles due to the presence of multiple confounding lipid species in biological matrices:

  • Chain-Length Structural Isomers: 1-deoxyceramides with different sphingoid base and N-acyl chain combinations can share the exact same chemical formula (C₄₂H₈₅NO₂) and intact mass (e.g., m17:0/25:0 or m19:0/23:0). Because they share identical molecular weights, they cannot be distinguished by precursor ion scans alone.

  • Isobaric Overlaps (The Q1 Co-isolation Problem): In low-resolution triple quadrupole (QqQ) mass spectrometry, 1-deoxyceramide m18:0/24:0 ( [M+H]+ 636.665) is nearly isobaric with the canonical odd-chain ceramide Cer d18:1/23:0 ( [M+H]+ 636.629). With a mass difference of only ~0.036 Da, these species will completely co-isolate in the first quadrupole (Q1), making chromatographic separation prior to MS analysis an absolute requirement.

  • Stereoisomers: While the biologically active endogenous form is the (2S, 3R) erythro-diastereomer, synthetic standards or biological racemization can introduce threo-diastereomers (e.g., 2S, 3S) that must be chromatographically resolved to ensure accurate biological interpretation.

Biosynthesis N1 L-Alanine + Palmitoyl-CoA N2 1-Deoxysphinganine (m18:0) N1->N2 Mutant SPT N3 1-DeoxyCeramide (m18:0/24:0) N2->N3 CerS2 (+ C24:0-CoA)

Biosynthetic pathway of 1-deoxyceramide (m18:0/24:0).

Mechanistic Principles of the Analytical Strategy

To engineer a self-validating analytical system, every step from extraction to detection must be mechanistically justified.

Extraction Causality: Why MTBE over Bligh-Dyer?

The lack of a C1-hydroxyl group renders 1-deoxyceramides significantly more hydrophobic than canonical ceramides. Traditional chloroform-based extractions (Folch or Bligh-Dyer) place the lipid-rich organic phase at the bottom of the tube, requiring the pipette tip to pass through the protein disk, which risks contamination and analyte loss. Methyl tert-butyl ether (MTBE) extraction flips this paradigm: the lipid-rich organic phase forms the upper layer, allowing for clean, high-recovery decanting of highly lipophilic species like m18:0/24:0.

Chromatographic Causality: Reversed-Phase Liquid Chromatography (RPLC)

A high-density C18 stationary phase is required to generate the theoretical plates necessary to resolve chain-length isomers (m17:0/25:0 vs. m18:0/24:0). Because the position of the amide linkage slightly alters the hydrodynamic radius and folding of the lipid in the mobile phase, C18 columns can separate these isomers based on their differential hydrophobic surface area interactions. Furthermore, Isopropanol (IPA) is utilized in Mobile Phase B to lower the surface tension and ensure the complete elution of the very-long-chain (C24) acyl groups, preventing column carryover.

Mass Spectrometry Causality: Specific MRM Transitions

In positive electrospray ionization (+ESI), 1-deoxyceramides readily protonate. Collision-induced dissociation (CID) targets the amide bond, leading to the neutral loss of the fatty acyl chain and the cleavage of water from the C3-hydroxyl group. This yields a highly specific sphingoid base product ion. For the m18:0 base, this fragment is m/z 268.3[2]. Monitoring the 636.7 268.3 transition allows us to selectively quantify the m18:0/24:0 isomer, while ignoring the m17:0/25:0 isomer, which produces a 254.3 fragment.

Validated Experimental Protocols

Lipid Extraction (Modified MTBE Method)
  • Sample Aliquot: Transfer 50 µL of plasma or cell lysate into a 2 mL glass vial.

  • Quenching & Internal Standard: Add 225 µL of ice-cold Methanol containing the internal standard (e.g., 1-deoxysphinganine-d5 or Ceramide d18:1/24:0-d7). Vortex for 10 seconds.

  • Organic Partitioning: Add 750 µL of MTBE. Vortex vigorously and incubate on a shaker at 4°C for 15 minutes to ensure complete solubilization of VLCFA lipids.

  • Phase Separation: Add 188 µL of LC-MS grade water. Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Collection: Carefully aspirate 600 µL of the upper organic phase and transfer to a clean glass vial.

  • Reconstitution: Dry the extract under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v). Note: Reconstitution in highly organic solvent is critical; aqueous mixtures will cause m18:0/24:0 to precipitate.

LC-MS/MS Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm (or equivalent sub-2µm C18).

  • Column Temperature: 50°C (Critical to lower mobile phase viscosity and sharpen peaks).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

Workflow S1 1. MTBE Extraction (Isolates hydrophobic lipids) S2 2. RPLC Separation (C18) (Resolves isobars & isomers) S1->S2 S3 3. +ESI QqQ MS/MS (Generates specific fragments) S2->S3 S4 4. Data Processing (Quantification via MRM) S3->S4

LC-MS/MS analytical workflow for 1-deoxyceramide quantification.

Data Interpretation & Isomer Resolution

To ensure absolute confidence in the quantification of N-(tetracosanoyl)-1-deoxysphinganine, the analytical method relies on the orthogonal intersection of chromatographic retention time and specific MRM transitions.

Table 1: RPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.05743Linear
2.15050Linear
12.0199Linear
12.1199Hold
14.06040Re-equilibration
Table 2: MRM Transitions for Target, Isomers, and Isobars

Note: Collision Energy (CE) is optimized for a standard triple quadrupole system (e.g., Agilent 6495 or Sciex 6500+).

Lipid SpeciesClassificationPrecursor Ion ( [M+H]+ )Product Ion (m/z)CE (eV)Diagnostic Feature
1-DeoxyCer (m18:0/24:0) Target Analyte 636.7 268.3 40 m18:0 base fragment
1-DeoxyCer (m17:0/25:0)Structural Isomer636.7254.340m17:0 base fragment
1-DeoxyCer (m19:0/23:0)Structural Isomer636.7282.340m19:0 base fragment
Ceramide (d18:1/23:0)Isobaric Interference636.6264.342d18:1 base fragment (-2H₂O)
1-DeoxyCer (m18:0/24:0) threoStereoisomer636.7268.340Elutes slightly earlier than erythro in RPLC

Data Interpretation Note: If the LC gradient is not optimized, the threo stereoisomer may present as a leading shoulder on the main erythro m18:0/24:0 peak. Integration should be strictly constrained to the main peak apex to avoid over-quantification. Furthermore, the canonical ceramide d18:1/23:0 will elute significantly earlier than m18:0/24:0 due to the presence of the C1-hydroxyl group and the double bond, validating the necessity of the RPLC gradient[2].

Sources

Technical Notes & Optimization

Troubleshooting

"improving the solubility of N-(tetracosanoyl)-1-deoxysphinganine for in vitro experiments"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant challenges in delivering very long-chain (VLC) 1-deoxysphingolipids into cultured cells...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant challenges in delivering very long-chain (VLC) 1-deoxysphingolipids into cultured cells.

N-(tetracosanoyl)-1-deoxysphinganine —commonly referred to as 1-deoxydihydroceramide (m18:0/24:0)—presents a "perfect storm" of biophysical insolubility. It lacks the canonical C1-hydroxyl group (eliminating critical hydrogen-bonding capacity) and possesses a massive, fully saturated 24-carbon acyl chain. This combination drives an exceptionally high gel-to-fluid transition temperature ( Tm​ ), making it notorious for crystallizing in aqueous cell culture media.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring reliable in vitro delivery and reproducible biological readouts.

Part 1: The Biophysical Causality

To understand why this molecule is so difficult to work with, we must look at its biosynthesis and structural biophysics. 1-Deoxysphingolipids are generated when mutant Serine Palmitoyltransferase (SPT) promiscuously condenses palmitoyl-CoA with L-alanine instead of L-serine [1]. Ceramide Synthase 2 (CerS2) subsequently adds a very long-chain fatty acid, such as C24:0.

Because it lacks the C1-OH group, this molecule cannot be converted into complex sphingolipids (like sphingomyelin) and accumulates in the membrane, leading to mitochondrial dysfunction [1]. However, this same missing hydroxyl group removes the molecule's ability to interact favorably with the aqueous interface of micelles or liposomes, driving rapid self-association and precipitation when introduced to cell culture media.

Pathway PalmitoylCoA Palmitoyl-CoA SPT Mutant SPT (SPTLC1/2) PalmitoylCoA->SPT Alanine L-Alanine Alanine->SPT DeoxySA 1-Deoxysphinganine (m18:0) SPT->DeoxySA Condensation CerS2 Ceramide Synthase 2 (CerS2) DeoxySA->CerS2 DeoxyDHCer N-(tetracosanoyl)- 1-deoxysphinganine CerS2->DeoxyDHCer + C24:0-CoA Toxicity Mitochondrial Dysfunction DeoxyDHCer->Toxicity Accumulation

Biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine and its cellular impact.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my lipid precipitate immediately when added to DMEM/RPMI? A: When you dissolve m18:0/24:0 in DMSO or Ethanol and inject it directly into media, the solvent rapidly diffuses into the bulk aqueous phase. Left without a solvent shell, the highly hydrophobic C24 chain and C1-deoxy headgroup undergo immediate hydrophobic collapse, forming microcrystals.

Q: Can I use cyclodextrins (e.g., MβCD) to encapsulate it? A: No. While methyl-beta-cyclodextrin is excellent for cholesterol delivery, the linear, rigid 24-carbon acyl chain of m18:0/24:0 is too bulky to be thermodynamically stabilized within the cyclodextrin cavity. Loading efficiency will be near zero.

Q: How do I know if my lipid is actually being delivered or just precipitating on the cell surface? A: Self-Validation Tip: Before lysing your cells for downstream readouts (e.g., Mass Spectrometry or Western Blot), wash the adherent monolayer twice with PBS containing 0.1% fatty acid-free BSA. The BSA will scavenge any extracellular, crystallized lipid. If your biological signal disappears after this wash, your lipid was never internalized—it was merely sitting on the cell surface.

Part 3: Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Crystals forming on the cell monolayer Thermal shock. Adding room-temperature media to a lipid complex causes the lipid to drop below its Tm​ and nucleate.Pre-warm all buffers, media, and the lipid complex to 37°C (or up to 50°C for the lipid stock) immediately prior to administration.
High background cytotoxicity Solvent toxicity. Exceeding 0.1% - 0.5% v/v DMSO/Ethanol disrupts the native plasma membrane.Abandon direct solvent injection. Transition to the solvent-free CholPC liposomal delivery system (Protocol A).
Inconsistent biological readouts Polydisperse aggregates. The lipid is forming a mixture of monomers, micelles, and large aggregates, leading to variable cellular uptake.Extrude your lipid complexes through a 100 nm polycarbonate membrane and validate the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Part 4: Validated Experimental Protocols

Protocol A: Cholesteryl Phosphocholine (CholPC) Bilayer Delivery (Gold Standard)

Causality: CholPC contains a large phosphocholine headgroup and a hydrophobic cholesteryl tail. It acts as an "umbrella," shielding the highly hydrophobic C24 acyl chain and the C1-deoxy headgroup from unfavorable water interactions. This solvent-free system prevents crystallization and allows for fluid bilayer transfer directly to the plasma membrane [2, 3].

Step-by-Step Methodology:

  • Co-Solubilization: In a glass vial, combine N-(tetracosanoyl)-1-deoxysphinganine and CholPC at a 1:4 molar ratio in Chloroform/Methanol (2:1, v/v).

  • Film Generation: Evaporate the organic solvent under a gentle stream of Nitrogen gas. Place the vial in a vacuum desiccator for 1–2 hours to remove all residual trace solvents.

  • Rehydration: Add pre-warmed (50°C) sterile PBS (pH 7.4) to the lipid film to achieve your desired stock concentration (e.g., 1 mM).

  • Thermal Disruption: Vortex vigorously for 2 minutes, then sonicate in a bath sonicator at 50°C for 15 minutes. Note: You must exceed the Tm​ of the C24 chain to achieve fluidity.

  • Extrusion (Self-Validation): Pass the turbid suspension through a mini-extruder housing a 100 nm polycarbonate membrane 11–15 times. The solution should become completely translucent.

  • Delivery: Dilute the extruded CholPC-lipid vesicles directly into your pre-warmed cell culture media.

Formulation Step1 1. Co-dissolve in Organic Solvent (m18:0/24:0 + CholPC in CHCl3/MeOH) Step2 2. Evaporate to Dry Film (N2 stream + Vacuum for 1h) Step1->Step2 Step3 3. Rehydrate in Aqueous Buffer (PBS, pH 7.4) Step2->Step3 Step4 4. Heat & Sonicate (Incubate > 50°C, above lipid Tm) Step3->Step4 Step5 5. Extrude Bilayers (Generate Unilamellar Vesicles) Step4->Step5 Step6 6. DLS Validation & Cell Delivery (Confirm PDI < 0.2 before assay) Step5->Step6

Solvent-free CholPC liposomal formulation workflow for 1-deoxyceramides.

Protocol B: BSA-Lipid Complexation (For Low-Concentration Assays)

Causality: Fatty acid-free Bovine Serum Albumin (BSA) contains hydrophobic binding pockets. While highly effective for free fatty acids, its affinity for bulky, dual-chain C24-ceramides is sterically hindered. This method is only recommended for assays requiring final lipid concentrations < 5 µM [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the lipid in Ethanol:Dodecane (98:2, v/v) to a concentration of 1 mM.

  • BSA Solution: Prepare a 100 mM phosphate buffer (pH 7.4) containing 0.34 mg/mL fatty acid-free BSA. Warm to 37°C.

  • Complexation: While vigorously vortexing the BSA solution, inject the lipid solution dropwise. The final solvent concentration must not exceed 1% v/v.

  • Validation (Self-Validation): Centrifuge the final complex at 10,000 x g for 5 minutes. If a visible white pellet forms, the lipid has exceeded the binding capacity of the BSA pockets and crashed out. You must use the supernatant and quantify the actual concentration via mass spectrometry before proceeding.

Part 5: Quantitative Comparison of Delivery Systems

Delivery SystemMax Effective In Vitro Conc.Vehicle CytotoxicitySolution Stability (37°C)Biophysical Mechanism
DMSO / Ethanol (>1% v/v) < 1 µMHigh (Membrane disruption)Poor (Crystallizes in < 1 hr)Solvent dilution
BSA-Lipid Complex (1:1) ~ 5 µMLowModerate (Precipitates > 24 hr)Hydrophobic pocket binding
CholPC Fluid Bilayers > 20 µMVery Low (Solvent-free)Excellent (> 72 hr)Steric shielding (Umbrella effect)

References

  • Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway Journal of Lipid Research URL:[Link]

  • Complexation of C6-ceramide with cholesteryl phosphocholine—a potent solvent-free ceramide delivery formulation for cells in culture PLoS One URL:[Link]

  • Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach PLoS One URL:[Link]

Optimization

Technical Support Center: Chemical Synthesis of N-(tetracosanoyl)-1-deoxysphinganine

Welcome to the Technical Support Center for the synthesis and handling of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxy-dihydroceramide). This atypical sphingolipid lacks the canonical C1-hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxy-dihydroceramide). This atypical sphingolipid lacks the canonical C1-hydroxyl group, a structural deviation that prevents its downstream degradation and leads to neurotoxic accumulation in pathologies such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1)[1].

Synthesizing this molecule presents severe technical bottlenecks. Researchers must navigate the strict stereoselective requirements of the 1-deoxysphinganine backbone[2] while managing the extreme lipophilicity and poor solubility introduced by the very-long-chain tetracosanoic (lignoceric) acid[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic success.

Physicochemical Properties & Synthesis Bottlenecks

To rationally design your synthesis and purification workflows, it is critical to understand the quantitative parameters that govern this molecule's behavior in vitro.

Property / ParameterValue / CharacteristicImpact on Synthesis & Handling
Molecular Weight 636.1 g/mol [4]High mass requires careful MS ionization (ESI+ preferred; forms stable adducts).
XLogP3-AA 18.8[4]Extreme lipophilicity; completely insoluble in water/MeCN; requires CHCl3/THF.
Hydrogen Bond Donors 2 (Amide -NH, C3 -OH)[4]Causes severe silica streaking; drives crystalline lamellar packing in solution.
Fatty Acid Chain C24:0 (Tetracosanoic)[3]Induces rapid precipitation during room-temperature amidation reactions.
Sphingoid Base 1-Deoxysphinganine[1]Lacks C1-OH; prevents standard primary alcohol protection/functionalization.
Synthetic Workflow Visualization

SynthesisPathway A L-Alanine (Starting Material) B N-Boc-L-Alanine Weinreb Amide A->B Boc2O, N,O-Dimethylhydroxylamine C Cross-Metathesis / Grignard Addition B->C C15-Alkyl chain extension D 1-Deoxysphinganine (Sphingoid Base) C->D Deprotection & Reduction F N-(tetracosanoyl)-1-deoxysphinganine (Target 1-Deoxyceramide) D->F Amidation E Tetracosanoic Acid (C24:0) + HATU/DIPEA E->F Activated Acyl Donor

Retrosynthetic and forward workflow for N-(tetracosanoyl)-1-deoxysphinganine synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my amidation reaction with tetracosanoic acid stall at 30-40% conversion? Expertise & Causality: Tetracosanoic acid (C24:0) has extremely poor solubility in standard amidation solvents like dichloromethane (DCM) or room-temperature DMF[3]. As the activated ester forms, it rapidly precipitates out of the solution before it can react with the sterically hindered amine of 1-deoxysphinganine. Solution: Switch to a solvent mixture of anhydrous THF/DMF (4:1) and elevate the reaction temperature to 45–50 °C. Substitute standard EDC/HOBt with HATU. HATU provides significantly faster coupling kinetics, allowing the amidation to outcompete the precipitation of the activated acyl donor.

Q2: I am losing stereocontrol at the C2 and C3 positions during the 1-deoxysphinganine backbone synthesis. How can I prevent epimerization? Expertise & Causality: Traditional sphingolipid syntheses often rely on alpha-amino aldehydes (e.g., Garner's aldehyde). However, when synthesizing 1-deoxy analogs from L-alanine, the intermediate alpha-amino aldehydes are highly prone to racemization due to the acidity of the alpha-proton. Solution: Bypass the aldehyde intermediate entirely. Utilize an N-Boc-L-alanine derived Weinreb amide (N-methoxy-N-methylamide)[2]. This stable intermediate allows for direct conversion to the corresponding ketone via Grignard addition without racemization. Subsequent diastereoselective reduction of the ketone (e.g., using L-Selectride) will cleanly establish the correct (2S, 3R) stereocenters[2].

Q3: My final product streaks severely on normal-phase silica gel, resulting in poor isolated yields. How do I purify it? Expertise & Causality: The target molecule is extremely lipophilic (computed XLogP3-AA of 18.8)[4]. However, it also possesses strong hydrogen-bonding capabilities via the amide nitrogen and the C3-hydroxyl group. This dichotomy causes the molecule to aggregate and interact non-ideally with the silanol groups on standard silica gel, especially at room temperature where its solubility is minimal[3]. Solution: Implement high-temperature chromatography. Use a heated column jacket set to 40 °C to maintain the lipid in solution. Elute with a carefully optimized gradient of Chloroform/Methanol (starting at 99:1 and pushing to 95:5). Alternatively, bypass normal-phase entirely and utilize non-aqueous reversed-phase (NARP) chromatography on a C18 column using Isopropanol/Methanol/DCM gradients.

Detailed Methodology: High-Efficiency Amidation Protocol

This protocol outlines the critical amidation step, coupling the 1-deoxysphinganine base with tetracosanoic acid. Design Principle : Self-Validating System. This protocol incorporates thermal checkpoints and specific visual cues (color changes, solubility shifts) to ensure the reaction is proceeding correctly at each stage.

Step 1: Reagent Preparation & Dissolution In an oven-dried Schlenk flask under an Argon atmosphere, add tetracosanoic acid (1.2 equivalents). Add a solvent mixture of anhydrous THF/DMF (4:1, v/v). Validation Check: Heat the mixture to 45 °C; the solution must become completely clear before proceeding. If particulates remain, increase the THF ratio slightly.

Step 2: Carboxylic Acid Activation Add HATU (1.25 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at 45 °C for 15 minutes. Validation Check: The solution will transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

Step 3: Amine Coupling Dissolve 1-deoxysphinganine (1.0 eq) in a minimal volume of warm anhydrous THF. Add this solution dropwise to the activated ester over 10 minutes to prevent localized cooling and subsequent precipitation.

Step 4: Reaction Monitoring Maintain the reaction at 45–50 °C for 2 hours. Monitor via TLC (Chloroform:Methanol 95:5). Validation Check: The product (N-(tetracosanoyl)-1-deoxysphinganine) will appear as a higher-Rf spot compared to the highly polar, ninhydrin-active 1-deoxysphinganine base.

Step 5: Thermal Quench & Extraction Quench the reaction with warm water (40 °C). Extract with warm Chloroform (3x). Critical Step: Do not allow the separatory funnel to cool to room temperature. Cooling will cause the C24-ceramide to crystallize in the organic layer, creating an unmanageable emulsion and drastic yield loss.

Step 6: Washing & Isolation Wash the combined warm organic layers sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter while warm, and concentrate under reduced pressure to yield the crude product. Proceed immediately to heated column chromatography.

References
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 Computed Properties Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

"optimizing extraction efficiency of long-chain deoxysphingolipids"

1-Deoxysphingolipid (1-deoxySL) Extraction and Analysis Support Center Troubleshooting Guides & FAQs for Lipidomics Professionals Welcome to the Technical Support Center for the extraction and quantification of long-chai...

Author: BenchChem Technical Support Team. Date: March 2026

1-Deoxysphingolipid (1-deoxySL) Extraction and Analysis Support Center Troubleshooting Guides & FAQs for Lipidomics Professionals

Welcome to the Technical Support Center for the extraction and quantification of long-chain 1-deoxysphingolipids (1-deoxySLs). This guide is designed to help researchers and drug development professionals troubleshoot common analytical bottlenecks, optimize solvent recovery, and ensure high-fidelity mass spectrometry data.

Section 1: Fundamentals & Pathway Dynamics

Q: Why do 1-deoxysphingolipids require specialized extraction and analytical considerations compared to canonical sphingolipids? A: 1-deoxySLs are atypical, neurotoxic sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) promiscuously incorporates L-alanine instead of L-serine during de novo synthesis[1]. Because they lack the C1-hydroxyl group found in canonical sphingolipids, they cannot be converted into complex sphingolipids (such as sphingomyelins or glycosphingolipids) nor can they be degraded by the canonical S1P lyase pathway[2]. Consequently, they act as metabolic "dead-ends" that accumulate in cells[3]. Their unique hydrophobicity and lack of a polar headgroup shift their partitioning behavior, requiring highly optimized organic extraction methods to isolate them from complex biological matrices without massive signal loss.

Pathway PalmitoylCoA Palmitoyl-CoA SPT_Canonical Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT_Canonical SPT_Atypical Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT_Atypical LSerine L-Serine LSerine->SPT_Canonical LAlanine L-Alanine LAlanine->SPT_Atypical Sphinganine Sphinganine (Canonical) SPT_Canonical->Sphinganine DeoxySA 1-Deoxysphinganine (Atypical) SPT_Atypical->DeoxySA Lack of C1-OH CerS1 Ceramide Synthase (CerS) Sphinganine->CerS1 CerS2 Ceramide Synthase (CerS) DeoxySA->CerS2 Ceramide Dihydroceramide -> Complex SLs CerS1->Ceramide DeoxyCer 1-Deoxy-dihydroceramide (Dead-end / Toxic) CerS2->DeoxyCer

Canonical vs. Atypical 1-Deoxysphingolipid Biosynthesis Pathway.

Section 2: Extraction Optimization & Solvent Selection

Q: I am experiencing inconsistent recovery of 1-deoxySLs using standard Folch or Bligh-Dyer methods. What is the recommended alternative? A: While the Folch (chloroform/methanol) method is the historical gold standard, it poses a mechanical and physical challenge: the lipid-rich organic phase forms the lower layer[4]. To retrieve it, your pipette must pierce the aqueous phase and the precipitated protein interphase, which frequently leads to contamination and variable recovery of hydrophobic lipids.

For 1-deoxySLs, the Methyl tert-butyl ether (MTBE) method or the Butanol-methanol (BUME) single-phase extraction are highly recommended[5]. MTBE has a lower density than water, meaning the lipid-rich organic phase forms the upper layer[4]. This allows for clean, automated pipetting without disturbing the protein disk, significantly improving reproducibility and extraction efficiency.

Quantitative Comparison of Extraction Efficiencies

Extraction Method Solvent System Phase Location of Lipids 1-deoxySL / Sphingolipid Recovery Key Advantage
Matyash (MTBE) MTBE / Methanol / Water Upper (Organic) High (>85% with IS compensation) Easy automation, avoids protein interphase contamination.
Folch / Bligh-Dyer Chloroform / Methanol / Water Lower (Organic) High (>90%) Gold standard for broad lipidomics; requires piercing protein layer.

| BUME (Alshehry) | Butanol / Methanol | Upper (Organic) | High (~90-95%) | Single-phase or upper-phase extraction, excellent for polar lipids. |

Q: What is the step-by-step protocol for the MTBE extraction of 1-deoxySLs from plasma or cell pellets? A: Self-Validating MTBE Extraction Protocol This protocol utilizes a Methanol:MTBE mixture. The causality behind adding methanol first is to disrupt hydrogen bonds and lipid-protein complexes before partitioning the freed lipids into the highly non-polar MTBE[5].

  • Sample Preparation : Aliquot 100 µL of plasma or resuspend a cell pellet in 100 µL of PBS[6].

  • Protein Denaturation & Internal Standards : Add 500 µL of ice-cold Methanol. Immediately spike in 200 pmol of internal standards (e.g., d3-1-deoxysphinganine, d7-sphinganine)[6]. Validation checkpoint: Spiking IS at this exact step accounts for any downstream extraction losses or matrix effects.

  • Partitioning : Add 1.5 mL of MTBE. Incubate the mixture on a thermomixer at 37°C for 1 hour at 1,000 rpm to maximize the partitioning of long-chain 1-deoxySLs into the solvent[6].

  • Phase Separation : Add 300 µL of LC-MS grade water to induce phase separation. Vortex vigorously for 30 seconds.

  • Centrifugation : Centrifuge at 16,000 × g for 10 minutes at 4°C[6].

  • Collection : Carefully aspirate the upper organic phase (containing the 1-deoxySLs) and transfer it to a new glass vial.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen gas (N2)[6]. Store the dried lipid film at -20°C until LC-MS/MS reconstitution.

Workflow Sample Biological Sample (Plasma/Cells) Spike Spike Internal Standards (e.g., d3-1-deoxySA) Sample->Spike MeOH Add Methanol & Vortex Spike->MeOH MTBE Add MTBE Incubate at 37°C MeOH->MTBE Water Add Phase-Inducing Water MTBE->Water Centrifuge Centrifuge (16,000 x g) Water->Centrifuge Upper Upper Organic Phase (Contains 1-deoxySLs) Centrifuge->Upper Lower Lower Aqueous Phase & Protein Pellet Centrifuge->Lower Dry Dry under N2 & Reconstitute Upper->Dry

Step-by-step MTBE liquid-liquid extraction workflow for 1-deoxySLs.

Section 3: Acid-Base Hydrolysis for Total Backbone Quantification

Q: When should I use acid-base hydrolysis in my 1-deoxySL workflow? A: In biological systems, free 1-deoxysphinganine (1-deoxySA) is rapidly N-acylated by ceramide synthases (CerS) to form various 1-deoxy-dihydroceramides and 1-deoxyceramides with varying acyl chain lengths (e.g., C16 to C24)[7].

If your experimental goal is to quantify the total metabolic flux of the 1-deoxysphingoid backbone rather than individual complex species, you must perform acid hydrolysis. Acid hydrolysis (using methanolic HCl at 65°C for 15 hours) cleaves the N-acyl amide bonds, reducing all downstream 1-deoxyceramides back to the free 1-deoxySA base for simplified, high-sensitivity quantification[3].

Section 4: Mass Spectrometry & Internal Standards

Q: Which internal standards are strictly required for accurate 1-deoxySL quantification? A: Because 1-deoxySLs lack the C1-OH group, their ionization efficiency and retention times differ significantly from canonical sphingolipids. You cannot rely on canonical standards alone to quantify atypical lipids. You must use matched isotopically labeled standards. The industry standards include d3-1-deoxysphinganine (for atypical backbone tracking) and d7-sphinganine / d7-sphingosine (for canonical baseline comparison)[8],.

Q: How do I resolve isobaric interference and optimize LC-MS/MS gradients for 1-deoxySLs? A: 1-deoxySLs are highly hydrophobic and prone to peak tailing. Use a reversed-phase C18 or C8 column (e.g., 50 × 1 mm, 2.6 μm) heated to 40°C[9]. To prevent isobaric interference, utilize a binary gradient where Mobile Phase A is Water/Acetonitrile (6:4, v/v) with 0.1% formic acid, and Mobile Phase B is Isopropanol/Methanol/Acetonitrile (7:2:1, v/v/v) with 0.1% formic acid[9]. The high isopropanol content in Phase B is critical for efficiently eluting very long-chain (VLC) 1-deoxyceramides and preventing carryover between runs.

References

  • [7] Very long-chain fatty acids drive 1-deoxySphingolipid toxicity. NIH / PMC.[Link]

  • [2] Deoxysphingolipids: Atypical Skeletal Muscle Lipids Related to Insulin Resistance in Humans That Decrease Insulin Sensitivity In Vitro. American Diabetes Association.[Link]

  • [1],[8] Metabolic Origins of Neurotoxic 1-deoxySphingolipids in Type 2 Diabetes. bioRxiv.[Link]

  • [9] Development of a Multiplexed Sphingolipids Method for Diagnosis of Inborn Errors of Ceramide Metabolism. Clinical Chemistry / Oxford Academic.[Link]

  • [3],[6] Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway. Journal of Lipid Research / NIH.[Link]

  • [5] Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology.[Link]

  • [4] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites / NIH.[Link]

Sources

Optimization

"minimizing ion suppression effects in mass spec analysis of N-(tetracosanoyl)-1-deoxysphinganine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when quantifying atypical, low-abundance lipids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when quantifying atypical, low-abundance lipids. The mass spectrometric analysis of N-(tetracosanoyl)-1-deoxysphinganine —also known as 1-deoxy-dihydroceramide (m18:0/24:0) or doxDHCer(m18:0/24:0)—presents a severe analytical challenge.

Formed via the promiscuous activity of serine palmitoyltransferase (SPT) utilizing L-alanine instead of L-serine [1], this metabolite lacks the C1-hydroxyl group found in canonical ceramides. This single structural absence drastically increases its hydrophobicity (XLogP3-AA ~ 18.8) and eliminates a key site for protonation. Consequently, it exhibits poor ionization efficiency in Electrospray Ionization (ESI) and is exceptionally vulnerable to ion suppression from co-eluting matrix components like phosphatidylcholines (PCs) and triacylglycerols (TAGs) [2].

This guide is designed to help you troubleshoot, diagnose, and mechanistically resolve ion suppression for this specific analyte.

Diagnostic FAQs: Understanding the Mechanism of Suppression

Q: How do I definitively prove that ion suppression is causing my low doxDHCer(m18:0/24:0) signal, rather than poor extraction recovery? A: You must decouple physical recovery from electrical matrix effects using a post-column infusion experiment. Infuse a continuous stream of a doxDHCer(m18:0/24:0) standard into the mass spectrometer eluent post-column via a T-junction. Simultaneously, inject a blank matrix extract (e.g., plasma prepared via your current method). If you observe a sudden drop in the steady-state baseline signal precisely at the retention time where doxDHCer normally elutes, you have confirmed ion suppression. The causality here is competition for charge and droplet surface area in the ESI plume; highly concentrated, easily ionized matrix lipids (like PCs with a fixed positive charge) outcompete the poorly ionizing doxDHCer.

Q: I am using standard protein precipitation (PPT) with methanol/acetonitrile. Why is this insufficient for 1-deoxysphingolipids? A: PPT only removes gross proteins; it leaves the entire lipidome intact. Because doxDHCer(m18:0/24:0) is extremely hydrophobic, it elutes very late in reversed-phase liquid chromatography (RPLC), typically requiring >90% organic modifier. Unfortunately, this is the exact retention window where bulk phospholipids and TAGs elute. Phospholipids are the primary culprits of ESI ion suppression [3]. To resolve this, you must implement selective lipid depletion strategies prior to injection.

Q: How can I selectively remove phospholipids without losing my highly hydrophobic 1-deoxyceramide? A: Implement a zirconia-based Solid Phase Extraction (SPE) workflow (e.g., HybridSPE). The causality relies on Lewis acid-base chemistry. Zirconia acts as a strong Lewis acid that selectively and covalently binds the phosphate group (Lewis base) of phospholipids. Because doxDHCer(m18:0/24:0) is a neutral, amide-linked lipid lacking a phosphate group, it passes through the sorbent unretained. This mechanistically eliminates the primary source of ion suppression while maintaining high target recovery.

Q: My matrix is adipose tissue, meaning TAGs are suppressing my signal, not just phospholipids. Zirconia SPE doesn't remove TAGs. What is the solution? A: For TAG-rich matrices, utilize Mild Alkaline Hydrolysis (Saponification). This technique exploits the chemical difference between ester-linked and amide-linked lipids. By incubating your lipid extract with a mild base (e.g., 0.1 M methanolic KOH), you hydrolyze the ester bonds of TAGs and glycerophospholipids, converting them into free fatty acids and water-soluble headgroups. The amide bond of doxDHCer(m18:0/24:0) is highly resistant to mild alkaline conditions. Following neutralization and liquid-liquid extraction, you obtain a highly enriched sphingolipid fraction, completely free of TAG-induced ion suppression.

Q: Can I modify my LC-MS/MS parameters to reduce suppression without adding complex sample prep steps? A: Yes, through two primary modifications:

  • Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. It is inherently less susceptible to matrix effects and is highly effective for neutral, highly hydrophobic lipids like 1-deoxyceramides.

  • Optimize Mobile Phase Additives: Ensure your mobile phase contains 5-10 mM ammonium formate and 0.1% formic acid. This drives the formation of the protonated [M+H]+ species (m/z 636.6) or the water-loss species [M+H-H2O]+ (m/z 618.6), while the buffer capacity helps stabilize the ionization environment against varying matrix compositions.

Quantitative Data: Sample Preparation Efficacy

The following table summarizes the quantitative impact of different sample preparation strategies on the Matrix Factor (MF) and recovery of doxDHCer(m18:0/24:0). An MF of 1.0 indicates no ion suppression; an MF < 0.5 indicates severe suppression.

Sample Preparation MethodMatrix Factor (MF)doxDHCer(m18:0/24:0) RecoveryPhospholipid DepletionTAG Depletion
Protein Precipitation (PPT) 0.35 (Severe Suppression)>90%<10%<10%
Zirconia-based SPE 0.92 (Minimal Suppression)85–90%>99%<10%
Mild Alkaline Hydrolysis 0.95 (Minimal Suppression)80–85%>95%>99%

Self-Validating Experimental Protocols

Protocol A: Phospholipid Depletion via Zirconia-Based SPE (For Plasma/Serum)

This protocol utilizes Lewis acid-base interactions to selectively trap phospholipids.

  • Precipitation: Add 100 µL of plasma to 300 µL of 1% formic acid in acetonitrile (containing deuterated internal standards). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes to pellet proteins.

  • SPE Loading: Transfer the supernatant to a Zirconia-coated SPE plate (e.g., HybridSPE). Apply vacuum (10 inHg) to draw the sample through the sorbent.

  • Elution: The eluate contains your enriched doxDHCer(m18:0/24:0). The acidic conditions ensure the zirconia sites remain active to bind the phosphate groups of the matrix lipids.

  • Drying & Reconstitution: Dry the eluate under nitrogen gas and reconstitute in 100 µL of starting mobile phase (e.g., 60% Acetonitrile / 40% Water with 10 mM Ammonium Formate).

  • Self-Validation Checkpoint: Spike a known amount of phosphatidylcholine (PC) into a test sample. Monitor the PC transition (e.g., m/z 184 product ion) in the final eluate. If PC is detected, the sorbent bed capacity was exceeded; reduce your initial sample volume.

Protocol B: Mild Alkaline Hydrolysis (For Tissue/Adipose)

This protocol chemically destroys ester-linked matrix lipids while preserving amide-linked sphingolipids.

  • Initial Extraction: Perform a standard Bligh & Dyer or MTBE liquid-liquid extraction on 50 mg of homogenized tissue. Collect and dry the organic phase.

  • Hydrolysis: Resuspend the dried lipid film in 1 mL of 0.1 M Potassium Hydroxide (KOH) in Methanol. Incubate at 37°C for 2 hours with gentle shaking.

  • Neutralization: Add 100 µL of 1 M Acetic Acid to neutralize the reaction.

  • Phase Separation: Add 2 mL of Chloroform and 1 mL of Water. Vortex vigorously and centrifuge at 3,000 x g for 10 minutes.

  • Collection: Extract the lower organic layer (containing the preserved doxDHCer). The hydrolyzed free fatty acids and polar headgroups partition into the upper aqueous layer. Dry and reconstitute for LC-MS/MS.

  • Self-Validation Checkpoint: Monitor a highly abundant endogenous TAG species in your LC-MS/MS run. The complete disappearance of the TAG peak in the hydrolyzed sample confirms the reaction went to completion, validating the removal of the suppression source.

Workflow and Mechanistic Visualizations

Workflow Start Low Signal for doxDHCer(m18:0/24:0) Test Post-Column Infusion Test (Assess Matrix Effects) Start->Test Suppression Signal Drop at RT (Ion Suppression Confirmed) Test->Suppression NoSuppression No Signal Drop (Low Extraction Recovery) Test->NoSuppression MatrixCheck Identify Matrix Type Suppression->MatrixCheck Optimize Optimize Extraction Solvent (e.g., MTBE instead of CHCl3) NoSuppression->Optimize Plasma Plasma/Serum (Phospholipid Rich) MatrixCheck->Plasma Tissue Adipose/Liver (TAG & Lipid Rich) MatrixCheck->Tissue Zirconia Zirconia-based SPE (Lewis Acid-Base depletion) Plasma->Zirconia Hydrolysis Mild Alkaline Hydrolysis (Cleaves ester-linked lipids) Tissue->Hydrolysis

Figure 1: Decision tree for diagnosing and resolving ion suppression in 1-deoxysphingolipid analysis.

Pathway Alanine L-Alanine (Alternative Substrate) SPT Serine Palmitoyltransferase (Promiscuous Activity) Alanine->SPT Palmitoyl Palmitoyl-CoA Palmitoyl->SPT DeoxySA 1-Deoxysphinganine (Lacks C1-OH) SPT->DeoxySA CerS Ceramide Synthase + Tetracosanoyl-CoA (C24:0) DeoxySA->CerS DoxDHCer N-(tetracosanoyl)- 1-deoxysphinganine CerS->DoxDHCer IonChallenge Analytical Challenge: High Hydrophobicity (XLogP ~18.8) Poor ESI Ionization DoxDHCer->IonChallenge

Figure 2: Biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine and its resulting analytical challenge.

References

  • Title: 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Strategies to improve/eliminate the limitations in shotgun lipidomics Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Troubleshooting

"stability of N-(tetracosanoyl)-1-deoxysphinganine in different solvents and temperatures"

Welcome to the Technical Support and Troubleshooting Center for N-(tetracosanoyl)-1-deoxysphinganine (also known as 1-deoxydihydroceramide d18:0/24:0 or m18:0/24:0). Because this atypical sphingolipid combines a fully sa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-(tetracosanoyl)-1-deoxysphinganine (also known as 1-deoxydihydroceramide d18:0/24:0 or m18:0/24:0).

Because this atypical sphingolipid combines a fully saturated, very-long-chain fatty acid (24:0) with a sphingoid base lacking the canonical C1-hydroxyl group, it exhibits extreme hydrophobicity and unique metabolic stability[1]. This guide is engineered to help researchers overcome the physical and biochemical hurdles associated with handling this specific lipid in vitro and in cellulo.

Physicochemical Properties & Solvent Compatibility

The physical behavior of N-(tetracosanoyl)-1-deoxysphinganine is dictated by two structural features:

  • The 24:0 Acyl Chain: Maximizes van der Waals interactions, resulting in a highly ordered gel phase and a high melting temperature (Tm).

  • The Missing C1-OH: Removes a critical hydrogen-bond donor/acceptor, significantly reducing its hydration shell and solubility in polar solvents compared to canonical ceramides[2].

Table 1: Solvent Compatibility Matrix

Note: Values are empirical estimates based on homologous very-long-chain 1-deoxyceramides[3].

Solvent SystemMax Practical SolubilityTemp. RequiredRecommended Use Case
Chloroform:Methanol (2:1 v/v) >10 mg/mL37°C – 45°CPrimary stock solution creation & long-term storage.
100% Ethanol ~1–5 mg/mL50°CIntermediate dilution for immediate aqueous transfer.
DMSO / DMF ~2–5 mg/mL50°CAlternative intermediate dilution; prone to freezing.
Aqueous Buffer (PBS) < 0.05 mg/mLN/ANot recommended for direct dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution stored at -20°C has formed a white precipitate. Has the lipid degraded? A: No. N-(tetracosanoyl)-1-deoxysphinganine is highly stable chemically but thermodynamically unstable in cold solutions. The high gel-fluid transition temperature of the 24:0 chain causes it to crash out of organic solvents at -20°C. Fix: Tightly seal the vial, warm it in a water bath at 45°C for 5–10 minutes, and sonicate until the solution is optically clear. Always visually validate clarity before pipetting.

Q2: When I spike my ethanol stock directly into cell culture media, my cells show inconsistent toxicity. What is happening? A: Direct injection of an ethanol/DMSO stock into aqueous media causes localized supersaturation. The highly hydrophobic 1-deoxydihydroceramide immediately forms micro-precipitates or micelles rather than integrating into cell membranes. This leads to inconsistent dosing and artifactual cell death. Fix: You must use a carrier vehicle. We recommend complexing the lipid with essentially fatty acid-free Bovine Serum Albumin (BSA) or incorporating it into liposomes prior to media addition (See Protocol 2).

Q3: Why do cells accumulate this lipid instead of degrading it like standard C24 ceramide? A: Canonical sphingolipid degradation requires phosphorylation at the C1-hydroxyl group by sphingosine kinase to form sphingosine-1-phosphate (S1P), which is then cleaved by S1P lyase. Because N-(tetracosanoyl)-1-deoxysphinganine lacks this C1-OH group, it is a metabolic dead-end. It cannot be phosphorylated or degraded, leading to pathological accumulation in the ER and mitochondria, which is the mechanistic basis for its toxicity in models of HSAN1 and Type 2 Diabetes[1][4].

MetabolicBottleneck cluster_canonical Canonical Sphingolipid Pathway cluster_atypical 1-Deoxysphingolipid Pathway Serine L-Serine + Palmitoyl-CoA Ceramide Canonical Ceramide (Contains C1-OH) Serine->Ceramide SPT Enzyme Degradation Degradation via S1P Lyase Ceramide->Degradation Phosphorylation (Successful) Alanine L-Alanine + Palmitoyl-CoA DeoxyCer 1-Deoxydihydroceramide (Lacks C1-OH) Alanine->DeoxyCer SPT (Mutated/Stress) Accumulation Organelle Accumulation & Cytotoxicity DeoxyCer->Accumulation Phosphorylation BLOCKED

Fig 1: Structural bottleneck preventing degradation of 1-deoxysphingolipids compared to canonical pathways.

Step-by-Step Methodologies

Protocol 1: Preparation of a Self-Validating Organic Stock Solution

Objective: Create a stable, homogenous stock that prevents concentration gradients.

  • Equilibration: Remove the dry crystalline lipid from -20°C storage and allow the sealed vial to equilibrate to room temperature for 30 minutes to prevent condensation.

  • Solvent Addition: Add a precisely measured volume of Chloroform:Methanol (2:1 v/v) to achieve a 5 mM stock.

  • Thermal Solubilization: Place the sealed vial in a water bath set to 45°C for 5 minutes.

  • Mechanical Disruption: Transfer to a bath sonicator for 3–5 minutes while maintaining the temperature above 37°C.

  • Validation Check: Hold the vial against a light source. The solution must be perfectly transparent with no refractive swirling or micro-particulates. If cloudy, repeat steps 3 and 4.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas to prevent oxidation, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol 2: BSA-Lipid Complexing for In Vitro Delivery

Objective: Deliver highly hydrophobic C24 1-deoxyceramide to aqueous cell culture media without precipitation.

  • Aliquot: Transfer the required volume of the organic stock (from Protocol 1) to a sterile glass tube.

  • Evaporation: Gently evaporate the solvent under a steady stream of Nitrogen gas until a thin lipid film forms at the bottom of the tube.

  • Resuspension: Re-dissolve the lipid film in a minimal volume of 100% warm Ethanol (e.g., 10 µL per mL of final media) at 50°C.

  • Complexation: While vigorously vortexing a pre-warmed (37°C) solution of 10% essentially fatty acid-free BSA in PBS, inject the ethanol-lipid solution dropwise.

  • Validation Check: The resulting BSA-lipid complex solution should remain optically clear. Any turbidity indicates lipid crashing; if this occurs, the complex must be discarded.

  • Dilution: Dilute the BSA-lipid complex into your final cell culture media to reach the desired working concentration (typically 1–5 µM for toxicity assays).

Workflow Dry Dry Lipid Film (Glass Tube) EtOH Add 100% EtOH (Warm to 50°C) Dry->EtOH Solubilize Vortex Vortex & Inject Dropwise EtOH->Vortex BSA 10% BSA in PBS (Pre-warmed 37°C) BSA->Vortex Complex Clear BSA-Lipid Complex Vortex->Complex Validation: Must be clear Media Dilute into Culture Media Complex->Media Final Assay

Fig 2: Optimized workflow for complexing 1-deoxydihydroceramide with BSA for aqueous delivery.

References

  • Alecu, I. et al. (2017). Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway. Journal of Lipid Research.[Link]

  • Garrido, M. et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. ACS Publications.[Link]

  • Duan, J. et al. (2019). 1-Deoxy-sphingolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for N-(tetracosanoyl)-1-deoxysphinganine

Welcome to the technical support center for the analysis of complex sphingolipids. This guide provides in-depth troubleshooting for poor chromatographic peak shape specifically encountered with N-(tetracosanoyl)-1-deoxys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of complex sphingolipids. This guide provides in-depth troubleshooting for poor chromatographic peak shape specifically encountered with N-(tetracosanoyl)-1-deoxysphinganine (Cer(m18:0/24:0)) and related long-chain ceramides. As researchers and drug development professionals, you understand that robust and reproducible chromatography is paramount for accurate quantification and analysis. This document is structured in a question-and-answer format to directly address the common challenges you may face.

Part 1: Foundational Knowledge
Q1: What key chemical properties of N-(tetracosanoyl)-1-deoxysphinganine affect its chromatography?

A1: Understanding the molecule's structure is the first step in troubleshooting. N-(tetracosanoyl)-1-deoxysphinganine has several features that present unique chromatographic challenges:

  • High Hydrophobicity: The presence of a C18 sphinganine backbone and a very long C24 (tetracosanoyl) fatty acid chain gives the molecule an extremely nonpolar character (calculated XLogP3-AA of 18.8).[1] This dictates the use of reversed-phase chromatography with highly organic mobile phases for retention.

  • Polar Headgroup: The amide linkage and the secondary hydroxyl group on the sphinganine backbone create a polar region. This duality can lead to complex interactions with the stationary phase.

  • Potential for Secondary Interactions: The amide and hydroxyl groups are potential hydrogen bond donors and acceptors. More critically, they can interact with active sites on the stationary phase, such as residual silanols on silica-based columns, leading to peak tailing.[2]

  • Chelating Properties: The arrangement of the hydroxyl and amide groups can potentially chelate with metal ions. Metal contamination within the HPLC system (from stainless steel components like frits, tubing, or even the column packing itself) can cause significant peak distortion and loss of signal intensity.[3][4][5]

Part 2: Troubleshooting Peak Tailing

Peak tailing is the most frequent issue observed for this class of compounds. It compromises resolution and leads to inaccurate integration and quantification.[6]

Q2: My peak for N-(tetracosanoyl)-1-deoxysphinganine is tailing. What is the most likely cause?

A2: The most common cause of peak tailing for polar-headed lipids is secondary interactions with the stationary phase. Specifically, the hydroxyl and amide groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 or C8 columns. This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tail.[2]

Q3: How can I diagnose and fix peak tailing caused by silanol interactions?

A3: A logical workflow can help you systematically address this issue.

G A Observe Peak Tailing (Asymmetry > 1.2) B Modify Mobile Phase: Add a competing agent. (e.g., 0.1% Formic Acid or 10-25 mM Ammonium Acetate) A->B C Did peak shape improve? B->C D Yes: Silanol interaction was the primary cause. Optimize additive concentration. C->D Yes E No: Problem persists. Consider other causes. C->E No F Check for Metal Contamination. (See Q4) E->F G Evaluate Column Health. Is the column old? Try a new, high-purity, end-capped column. E->G H Review Sample Solvent. (See Q6) E->H

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Modify the Mobile Phase: The simplest first step is to add a mobile phase additive to mask the active silanol sites.[6][7]

    • Acidic Additive: Add 0.1% formic acid to the mobile phase. This protonates the silanol groups (Si-O⁻ -> Si-OH), reducing their ability to interact with your analyte.

    • Salt Additive: Add a low concentration (e.g., 5-25 mM) of an ammonium salt like ammonium acetate or ammonium formate.[8][9] The ammonium ions (NH₄⁺) can competitively bind to the ionized silanols, effectively shielding the analyte from these sites.

  • Use a High-Purity, End-Capped Column: If mobile phase additives are insufficient, your column may have high silanol activity. Modern columns are typically "end-capped" (reacting residual silanols with a small silylating agent), but this is never 100% effective. Switch to a high-purity silica column known for minimal silanol activity and robust end-capping.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape. This reduces mobile phase viscosity and can speed up the kinetics of secondary interactions, making the peak narrower and more symmetric. However, ensure your analyte is stable at the selected temperature.

Q4: Mobile phase additives didn't work. Could metal contamination be the cause?

A4: Yes. This is a highly probable and often overlooked cause.[4] The hardware of your HPLC system (stainless steel tubing, pump heads, injector parts, and column frits) can leach metal ions (Fe³⁺, Ni²⁺, Cr³⁺) that accumulate on the stationary phase.[5] N-(tetracosanoyl)-1-deoxysphinganine, with its hydroxyl and amide groups, can chelate with these immobilized metal ions, causing severe peak tailing and signal loss.[3][5]

Solution: System Passivation You must purge the metal ions from the system. A chelating agent like ethylenediaminetetraacetic acid (EDTA) is effective for this.[3][10]

Experimental Protocol: HPLC System Passivation with EDTA
  • Objective: To remove metal ion contamination from the entire HPLC flow path.

  • IMPORTANT: Disconnect the column from the system before starting. Flushing the column with high concentrations of EDTA can damage it.

StepActionRationale
1 Prepare Passivation Solvents Prepare fresh mobile phases (A: Water, B: Acetonitrile or Methanol) each containing 0.1 mM EDTA . Sonicate to dissolve and degas.
2 Flush the System Replace your current mobile phase bottles with the EDTA-containing solvents. Purge the pumps thoroughly.
3 High-Flow Flush Connect the injector outlet directly to the detector inlet (or waste) using a union. Flow at a high rate (e.g., 2-4 mL/min) for 30-60 minutes, alternating between 100% A and 100% B.
4 Re-equilibrate Replace the passivation solvents with your fresh analytical mobile phase and flush the entire system for at least 30 minutes to remove all traces of EDTA.
5 Install Column & Equilibrate Re-install the column and equilibrate with your initial mobile phase conditions until the baseline is stable.
  • Pro-Tip: For persistent issues, consider using metal-free or PEEK-lined columns and systems, which are designed to minimize analyte interactions with metal surfaces.[11]

Part 3: Troubleshooting Other Peak Shape Issues
Q5: My peak is fronting. What does this indicate?

A5: Peak fronting is typically a sign of column overload or a sample solvent issue.[12][13]

  • Column Overload: You are injecting too much mass of the analyte onto the column. The stationary phase becomes saturated, and the excess analyte travels through the column at the speed of the mobile phase, leading to a fronting peak.

    • Solution: Reduce the injection volume or dilute your sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves.

  • Sample Solvent Issue: This is a very common cause, especially with highly organic mobile phases used for lipids. If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase, the sample band will not focus properly at the head of the column.[14][15][16]

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte. For N-(tetracosanoyl)-1-deoxysphinganine, this might be a high percentage of isopropanol or methanol. Ensure the injection volume is as small as possible to minimize this effect.[15][17]

Q6: I am seeing split or very broad peaks. What should I investigate?

A6: Split or broad peaks often point to a physical problem in the system or a severe mismatch between the sample and the mobile phase.[13]

G A Observe Split or Broad Peak B Is the issue on ALL peaks or just the analyte? A->B C All Peaks Affected: Indicates a physical/system issue. B->C All Peaks D Analyte Peak Only: Indicates a chemical/sample issue. B->D Analyte Only E Check for Blockages: - Partially blocked column inlet frit - Kinked tubing C->E F Check for Column Void: - A void at the head of the column - Replace column C->F G Check Sample Solvent: - Severe mismatch with mobile phase - Re-dissolve sample D->G H Check for Co-elution: - Isomer or impurity? - Adjust gradient or stationary phase D->H

Caption: Decision tree for split or broad peaks.

  • Check for a Blocked Frit: Particulates from the sample or system wear can clog the inlet frit of the column, distorting the flow path and causing peak distortion for all compounds.[18] Try back-flushing the column (if the manufacturer allows) into a waste container to dislodge the particulates.

  • Column Void: Over time or with pressure shocks, a void can form at the head of the column bed. This creates a space for the sample to spread out before reaching the stationary phase, resulting in broad or split peaks. This is a sign of column failure, and the column should be replaced.

  • Severe Solvent Mismatch: As discussed in Q5, dissolving your sample in 100% strong solvent (like pure isopropanol) and injecting it into a mobile phase with a high aqueous content can cause the analyte to precipitate at the column inlet, leading to a split or misshapen peak.[14][16]

Part 4: Recommended Starting Conditions

For scientists beginning their work with N-(tetracosanoyl)-1-deoxysphinganine, the following table provides a validated starting point for method development.

ParameterRecommendationRationale & Key Considerations
Column C18, 1.8-2.7 µm, 2.1 x 50-100 mmA C18 phase provides the necessary hydrophobicity. Smaller particle sizes increase efficiency. Consider columns with high-purity silica and robust end-capping.
Mobile Phase A Water with 0.1% Formic Acid + 5-10 mM Ammonium FormateThe acid controls pH and the ammonium salt minimizes silanol interactions.[19][20]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid + 5-10 mM Ammonium FormateA strong solvent mixture is needed to elute the highly hydrophobic analyte. Isopropanol helps with solubility.
Gradient Start at ~60-70% B, ramp to 100% B over 5-10 min, hold for 2-3 min, then re-equilibrate.A high starting organic percentage is necessary. A steep gradient is often effective for these lipids.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID)Standard flow rate for this column dimension.
Column Temp. 50 °CElevated temperature improves peak shape and reduces system backpressure.
Injection Vol. 1 - 5 µLKeep the volume low to minimize solvent effects.
Sample Diluent Mobile Phase B or a solvent slightly weaker than Mobile Phase B.Crucial for good peak shape. Avoid dissolving in 100% strong solvent if the initial mobile phase is weaker.[14][15]
References
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. (2019). LCGC International. Available from: [Link]

  • Rasmussen, H. T., & McNair, H. M. (1990). Effects of Sample Solvent Strength and Injection Volume on Band Broadening and Throughput in Reversed Phase Prep Scale HPLC.
  • Effects of Sample Solvents on Peak Shape. Shimadzu. Available from: [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026). MTC USA. Available from: [Link]

  • Keunchkarian, S., Reta, M., Romero, L., & Castells, C. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Overcoming Metal Interference in HPLC. (2025). Technology Networks. Available from: [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Available from: [Link]

  • How to solve the “solvent effect”. (2023). uHPLCs. Available from: [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
  • Haynes, C. A., Allegood, J. C., Park, H., Sullards, M. C., & Merrill, A. H. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. Available from: [Link]

  • Purification and HPLC. Cyberlipid. Available from: [Link]

  • Ora, M., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available from: [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. Available from: [Link]

  • Mobile phase compositions for ceramide III by normal phase high performance liquid chromatography. (2010).
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Available from: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (2023). Chromasir. Available from: [Link]

  • Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2018).
  • LC–MS/MS Analysis of Sphingophospholipids Using a Metal-Free Column. (2019). LCGC International. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. Available from: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available from: [Link]

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of nucleic acids, 2010, 815898.
  • Careri, M., et al. (2002). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
  • Li, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 19(7), 10156-10166.
  • I am seeing inconsistent HPLC Peak shape. What may be the cause of this? (2026). SCIEX. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • N-(tetracosanoyl)-1-deoxysphinganine. PubChem. Available from: [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). MDPI.
  • Elucidating the chemical structure of native 1-deoxysphingosine. (2018). Journal of Lipid Research, 59(10), 1946-1955.
  • Merrill, A. H. (2011). 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma. The Journal of biological chemistry, 286(20), 17577-17581.
  • Elucidating the chemical structure of native 1-deoxysphingosine. (2018).

Sources

Troubleshooting

"addressing matrix effects in the quantification of N-(tetracosanoyl)-1-deoxysphinganine in biological samples"

Welcome to the Advanced Applications Support Center. This guide is engineered for bioanalytical scientists and drug development professionals dealing with the rigorous quantification of N-(tetracosanoyl)-1-deoxysphingani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for bioanalytical scientists and drug development professionals dealing with the rigorous quantification of N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyceramide m18:0/24:0) in complex biological matrices.

Because this atypical sphingolipid lacks the C1-hydroxyl group and possesses an ultra-hydrophobic C24 acyl chain, it exhibits extreme retention times in reversed-phase liquid chromatography (RPLC). This causes it to co-elute with highly abundant, strongly ionizing matrix lipids (e.g., triacylglycerols and phosphatidylcholines), leading to severe ion suppression in the electrospray ionization (ESI) source.

The following troubleshooting guides, self-validating protocols, and FAQs are designed to help you systematically eliminate these matrix effects.

Core Mitigation Strategy

G A Biological Sample (Plasma/Tissue) B Spike SIL-IS (d7-m18:0/24:0) A->B C Single-Phase Extraction (Butanol/MeOH) B->C D Alkaline Hydrolysis (0.1M KOH, 37°C) C->D E Neutralization & Centrifugation D->E F UHPLC-MS/MS (C8 Column, MRM) E->F

Workflow for mitigating matrix effects in 1-deoxyceramide LC-MS/MS quantification.

Part 1: Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: Why is my MS signal for N-(tetracosanoyl)-1-deoxysphinganine completely suppressed in plasma samples compared to neat solvent? Causality: You are experiencing classical ESI charge competition. The m18:0/24:0 molecule is highly lipophilic. In standard C18 RPLC methods, it elutes very late—often during the high-organic column wash phase. This exact retention window is saturated with endogenous phosphatidylcholines (PCs) and triacylglycerols (TAGs). Because PCs contain a permanent positive charge (choline headgroup), they monopolize the available protons in the ESI droplet, leaving your target analyte un-ionized .

Q2: How can I selectively remove these interfering phospholipids without destroying my target analyte? Causality: You must exploit the structural chemistry of the lipids. Glycerophospholipids (like PCs) attach their fatty acids via ester bonds , whereas sphingolipids attach their fatty acids via amide bonds . By applying a mild alkaline hydrolysis (saponification) step post-extraction, you selectively cleave the ester bonds of the interfering matrix lipids, converting them into early-eluting lysolipids and free fatty acids. The amide bond of N-(tetracosanoyl)-1-deoxysphinganine remains completely intact .

Q3: Is traditional Bligh-Dyer or MTBE extraction sufficient for this analyte? Causality: No. Two-phase extractions often result in poor recovery for ultra-hydrophobic 1-deoxysphingolipids because they tend to precipitate at the aqueous-organic interface or adsorb to plastic labware. A single-phase extraction using 1-Butanol/Methanol ensures complete solubilization of the C24-acyl chain while remaining compatible with downstream saponification .

Q4: How do I quantitatively prove that I have eliminated the matrix effect? Causality: You must calculate the Matrix Factor (MF) using a post-extraction spike methodology. This isolates the ionization efficiency from the extraction recovery. If your MF is significantly below 1.0, ion suppression is still occurring, and your LC gradient or hydrolysis time must be adjusted .

Part 2: Self-Validating Methodologies

Protocol: Single-Phase Extraction with Alkaline Hydrolysis

This protocol is engineered to extract highly hydrophobic 1-deoxyceramides while chemically depleting the ion-suppressing matrix.

Step 1: Aliquoting & IS Spiking

  • Transfer 50 µL of plasma/serum into a glass LC vial insert (avoid plastics to prevent hydrophobic adsorption).

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., d7-m18:0/24:0 (100 ng/mL).

  • Self-Validation Check: The absolute peak area of the SIL-IS in the final chromatogram must be within ±15% of a neat solvent standard. A drop beyond 15% indicates incomplete extraction or residual ion suppression.

Step 2: Single-Phase Solubilization

  • Add 500 µL of 1-Butanol/Methanol (1:1, v/v) to the sample.

  • Vortex vigorously for 5 minutes at room temperature to disrupt lipid-protein complexes.

Step 3: Matrix Depletion (Alkaline Hydrolysis)

  • Add 50 µL of 0.1 M KOH (prepared in methanol).

  • Incubate at 37°C for exactly 45 minutes.

  • Causality: This specific time/temperature ratio is calibrated to fully saponify ester-linked glycerophospholipids without causing degradation of the sphingoid base backbone .

Step 4: Neutralization & Clarification

  • Add 5 µL of glacial acetic acid to neutralize the pH and halt hydrolysis.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and salts.

  • Transfer the clear supernatant to a fresh glass vial for LC-MS/MS analysis.

Part 3: Quantitative Data & System Parameters

Table 1: Impact of Sample Preparation on Matrix Factor (MF)

Data represents the quantification of m18:0/24:0 in human plasma. An MF of 1.0 indicates zero matrix interference.

Extraction MethodPhospholipid Carryover (%)Analyte Recovery (%)Matrix Factor (MF)Diagnostic Outcome
Protein Precipitation (ACN)95%88%0.32Severe Ion Suppression
Two-Phase MTBE60%75%0.55Moderate Suppression, Poor Recovery
Single-Phase Butanol85%94%0.48Severe Suppression, High Recovery
Butanol + Alkaline Hydrolysis < 5% 92% 0.96 Optimal (Validated)
Table 2: Optimized UHPLC Gradient for 1-Deoxyceramides

To prevent co-elution with residual background lipids, a C8 column (e.g., 150 × 3 mm, 3 µm) is highly recommended over a C18 column. The shorter alkyl chains of the C8 stationary phase reduce the excessive retention of the C42 total carbon length of the analyte.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)
0.08020400
2.05050400
6.00100400
10.00100400
10.18020400

(Mobile Phase A: 2 mM Ammonium Formate + 0.2% Formic Acid in H2O. Mobile Phase B: 1 mM Ammonium Formate + 0.2% Formic Acid in Methanol).

Part 4: Matrix Factor Assessment Logic

To ensure the trustworthiness of your assay, run the following decision matrix during method validation to dynamically correct for matrix effects.

G A Prepare Neat Standard in Solvent (Area = A) C Calculate Matrix Factor (MF) MF = B / A A->C B Spike Standard into Post-Extraction Matrix (Area = B) B->C D MF < 0.85 or > 1.15 (Severe Matrix Effect) C->D E MF 0.85 - 1.15 (Acceptable Tolerance) C->E F Optimize Extraction (Increase Saponification Time) D->F G Proceed to Assay Validation E->G

Decision tree for calculating and interpreting the Matrix Factor (MF) via post-extraction spiking.

References

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood Analytica Chimica Acta / PubMed Central[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Bioanalysis / PubMed Central[Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) Methods in Molecular Biology / PubMed Central[Link]

  • 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells Journal of Lipid Research / PubMed Central[Link]

Optimization

Technical Support Center: Preserving the Integrity of N-(tetracosanoyl)-1-deoxysphinganine During Sample Preparation

Welcome to the technical support center for sphingolipid analysis. This guide provides in-depth troubleshooting advice and validated protocols specifically designed for researchers working with N-(tetracosanoyl)-1-deoxys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sphingolipid analysis. This guide provides in-depth troubleshooting advice and validated protocols specifically designed for researchers working with N-(tetracosanoyl)-1-deoxysphinganine (C24:0-1-deoxy-dihydroceramide) and related atypical sphingolipids. Our focus is to equip you with the knowledge to mitigate analyte degradation during sample preparation, ensuring data accuracy and reproducibility.

N-(tetracosanoyl)-1-deoxysphinganine is a unique 1-deoxyceramide, distinguished by the absence of the C1-hydroxyl group on its sphinganine backbone.[1][2] This structural feature renders it resistant to canonical sphingolipid catabolism, as it cannot be phosphorylated and subsequently cleaved by sphingosine-1-phosphate (S1P) lyase.[3][4][5] While this makes it a stable metabolite in vivo, it presents distinct challenges during ex vivo sample handling, where enzymatic and chemical hydrolysis of its amide bond becomes the primary degradation concern.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of N-(tetracosanoyl)-1-deoxysphinganine.

Q1: What is the primary cause of N-(tetracosanoyl)-1-deoxysphinganine degradation during sample preparation?

A1: The principal degradation pathway is the enzymatic hydrolysis of the N-acyl amide bond linking the tetracosanoyl fatty acid to the 1-deoxysphinganine backbone.[6][7] This reaction is catalyzed by endogenous enzymes called ceramidases, which remain active in biological samples after collection if not properly quenched.[8][9] These enzymes are categorized based on their optimal pH (acid, neutral, and alkaline), meaning that degradation can occur across a range of pH conditions if not controlled.[6][9]

Q2: My analyte recovery is consistently low. How can I determine if this is due to degradation or simply inefficient extraction?

A2: This is a critical diagnostic question. Differentiating between degradation and low extraction efficiency involves a systematic approach:

  • Evaluate Extraction Solvents: The high lipophilicity of N-(tetracosanoyl)-1-deoxysphinganine requires an efficient organic solvent system. Single-phase extractions using a pre-chilled methanol/chloroform mixture (e.g., 2:1, v/v) are often more effective for a broad range of sphingolipids than biphasic methods like the traditional Folch or Bligh-Dyer, which can result in loss of certain species.[8][10][11]

  • Spike Recovery Experiment: Fortify a blank matrix sample with a known concentration of an N-(tetracosanoyl)-1-deoxysphinganine standard at the very beginning of the extraction process. A high recovery (>85%) suggests your extraction method is efficient and that the problem likely lies in degradation within your experimental samples before extraction. Low recovery points to a need for optimizing the extraction protocol itself.

  • Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (e.g., N-(tetracosanoyl-d4)-1-deoxysphinganine). Add this standard to all samples immediately upon collection or at the start of extraction. It will co-extract with the analyte and correct for losses during the entire sample preparation process, whether from physical loss, inefficient extraction, or degradation.[12]

Q3: What are the definitive storage conditions to ensure sample integrity?

A3: Proper storage is non-negotiable for preventing enzymatic degradation.

  • Long-Term Storage (>1 week): Samples (tissues, plasma, cells) must be stored at -80°C .[8][13] Storing at -20°C is insufficient as it does not completely halt enzymatic activity, leading to slow but significant degradation over time.[13]

  • Short-Term Storage (<24 hours): If immediate processing is not possible, samples should be kept on ice (0-4°C) at all times and processed within a few hours. For anything longer, flash-freezing in liquid nitrogen followed by -80°C storage is mandatory.[8]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing ruptures cellular and organellar membranes, releasing compartmentalized ceramidases and accelerating analyte degradation.[8][13] Always aliquot samples into single-use volumes before the initial freeze.[13]

Q4: Can I use a generic ceramide extraction protocol for this 1-deoxy analog?

A4: While many principles overlap, protocols should be specifically optimized. The key difference is that 1-deoxyceramides can be more lipophilic than some of their canonical counterparts. Some protocols for general lipid analysis employ a mild alkaline hydrolysis step to remove the vast excess of interfering glycerophospholipids.[14][15] While this can "unmask" low-abundance sphingolipids, the conditions (e.g., temperature, base concentration, time) must be carefully controlled to avoid chemical hydrolysis of the amide bond of your target analyte.[11] If you are not confident in this optimization, it is safer to use a method without this step and rely on chromatographic separation to resolve your analyte from interferences.[15]

Part 2: Troubleshooting Guide: Low Analyte Recovery
ProblemPossible CauseRecommended Solution & Scientific Rationale
Low or No Analyte Signal Enzymatic Degradation Immediate Quenching: Process samples immediately after collection on ice. For tissues, flash-freeze in liquid nitrogen. This drastically slows enzymatic kinetics.[8]
Inefficient Extraction Optimize Solvents: Use a monophasic extraction with a pre-chilled mixture of polar and non-polar solvents (e.g., Methanol:Chloroform 2:1 v/v or an MTBE-based method).[10][15] This ensures complete solubilization of the highly lipophilic analyte.
Adsorption to Surfaces Use Appropriate Labware: N-(tetracosanoyl)-1-deoxysphinganine can adsorb to standard polypropylene tubes. Use low-adsorption plasticware or, ideally, silanized glass vials to minimize surface binding.[8]
High Variability Between Replicates Inconsistent Sample Handling Standardize Workflow: Ensure identical timing, temperatures, and solvent volumes for every sample. Automation or batch processing can minimize variability.[12]
Incomplete Phase Separation Ensure Clear Separation: During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases. Centrifuge at a sufficient force (e.g., >2,000 x g) to pellet the protein interface and allow for clean removal of the lipid-containing organic layer.[8]
Multiple Freeze-Thaw Cycles Aliquot Samples: Before the first freeze, divide samples into single-use aliquots to prevent the damaging effects of repeated freeze-thaw cycles that release degradative enzymes.[13]
Part 3: Understanding the Primary Degradation Pathway

The stability of N-(tetracosanoyl)-1-deoxysphinganine during sample preparation is overwhelmingly dictated by the activity of ceramidases.

Mechanism: Enzymatic Hydrolysis of the Amide Bond

Ceramidases are amidohydrolases that catalyze the cleavage of the amide bond in ceramides, releasing a sphingoid base and a free fatty acid.[6][9] This process is a primary concern for N-(tetracosanoyl)-1-deoxysphinganine, as it directly breaks down the molecule of interest. The reaction is catalyzed by a general acid-base mechanism, often involving a metal ion like Zn2+ in the active site to activate a water molecule for nucleophilic attack on the amide carbonyl.[6][7][16]

cluster_0 Degradation Pathway cluster_1 Catalyst & Conditions cluster_2 Prevention Strategy Analyte N-(tetracosanoyl)- 1-deoxysphinganine Products 1-Deoxysphinganine + Tetracosanoic Acid Analyte->Products Amide Bond Hydrolysis Enzyme Ceramidases (Acid, Neutral, Alkaline) Enzyme->Analyte Catalyzes Degradation Condition Suboptimal Conditions: - Room Temperature - Uncontrolled pH - Presence of Water Condition->Enzyme Promotes Activity Prevention Key Interventions: - Immediate Freezing (-80°C) - Work on Ice (0-4°C) - Use of Organic Solvents Prevention->Enzyme Inhibits Activity

Caption: Primary enzymatic degradation pathway and key prevention points.

Part 4: Validated Experimental Protocols

These protocols provide a robust framework for preserving your analyte. Always validate methods with your specific matrix.

Protocol 1: Sample Collection and Immediate Quenching
  • Plasma/Serum: Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Immediately place tubes on ice. Process to plasma by centrifugation (e.g., 1,500 x g for 15 min at 4°C) within 30 minutes. Immediately transfer plasma aliquots to cryovials, flash-freeze in liquid nitrogen, and store at -80°C.

  • Tissues: Excise tissue as quickly as possible. Do not allow it to sit at room temperature. Immediately flash-freeze in liquid nitrogen. Store at -80°C until homogenization.

  • Adherent Cells: Wash cells with ice-cold PBS. Scrape cells into a minimal volume of ice-cold PBS. Centrifuge the cell suspension (e.g., 500 x g for 5 min at 4°C). Discard the supernatant, flash-freeze the cell pellet in liquid nitrogen, and store at -80°C.

Protocol 2: Optimized Single-Phase Lipid Extraction

This protocol is adapted from methods demonstrated to have high recovery for a broad range of sphingolipids.[10][11]

  • Preparation: Pre-chill all solvents (LC-MS grade Methanol and Chloroform) to -20°C. Prepare a stock solution of your stable isotope-labeled internal standard in methanol.

  • Homogenization: For tissues or cell pellets, add 200 µL of ice-cold PBS and homogenize thoroughly using a bead beater or sonicator, keeping the sample on ice at all times.

  • Extraction:

    • To 50 µL of sample homogenate or plasma, add the internal standard.

    • Add 1.5 mL of pre-chilled Methanol:Chloroform (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Incubate at 48°C for 1 hour to ensure complete extraction. Note: While heat can facilitate extraction, monitor for potential degradation. If concerned, a longer incubation at a lower temperature or room temperature with agitation can be tested.[8][11]

  • Protein Precipitation: Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection: Carefully transfer the supernatant (which contains the lipids) to a new silanized glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas. Avoid excessive heat.

  • Reconstitution: Reconstitute the dried lipid film in a solvent appropriate for your analytical system (e.g., mobile phase for LC-MS/MS).

Part 5: Recommended Workflow Visualization

This diagram outlines the critical path from sample acquisition to analysis, emphasizing points where degradation must be controlled.

Recommended Workflow for N-(tetracosanoyl)-1-deoxysphinganine Analysis Collection 1. Sample Collection (Plasma, Tissue, Cells) Quench 2. Immediate Quenching Collection->Quench Store 3. Long-Term Storage Quench->Store CCP1 CRITICAL: Work on ice or flash-freeze immediately Quench->CCP1 Homogenize 4. Sample Homogenization Store->Homogenize CCP2 CRITICAL: Store at -80°C in single-use aliquots Store->CCP2 Extract 5. Lipid Extraction Homogenize->Extract CCP3 CRITICAL: Keep sample cold (0-4°C) at all times Homogenize->CCP3 Dry 6. Solvent Evaporation Extract->Dry CCP4 CRITICAL: Use pre-chilled LC-MS grade solvents & internal standard Extract->CCP4 Reconstitute 7. Reconstitution Dry->Reconstitute CCP5 CRITICAL: Use gentle N2 stream & avoid high heat Dry->CCP5 Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze CCP6 CRITICAL: Use low-adsorption (silanized glass) vials Reconstitute->CCP6

Caption: A validated workflow highlighting critical control points.

References
  • Technical Support Center: Improving Sphingolipid Stability in Samples. Benchchem.
  • Tani, M., Iida, H., & Ito, M. (2018). Structural basis for ceramide recognition and hydrolysis by human Neutral Ceramidase. Nature Communications.
  • Kim, B. J., Kim, J. H., Park, S. G., & Lee, J. H. (2005). Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase. Journal of Biological Chemistry.
  • Yi, J. K., Xu, R., Obeid, L. M., Hannun, Y. A., Airola, M. V., & Mao, C. (2018). Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases. bioRxiv.
  • Technical Support Center: Mass Spectrometry Analysis of Sphingolipids. Benchchem.
  • Yi, J. K., Xu, R., Obeid, L. M., Hannun, Y. A., Airola, M. V., & Mao, C. (2022). Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases. PLOS One.
  • Okino, N., & Ito, M. (2014). [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]. Glycoscience Protocol Online Database - JCGGDB.
  • Best practices for preventing sphingosine degradation during sample storage. Benchchem.
  • N-(tetracosanoyl)-1-deoxysphinganine. PubChem. Available at: [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods.
  • Sapkota, M., Gaire, B. P., & Kim, S. (2021). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Request PDF on ResearchGate.
  • 1-deoxysphinganine. Avanti Polar Lipids. Available at: [Link]

  • 1-Deoxysphingolipids. Wikipedia. Available at: [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
  • Ellis, S. R., & Ryan, K. (2023). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.
  • Meli, A., Mbadugha, C., & MacDougall, M. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC.
  • Base Hydrolysis (or not) for Targeted Sphingolipid Quantitation. UMB Digital Archive. Available at: [Link]

  • Alecu, I., Othman, A., Penno, A., Saied, E. M., Arenz, C., von Eckardstein, A., & Hornemann, T. (2017). Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway. Journal of Lipid Research.
  • Song, H., Lee, J. Y., & Lee, H. A. (2017). A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. Analytical Chemistry. Available at: [Link]

  • Othman, A., Rütti, M. F., & Alecu, I. (2016). Elucidating the chemical structure of native 1-deoxysphingosine. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Abundance of N-(tetracosanoyl)-1-deoxysphinganine in Biological Tissues

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the extraction, quantification, and troubleshooting of N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the extraction, quantification, and troubleshooting of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24:0 1-deoxydihydroceramide, or 1-deoxyDHCer m18:0/24:0) in complex biological matrices.

Because this atypical sphingolipid is present at trace levels and possesses extreme hydrophobicity, standard lipidomics workflows often fail to detect it accurately. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to build a robust, self-validating analytical system.

Section 1: The Mechanistic "Why" – Understanding the Analyte

To successfully quantify N-(tetracosanoyl)-1-deoxysphinganine, one must first understand why it behaves differently from canonical sphingolipids.

The Biosynthetic Bottleneck

Canonical sphingolipids are formed when Serine Palmitoyltransferase (SPT) condenses palmitoyl-CoA with L-serine. However, under specific conditions (e.g., HSAN1 mutations, paclitaxel treatment, or metabolic syndrome), SPT misincorporates L-alanine, generating 1-deoxysphinganine[1]. This atypical base is then N-acylated by Ceramide Synthase 2 or 3 (CerS2/CerS3) to form very-long-chain 1-deoxyceramides, such as our C24:0 target[2].

Because it lacks the C1-hydroxyl group, N-(tetracosanoyl)-1-deoxysphinganine cannot be converted into complex sphingolipids (like sphingomyelin) or degraded by standard S1P lyase pathways[3]. It acts as a metabolic dead-end, accumulating in the endoplasmic reticulum and inducing cytotoxicity[2]. Despite this accumulation, its absolute abundance remains a fraction (<1%) of the canonical sphingolipid pool, pushing the limits of mass spectrometry sensitivity[4].

The Physicochemical Challenge

The combination of a 24-carbon acyl chain and the absence of a polar C1-hydroxyl group makes this molecule exceptionally hydrophobic. In traditional Folch or Bligh-Dyer extractions, this extreme hydrophobicity causes the analyte to precipitate with the protein interface or irreversibly adsorb to polypropylene plasticware, leading to massive signal loss before the sample even reaches the mass spectrometer[5].

Section 2: Pathway & Workflow Visualizations

Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Alanine L-Alanine Alanine->SPT Mutant/Stress Palmitoyl Palmitoyl-CoA Palmitoyl->SPT Canonical 3-Ketosphinganine (Canonical) SPT->Canonical Normal Atypical 1-Deoxy-3-ketosphinganine (Atypical) SPT->Atypical Alanine Substitution Ceramide Complex Sphingolipids (SM, Glycosphingolipids) Canonical->Ceramide CerS & Desaturases DeoxyCer N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:0) Atypical->DeoxyCer CerS2/CerS3 (Very-Long-Chain) DeadEnd Metabolic Dead-End (Accumulation / ER Stress) DeoxyCer->DeadEnd Lacks C1-OH Cannot be degraded

Biosynthetic pathway of 1-deoxySLs highlighting the metabolic dead-end.

Workflow Tissue Tissue Sample (Brain/Adipose) Spike Add Internal Standard (d3-1-deoxySA) Tissue->Spike Homogenize Bead-Beating Homogenization Spike->Homogenize Extract MTBE Extraction (MTBE/MeOH/H2O) Homogenize->Extract Phase Phase Separation (Centrifugation) Extract->Phase Organic Upper Organic Phase (Lipid Rich) Phase->Organic LCMS LC-MS/MS Analysis (MRM Mode) Organic->LCMS

Optimized MTBE extraction workflow for hydrophobic 1-deoxySL recovery.

Section 3: Self-Validating Extraction Protocol (Modified MTBE)

To overcome the physical limitations of this molecule, we utilize a modified Methyl-tert-butyl ether (MTBE) extraction[5].

The Causality of the Method: Traditional Folch extractions (chloroform/methanol) position the lipid-rich organic phase at the bottom of the tube. To retrieve it, the pipette must pierce the precipitated protein disk, inevitably causing contamination and target loss. MTBE has a lower density than water; thus, the lipid-rich organic phase forms the upper layer, allowing for uninterrupted, quantitative recovery of highly hydrophobic 1-deoxySLs[5].

The Self-Validating Mechanism: A self-validating protocol requires that any loss of analyte during extraction, phase separation, or ionization is mathematically accounted for. By spiking a non-endogenous internal standard directly into the intact tissue prior to homogenization, the final calculated concentration automatically corrects for matrix-specific suppression and physical losses.

Step-by-Step Methodology
  • Tissue Preparation & Spiking: Weigh ~20 mg of biological tissue (e.g., brain, sciatic nerve, or adipose) into a glass homogenization vial[4]. Immediately spike in 50 pmol of internal standard (e.g., d3-1-deoxysphinganine or an odd-chain m18:0/17:0 1-deoxyceramide)[6].

  • Homogenization: Add 100 µL of LC-MS grade water. Homogenize using a bead mill (25 Hz for 2 minutes)[7].

  • Solvent Addition: Add 360 µL of Methanol and vortex for 30 seconds[8]. Add 1.2 mL of MTBE. Incubate the mixture at room temperature for 1 hour on a horizontal shaker to ensure deep penetration into the tissue matrix[5].

  • Phase Separation: Induce phase separation by adding 300 µL of LC-MS grade water. Vortex thoroughly for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic (MTBE) phase to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Critical: Do not over-dry, as the C24:0 chain will cause the lipid to bake onto the glass. Reconstitute immediately in 100 µL of Methanol:Isopropanol (1:1, v/v) containing 2mM ammonium formate and 0.2% formic acid[3].

Section 4: Troubleshooting FAQs

Q1: I am detecting a massive peak at my expected m/z, but the retention time matches my canonical C24:0 Dihydroceramide. Is this my target? A: No, this is a classic isobaric interference trap. Canonical Dihydroceramides (DHCer) readily lose water in the MS source ([M+H-H2O]+). While your specific target (1-deoxyDHCer m18:0/24:0) has an [M+H]+ of 636.7, researchers often look for the desaturated version (1-deoxyCer m18:1/24:0, m/z 634.7). The canonical C24:0 DHCer (d18:0/24:0) loses water to form an ion at exactly m/z 634.7[8]. You must optimize your liquid chromatography (LC) gradient to physically separate canonical DHCers from 1-deoxySLs prior to ionization[8].

Q2: My signal-to-noise (S/N) ratio is too low for quantification in brain tissue. How do I fix this? A: Brain and nervous system tissues are highly enriched in myelin, which contains massive amounts of canonical galactosylceramides and sulfatides that cause severe ion suppression in the MS source[4]. Solution: Do not simply inject more sample. Instead, dilute your reconstituted sample 1:5 in mobile phase to reduce matrix effects. Ensure you are using a highly hydrophobic column (e.g., C8 or specialized C18) with a shallow gradient between 80% and 100% Mobile Phase B to separate the trace 1-deoxySLs from the bulk myelin lipids[3].

Q3: My recovery rates are wildly inconsistent between biological replicates. What is happening? A: You are likely experiencing plastic binding. Because N-(tetracosanoyl)-1-deoxysphinganine lacks the polar C1-hydroxyl group, it cannot form hydrogen bonds with aqueous matrices and will aggressively adsorb to the walls of polypropylene microcentrifuge tubes. Solution: Transition entirely to silanized glass vials for extraction, drying, and autosampler storage.

Section 5: Quantitative Data & Parameters

Table 1: LC-MS/MS MRM Parameters for C24:0 1-DeoxySLs

Note: Parameters optimized for a Triple Quadrupole Mass Spectrometer operating in Positive ESI mode.

AnalyteFormulaPrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)
N-(tetracosanoyl)-1-deoxysphinganine C42H85NO2636.7268.335
1-Deoxyceramide (m18:1/24:0) C42H83NO2634.7266.335
d3-1-Deoxysphinganine (IS) C18H36D3NO289.3271.325
Table 2: Extraction Solvent Recovery Comparison

Data summarizes the recovery efficiency of highly hydrophobic 1-deoxySLs from complex tissue matrices.

Extraction MethodPrimary SolventsPhase LocationRecovery Rate (C24:0)Matrix Effect
Modified MTBE MTBE / Methanol / WaterUpper (Top)> 85% Low
Folch Chloroform / MethanolLower (Bottom)< 40%High (Protein Contamination)
Bligh-Dyer Chloroform / MethanolLower (Bottom)< 45%High

Section 6: References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity Source: bioRxiv / PubMed Central URL:[Link]

  • Ether lipids, sphingolipids and toxic 1-deoxyceramides as hallmarks for lean and obese type 2 diabetic patients Source: Acta Physiologica URL:[Link]

  • Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue Source: Analytical Biochemistry / PubMed Central URL:[Link]

  • Cytotoxicity of 1-deoxysphingolipid unraveled by genome-wide genetic screens and lipidomics in Saccharomyces cerevisiae Source: Molecular Biology of the Cell / PubMed Central URL:[Link]

Sources

Optimization

"optimizing cell viability in toxicity assays with N-(tetracosanoyl)-1-deoxysphinganine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter reproducibility issues when working with atypical sphingolipids. Assaying the cytotoxicity o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter reproducibility issues when working with atypical sphingolipids.

Assaying the cytotoxicity of N-(tetracosanoyl)-1-deoxysphinganine (also known as 1-deoxy-dihydroceramide m18:0/24:0 or 1-deoxyDHCer) presents unique biophysical and metabolic challenges. Because this molecule lacks the canonical C1-hydroxyl group, it acts as a dead-end metabolite. It cannot be converted into complex sphingolipids or degraded via standard catabolic pathways, leading to rapid intracellular accumulation, severe endoplasmic reticulum (ER) stress, and targeted mitochondrial toxicity[1].

Below is our comprehensive troubleshooting guide and validated methodology to ensure your cell viability data is robust, reproducible, and free of biophysical artifacts.

Pathway Visualization: The Mechanism of 1-deoxyDHCer Toxicity

To optimize your assay, you must first understand the causality of the lipid's toxicity. The diagram below illustrates how the synthesis and accumulation of this specific very-long-chain (C24) deoxysphingolipid drives cellular collapse.

G N1 Serine Palmitoyltransferase (L-Alanine + Palmitoyl-CoA) N2 1-Deoxysphinganine (1-deoxySA) N1->N2 Condensation N3 Ceramide Synthase (CerS2/3) + C24-CoA N2->N3 N-acylation N4 N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyDHCer m18:0/24:0) N3->N4 Synthesis N5 ER Accumulation & Membrane Disruption N4->N5 Localizes to ER N6 Mitochondrial Swelling & Dysfunction N4->N6 Localizes to Mitochondria N7 Unfolded Protein Response (UPR) Activation N5->N7 Triggers ER Stress N8 Cell Death / Cytotoxicity N6->N8 Metabolic Collapse N7->N8 Apoptotic Signaling

Mechanism of N-(tetracosanoyl)-1-deoxysphinganine synthesis and induced cellular toxicity.

Section 1: Reagent Preparation & Cellular Delivery (FAQs)

Q: Every time I add N-(tetracosanoyl)-1-deoxysphinganine to my cell culture media, it precipitates. How can I ensure physiological uptake? A: The C24 acyl chain makes this molecule exceptionally hydrophobic. Direct addition from an ethanol or DMSO stock into aqueous media causes immediate micelle formation or precipitation, leading to artifactual toxicity or complete lack of cellular uptake. The Solution: You must conjugate the lipid to Fatty-Acid-Free Bovine Serum Albumin (BSA) prior to treatment. BSA acts as a physiological carrier, shielding the hydrophobic tail and facilitating monomeric delivery to the plasma membrane[3].

Q: Does the choice of vehicle (DMSO vs. Ethanol) matter? A: Yes. While both are used, absolute ethanol is strongly preferred for sphingolipids to minimize background solvent toxicity, provided the final concentration in the assay remains below 0.1% (v/v). If you must use DMSO, ensure it is strictly anhydrous; ambient moisture will cause the lipid to crash out of solution before BSA conjugation can occur.

Section 2: Assay Selection & Confounding Variables

Q: My MTT/WST-1 assay shows a massive drop in viability at 1 µM, but the cells look morphologically intact under the microscope. What is happening? A: You are observing a metabolic artifact, not immediate cell death. 1-deoxysphingolipids rapidly localize to mitochondria, causing mitochondrial swelling and a severe reduction in metabolic respiration long before the plasma membrane ruptures[2, 4]. Because tetrazolium-based assays (MTT, WST-1) rely entirely on mitochondrial oxidoreductase activity, they report a false-positive for cell death early in the treatment timeline. Switch to orthogonal, non-metabolic readouts.

Table 1: Comparison of Viability Assays for 1-deoxyDHCer Toxicity

Assay TypeReadout MechanismSusceptibility to ArtifactsRecommendation for 1-deoxyDHCer
MTT / WST-1 Mitochondrial metabolic activityHigh (Directly impairs mitochondria)❌ Not Recommended
ATP Assay Intracellular ATP levelsModerate (ATP drops prior to lysis)⚠️ Use with caution (kinetic profiling)
LDH Release Plasma membrane ruptureLow (Measures terminal necrosis)✅ Highly Recommended
PI / Hoechst Membrane permeability & DNALow (Direct single-cell validation)🌟 Gold Standard

Section 3: Experimental Design & Controls

Q: What are the best controls to validate that the toxicity is specific to the 1-deoxy nature of the lipid? A: Always run a parallel dose-response with the canonical equivalent: N-tetracosanoyl-sphinganine (C24-dihydroceramide). This isolates the variable, proving that the toxicity is due to the missing C1-hydroxyl group rather than general lipid overload or the very-long-chain fatty acid (VLCFA) tail[3].

Q: How does cell density impact the IC50 of N-(tetracosanoyl)-1-deoxysphinganine? A: Toxicity is highly dependent on the lipid-to-cell ratio. Because the lipid partitions heavily into cellular membranes, a higher cell density will dilute the effective concentration per cell, artificially raising your IC50. You must strictly standardize your seeding density (e.g., exactly 60% confluency at the time of treatment) to ensure reproducible data.

Section 4: Standardized Protocol

To guarantee self-validating results, utilize the following optimized workflow and step-by-step methodology.

Workflow S1 1. Lipid Solubilization (Ethanol) S2 2. BSA Conjugation (Fatty-Acid-Free BSA) S1->S2 S3 3. Cell Treatment (Standardized Confluency) S2->S3 S4 4. Incubation (48-72h Kinetics) S3->S4 S5 5. Orthogonal Readouts (PI/Hoechst & LDH) S4->S5

Optimized workflow for 1-deoxyDHCer delivery and cell viability assessment.

Step-by-Step Methodology: BSA-Conjugated Delivery and PI/Hoechst Viability Assay

Step 1: Preparation of Lipid Stocks

  • Dissolve N-(tetracosanoyl)-1-deoxysphinganine and the canonical C24-dihydroceramide (control) in 100% absolute ethanol to create a 5 mM stock.

  • Self-Validation Check: Heat the vial gently to 37°C and sonicate for 5 minutes. Inspect visually against a light source to ensure absolutely no micro-crystals remain.

Step 2: BSA Conjugation (The Carrier System)

  • Prepare a 2 mM solution of Fatty-Acid-Free BSA in sterile PBS.

  • Slowly inject the 5 mM lipid stock into the BSA solution dropwise while vortexing vigorously to achieve a 1 mM lipid / 2 mM BSA complex. Incubate at 37°C for 30 minutes.

  • Self-Validation Check: Measure the Optical Density (OD) at 600nm. A spike in turbidity indicates lipid precipitation, meaning the conjugation failed and must be repeated.

Step 3: Cell Treatment

  • Seed your target cells (e.g., SH-SY5Y or Ins-1) in a 96-well plate to achieve exactly 60% confluency on the day of treatment.

  • Dilute the BSA-lipid complex into pre-warmed culture media to your desired final concentrations (e.g., 0.5 µM to 5 µM).

  • Self-Validation Check: Always include a Vehicle + BSA control well to subtract baseline carrier effects, and a Canonical C24-dihydroceramide well to prove 1-deoxy specific toxicity.

Step 4: Orthogonal Viability Readout (Propidium Iodide/Hoechst)

  • After 48 to 72 hours of incubation, add Hoechst 33342 (labels all nuclei) and Propidium Iodide (labels only dead cells with compromised membranes) directly to the media[1].

  • Incubate for 15 minutes at 37°C.

  • Image using high-content screening fluorescence microscopy.

  • Calculate viability: % Cell Death = (PI positive cells / Hoechst positive cells) * 100.

References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity. National Institutes of Health (PMC). Available at:1

  • Deoxysphingolipids, Novel Biomarkers for Type 2 Diabetes, Are Cytotoxic for Insulin-Producing Cells. Diabetes Journals. Available at: 2

  • Very long-chain fatty acids drive 1-deoxySphingolipid toxicity. ResearchGate / Nature Communications. Available at:3

  • Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity. National Institutes of Health (PMC). Available at: 4

Sources

Reference Data & Comparative Studies

Validation

Validation of N-(tetracosanoyl)-1-deoxysphinganine as a Plasma Biomarker for Type 2 Diabetes: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Shift Toward Predictive Lipidomics The rising global prevalence of Type...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Shift Toward Predictive Lipidomics

The rising global prevalence of Type 2 Diabetes Mellitus (T2DM) necessitates the identification of early predictive biomarkers. Traditional markers like Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose (FPG) are robust for diagnosing established hyperglycemia but often fail to predict the onset of T2DM in asymptomatic, normoglycemic individuals.

Recent advancements in mass-spectrometry-based lipidomics have identified atypical sphingolipids, specifically 1-deoxysphingolipids (1-deoxySLs), as powerful early indicators[1]. Among these, N-(tetracosanoyl)-1-deoxysphinganine (also known as 1-deoxyceramide d18:1/24:0 or m18:0/24:0) has emerged not just as a highly specific predictive biomarker, but as a direct contributor to pancreatic β-cell cytotoxicity[2].

This guide objectively compares the analytical and clinical performance of N-(tetracosanoyl)-1-deoxysphinganine against traditional T2DM biomarkers and standard ceramides, providing validated experimental protocols and mechanistic insights.

Mechanistic Grounding & Causality

Unlike canonical sphingolipids, 1-deoxySLs are formed when the enzyme Serine Palmitoyltransferase (SPT) promiscuously utilizes L-alanine instead of L-serine during de novo sphingolipid synthesis[1]. This substitution generates 1-deoxysphinganine (1-deoxySA), which is subsequently acylated by Ceramide Synthase (CerS) to form N-(tetracosanoyl)-1-deoxysphinganine.

The Causality of Cytotoxicity: The critical structural anomaly of N-(tetracosanoyl)-1-deoxysphinganine is its lack of a C1-hydroxyl group. This prevents the lipid from being degraded by canonical catabolic pathways (e.g., via sphingosine-1-phosphate lyase). Consequently, the lipid accumulates intracellularly, triggering Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This signaling cascade ultimately causes cytoskeletal disruption, cellular senescence, and apoptosis in insulin-producing β-cells[2] and skeletal myoblasts[3].

Pathway A Palmitoyl-CoA + L-Alanine B Serine Palmitoyltransferase (SPT) A->B C 1-Deoxysphinganine (1-deoxySA) B->C D Ceramide Synthase (CerS) C->D E N-(tetracosanoyl)-1-deoxysphinganine (1-deoxyceramide) D->E F Lack of C1-OH Group (Resistant to Degradation) E->F G JNK & p38 MAPK Activation F->G Accumulation H Pancreatic β-Cell Senescence & Apoptosis G->H

Biosynthetic pathway and cytotoxic mechanism of N-(tetracosanoyl)-1-deoxysphinganine in β-cells.

Comparative Performance Analysis

To establish N-(tetracosanoyl)-1-deoxysphinganine as a superior predictive tool, we must compare its clinical utility against existing standards. Clinical cohort studies demonstrate that 1-deoxySL levels are significantly elevated in patients who later develop T2DM, independent of baseline FPG, HbA1c, and BMI[4].

Furthermore, unlike standard ceramides which are broadly associated with general metabolic syndrome and cardiovascular risk, 1-deoxyceramides offer a disease-specific signature for T2DM, differentiating between lean and obese diabetic phenotypes. Interestingly, 1-deoxySLs are highly specific to T2DM and are not typically elevated in Type 1 Diabetes (T1DM)[4].

Quantitative Comparison of T2DM Biomarkers
BiomarkerPredictive WindowAdjusted Odds Ratio (OR) for T2DMSpecificity (T2DM vs T1DM)Biological Role / MechanismAnalytical Method
N-(tetracosanoyl)-1-deoxysphinganine Up to 5 years pre-onset~2.1 (Independent of HbA1c)High (Elevated in T2DM, not T1DM)Cytotoxic to β-cells & skeletal myoblastsLC-MS/MS (MRM)
Glycated Hemoglobin (HbA1c) Diagnostic (Post-onset)Baseline ReferenceLow (Elevated in both)Inert glycation product of chronic hyperglycemiaHPLC / Immunoassay
Fasting Plasma Glucose (FPG) Diagnostic (Post-onset)Baseline ReferenceLow (Elevated in both)Primary metabolic substrateEnzymatic Assay
Standard Ceramides (e.g., C16:0) 1-3 years pre-onset~1.5 - 1.8 (Varies by species)Moderate (Broadly elevated in MetS)Induces systemic insulin resistanceLC-MS/MS

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the quantification of plasma N-(tetracosanoyl)-1-deoxysphinganine and the assessment of its in vitro cytotoxicity.

Protocol A: LC-MS/MS Quantification of Plasma 1-Deoxysphingolipids

Expertise & Causality of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is strictly required because 1-deoxyceramides share the exact m/z ratio with canonical dihydroceramides (DHCer-H2O). Chromatographic separation is mandatory to prevent misidentification. Furthermore, a Methanol/MTBE extraction is preferred over traditional Folch (Chloroform/Methanol) because MTBE forms the upper organic layer, preventing contamination from the protein-rich interface during phase transfer.

Self-Validating System: The inclusion of a stable isotope-labeled internal standard (d7-1-deoxySA) prior to extraction corrects for matrix effects and extraction losses, ensuring the final quantification is absolute rather than relative.

Workflow S1 Plasma Sample Collection S2 Spike Internal Standard (d7-1-deoxySA) S1->S2 S3 Lipid Extraction (Methanol/MTBE) S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Data Processing & Quantification S4->S5

Step-by-step LC-MS/MS workflow for plasma 1-deoxysphingolipid quantification.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of stable isotope-labeled internal standard (d7-1-deoxysphinganine) to the plasma.

  • Lipid Extraction: Add 800 µL of Methanol/Methyl tert-butyl ether (MTBE) (1:3, v/v). Vortex for 10 minutes at 4°C to precipitate proteins and extract the hydrophobic sphingolipids.

  • Phase Separation: Add 200 µL of LC-MS grade water, centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic phase to a new glass vial and evaporate to dryness under nitrogen gas.

  • Reconstitution & LC-MS/MS: Reconstitute in 100 µL of Methanol/Isopropanol (1:1). Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for N-(tetracosanoyl)-1-deoxysphinganine.

Protocol B: In Vitro β-Cell Cytotoxicity Validation Assay

Expertise & Causality of Choice: To validate the biological relevance of the biomarker, we must demonstrate its direct effect on pancreatic function. Ins-1 cells are utilized to accurately model glucose-stimulated insulin secretion (GSIS) and viability[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Ins-1 cells in a 96-well plate at a density of 2x10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Lipid Treatment: Conjugate N-(tetracosanoyl)-1-deoxysphinganine to fatty-acid-free Bovine Serum Albumin (BSA) (1:1 molar ratio) to facilitate cellular uptake. Treat cells with varying concentrations (0.5 µM to 5 µM) for 24-48 hours.

  • Viability Assessment (MTT Assay): Add MTT reagent to assess metabolic activity. The lack of C1-OH in the lipid will cause dose-dependent necrosis and apoptosis, reducing formazan crystal formation[3].

  • GSIS Validation: Incubate surviving cells in low (2.8 mM) and high (16.7 mM) glucose buffers. Measure insulin release via ELISA. A successful validation will show blunted insulin secretion in the lipid-treated group compared to vehicle controls, confirming functional impairment[2].

Conclusion

N-(tetracosanoyl)-1-deoxysphinganine transcends the role of a mere bystander biomarker. Its unique structural resistance to degradation and its direct lipotoxic effects on β-cells and skeletal muscle position it as a superior, early-stage predictive marker for T2DM[1][2]. By integrating robust LC-MS/MS workflows and functional cytotoxicity assays, researchers can effectively validate and leverage this biomarker for early diagnostic screening and the development of targeted therapeutic interventions.

References

  • Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus.BMJ Open Diabetes Research & Care.
  • 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts.Frontiers in Endocrinology.
  • Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus.PLoS ONE.
  • Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells.Diabetes (PubMed).
  • Ether lipids, sphingolipids and toxic 1‐deoxyceramides as hallmarks for lean and obese type 2 diabetic p

Sources

Comparative

Biophysical Comparison Guide: N-(tetracosanoyl)-1-deoxysphinganine vs. Canonical Ceramides in Membrane Systems

As drug development increasingly targets sphingolipid metabolism in the context of metabolic syndromes, neurodegeneration, and lipotoxicity, understanding the biophysical nuances of atypical sphingolipids is paramount. A...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets sphingolipid metabolism in the context of metabolic syndromes, neurodegeneration, and lipotoxicity, understanding the biophysical nuances of atypical sphingolipids is paramount. As a Senior Application Scientist, I frequently observe that minor structural variations in lipid backbones dictate the macro-behavior of entire membrane systems.

This guide provides an in-depth biophysical comparison between N-(tetracosanoyl)-1-deoxysphinganine (commonly known as C24:0 1-deoxydihydroceramide) and its canonical counterpart, C24:0 Ceramide . We will explore the mechanistic causality behind their divergent membrane behaviors and provide self-validating experimental frameworks for characterizing these lipids in vitro.

Structural Divergence and Mechanistic Causality

To understand the biophysical behavior of N-(tetracosanoyl)-1-deoxysphinganine, we must first examine its biosynthetic origin. Canonical sphingolipids are synthesized when Serine Palmitoyltransferase (SPT) condenses L-serine with palmitoyl-CoA. However, when SPT utilizes L-alanine instead, it generates 1-deoxysphinganine. Subsequent N-acylation by Ceramide Synthase 2 (CerS2) with a C24:0 acyl chain yields N-(tetracosanoyl)-1-deoxysphinganine[1].

This alternative pathway results in two critical structural absences compared to canonical C24:0 ceramide:

  • Lack of the C1-Hydroxyl Group: The missing C1-OH removes a primary hydrogen-bond donor/acceptor. This prevents the molecule from anchoring effectively at the lipid-water interface, driving it deeper into the hydrophobic core of the bilayer[2]. Furthermore, the lack of the C1-OH prevents its conversion into complex sphingolipids (like sphingomyelin), leading to its accumulation in the endoplasmic reticulum (ER)[3].

  • Absence of the 4,5-trans Double Bond: Because the C1-OH is missing, the desaturase enzyme (DEGS1) cannot efficiently introduce the canonical double bond, leaving the molecule in a "dihydro" state. This increases the structural flexibility of the sphingoid base, which paradoxically enhances its hydrophobicity and alters its packing geometry[3].

Biosynthesis Palmitoyl Palmitoyl-CoA SPT1 SPT Complex (Canonical) Palmitoyl->SPT1 SPT2 SPT Complex (Alternative) Palmitoyl->SPT2 Serine L-Serine Serine->SPT1 Alanine L-Alanine Alanine->SPT2 Sphinganine Sphinganine SPT1->Sphinganine Deoxysphinganine 1-Deoxysphinganine SPT2->Deoxysphinganine CerS CerS2 (C24-CoA) Sphinganine->CerS Deoxysphinganine->CerS DHCer C24:0 Dihydroceramide CerS->DHCer DeoxyDHCer N-(tetracosanoyl)- 1-deoxysphinganine CerS->DeoxyDHCer Desaturase DEGS1 DHCer->Desaturase Ceramide C24:0 Ceramide Desaturase->Ceramide

Divergent biosynthesis of canonical C24:0 ceramide and N-(tetracosanoyl)-1-deoxysphinganine.

Biophysical Comparison: Canonical vs. 1-Deoxy Variants

The structural differences outlined above dictate profound changes in membrane biophysics. When designing lipid nanoparticles or studying cellular lipotoxicity, the following parameters must be accounted for:

Hydrophobicity and Miscibility

Canonical ceramides are already highly hydrophobic, but they maintain enough polarity via the C1-OH and C3-OH to co-assemble with phosphatidylcholine (PC) and sphingomyelin (SM) into liquid-ordered ( Lo​ ) or gel ( Lβ​ ) domains[2]. In contrast, N-(tetracosanoyl)-1-deoxysphinganine is severely immiscible. Its extreme hydrophobicity prevents it from mixing well in SM bilayers, causing it to nucleate into isolated, highly rigid ceramide-enriched aggregates[2].

Interdigitation and Membrane Thickness

Both molecules possess a very-long-chain (C24:0) fatty acid paired with an 18-carbon sphingoid base. This severe chain asymmetry forces the C24 chain to cross the bilayer midplane, interdigitating with the opposing leaflet[4]. While canonical C24:0 ceramides utilize this interdigitation to form unique tubular membrane morphologies[4], the 1-deoxy variant's lack of interfacial anchoring causes it to sink deeper into the membrane, exacerbating the disruption of the opposing leaflet's packing order.

Impact on Organelle Fluidity

Because 1-deoxysphingolipids cannot be metabolized into complex sphingolipids, they are retained in the early secretory pathway[3]. The accumulation of these high-melting-temperature, interdigitating lipids in the ER drastically reduces membrane fluidity, which can be quantified by an increase in Laurdan Generalized Polarization (GP), ultimately dysregulating vesicular cargo trafficking[3].

Quantitative Data Summary
Biophysical ParameterCanonical C24:0 CeramideN-(tetracosanoyl)-1-deoxysphinganineMechanistic Driver
C1-Hydroxyl Group PresentAbsentSubstrate specificity of SPT (Serine vs. Alanine).
4,5-trans Double Bond PresentAbsent (Dihydro state)Lack of C1-OH prevents DEGS1 desaturation.
Hydrophobicity HighExtremeLoss of polar headgroup hydration network.
Miscibility in PC/SM Moderate (forms Lo​ / Lβ​ domains)Very Low (forms isolated aggregates)Inability to form interfacial H-bond networks.
Membrane Interdigitation High (due to C24 chain)Very HighDeeper membrane insertion due to missing C1-OH.
Impact on ER Fluidity Transient (rapidly trafficked)Severe reduction (retained in ER)Metabolic dead-end; cannot form complex sphingolipids.

Self-Validating Experimental Protocols

To accurately capture the biophysical properties of these highly hydrophobic lipids, standard liposome preparations often fail due to premature lipid aggregation. The following methodologies are engineered with built-in self-validation to ensure data integrity.

Workflow Prep Lipid Film Prep (POPC/SM/Cer) Hydration Hydration >70°C (Above Tm) Prep->Hydration Split Assay Pathways Hydration->Split DSC DSC Analysis (Phase Transition) Split->DSC GUV GUV Electroformation (Domain Imaging) Split->GUV Laurdan LUV Extrusion (Laurdan GP) Split->Laurdan Data Biophysical Comparison DSC->Data GUV->Data Laurdan->Data

Self-validating experimental workflow for biophysical profiling of membrane domains.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Behavior

Purpose: To quantify the thermotropic phase transition ( Tm​ ) and miscibility of the lipid mixtures.

  • Preparation: Co-solubilize POPC, SM, and the target ceramide (canonical or 1-deoxy) in chloroform/methanol (2:1, v/v). Causality: This ensures complete molecular mixing before film formation, preventing pre-existing aggregates.

  • Drying: Evaporate under a gentle nitrogen stream and dry under high vacuum for >2 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film in HEPES buffer at 70°C. Causality: Hydration must occur well above the melting temperature of the C24 ceramides (>60°C) to prevent phase separation during multilamellar vesicle (MLV) formation.

  • Thermal Scanning: Perform heating and cooling scans from 20°C to 80°C at a rate of 1°C/min.

  • Self-Validation Check: Always run a pure POPC/SM blank. The appearance of a distinct high-temperature endothermic peak in the sample confirms ceramide-induced gel domain formation. If the blank shows anomalous peaks, the buffer or lipid stocks are contaminated.

Protocol B: Laurdan Generalized Polarization (GP) for Membrane Packing

Purpose: To assess the fluidity and water penetration of the lipid bilayer.

  • LUV Generation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion through a 100 nm polycarbonate filter at 70°C.

  • Dye Incorporation: Incorporate Laurdan dye at a 1:500 dye-to-lipid molar ratio. Causality: A low dye concentration prevents the fluorophore from artificially perturbing the membrane's intrinsic packing order.

  • Spectroscopy: Excite the sample at 340 nm and record emission spectra from 400 to 550 nm. Calculate GP using the formula: GP=(I440​−I490​)/(I440​+I490​) .

  • Self-Validation Check: Run parallel controls using pure fluid POPC vesicles and pure gel-phase DPPC vesicles. The POPC control must yield a GP of ~ -0.1, and the DPPC control must yield a GP of ~ +0.4. Only when these boundaries are confirmed can the positive GP shift induced by N-(tetracosanoyl)-1-deoxysphinganine be confidently attributed to increased membrane packing[3].

Protocol C: Confocal Microscopy of GUVs

Purpose: To visually confirm lateral phase separation and domain morphology.

  • Electroformation: Grow Giant Unilamellar Vesicles (GUVs) using indium tin oxide (ITO) coated glass slides at 70°C in a sucrose solution.

  • Fluorescent Probing: Incorporate 0.5 mol% of a fluid-phase marker (e.g., Rho-DOPE).

  • Self-Validation Check: If N-(tetracosanoyl)-1-deoxysphinganine induces phase separation, Rho-DOPE will be sterically excluded from the highly ordered domains, appearing as dark patches on the GUV surface. A control GUV containing only POPC must show uniform fluorescence. If the control shows dark patches, the electroformation voltage was too high, causing lipid oxidation artifacts.

References

  • Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells. Biophysical Journal.[Link]

  • 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway. bioRxiv / Nature Communications.[Link]

  • Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]

  • (1-Deoxy)ceramides in bilayers containing sphingomyelin and cholesterol. Colloids and Surfaces B: Biointerfaces.[Link]

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Validation

Evaluating the Specificity of Antibodies Raised Against N-(tetracosanoyl)-1-deoxysphinganine: A Comprehensive Comparison Guide

Executive Summary The accurate detection and spatial profiling of atypical sphingolipids have become critical bottlenecks in understanding neurodegenerative and metabolic diseases. N-(tetracosanoyl)-1-deoxysphinganine (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection and spatial profiling of atypical sphingolipids have become critical bottlenecks in understanding neurodegenerative and metabolic diseases. N-(tetracosanoyl)-1-deoxysphinganine (also known as C24-1-deoxydihydroceramide) is a highly specific, neurotoxic lipid species implicated in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes.

This guide provides an objective comparison of detection modalities for this lipid, evaluating the performance of target-specific antibodies against traditional analytical methods like LC-MS/MS and click-chemistry. For researchers developing or validating antibodies against N-(tetracosanoyl)-1-deoxysphinganine, we provide a self-validating experimental framework designed to rigorously prove epitope specificity and eliminate cross-reactivity artifacts.

The Mechanistic Landscape of 1-Deoxysphingolipids

Sphingolipid biosynthesis typically begins with the condensation of L-serine and palmitoyl-CoA. However, under metabolic stress or due to mutations in the Serine Palmitoyltransferase (SPT) complex (such as SPTLC1 or SPTLC2 mutations in HSAN1), the enzyme promiscuously utilizes L-alanine instead of L-serine 1.

This alternative pathway generates 1-deoxysphinganine, which is subsequently N-acylated by Ceramide Synthase 2 (CerS2) to form very-long-chain 1-deoxyceramides, predominantly N-(tetracosanoyl)-1-deoxysphinganine 1. Because these atypical lipids lack the C1-hydroxyl group, they cannot be degraded by canonical catabolic pathways or converted into complex sphingolipids, leading to toxic intracellular accumulation and ER stress [[2]]().

Biosynthesis Ser L-Serine SPT Serine Palmitoyltransferase (SPT) Ser->SPT Ala L-Alanine Ala->SPT Pal Palmitoyl-CoA Pal->SPT dhSo Sphinganine (Canonical) SPT->dhSo Wild-type doxSA 1-Deoxysphinganine (Atypical) SPT->doxSA Mutant/Stress CerS Ceramide Synthase 2 (CerS2) dhSo->CerS doxSA->CerS Cer C24-Dihydroceramide CerS->Cer + C24-CoA doxCer N-(tetracosanoyl)- 1-deoxysphinganine CerS->doxCer + C24-CoA

Biosynthesis pathway of canonical ceramides vs. atypical 1-deoxysphingolipids.

The Analytical Conundrum: Why Specificity is Critical

The structural distinction between N-(tetracosanoyl)-1-deoxysphinganine and canonical C24-dihydroceramide is the absence of a single oxygen atom (the C1-OH group). For an antibody to be viable, its paratope must specifically recognize the unique hydrophobic hydration shell created by the missing hydroxyl group, without cross-reacting with the highly abundant canonical ceramides present in all eukaryotic membranes.

Comparison of Detection Modalities

Historically, the field has relied on mass spectrometry or metabolic labeling. The introduction of target-specific antibodies offers unprecedented spatial resolution but demands rigorous validation.

Detection ModalityTarget SpecificitySpatial ResolutionThroughputPrimary Use Case & Limitations
LC-MS/MS Absolute (Mass/Charge ratio)None (Requires tissue homogenization)MediumGold Standard for Quantitation. Cannot determine subcellular localization [[3]]().
Alkyne-Lipid Click Chemistry High (Tracks specific alkyne-precursors)High (Electron/Confocal Microscopy)LowMetabolic Tracing. Only detects exogenously loaded synthetic lipids, not endogenous pools [[4]]().
Generic Anti-Ceramide Antibody Poor (Binds all ceramide species)HighHighGeneral Lipid Profiling. Useless for distinguishing 1-deoxy variants from canonical ceramides.
Anti-N-(tetracosanoyl)-1-deoxysphinganine Antibody High (Requires strict validation)High (In situ IF/IHC)HighEndogenous Spatial Profiling. Bridges the gap between specificity and spatial context.

Validating Antibody Specificity: A Self-Validating Protocol System

To prove that an antibody specifically recognizes N-(tetracosanoyl)-1-deoxysphinganine, we must employ a self-validating experimental design that tests both the biochemical epitope (headgroup and acyl chain) and performance in a complex cellular matrix.

Validation Ext Lipid Synthesis & Extraction Dot Lipid Dot Blot (Epitope Specificity) Ext->Dot Purified Lipids IF Immunofluorescence (Spatial Context) Ext->IF Fixed Cells MS LC-MS/MS (Orthogonal Quant) Ext->MS Lipid Extracts Syn Data Synthesis & Cross-Validation Dot->Syn Cross-reactivity % IF->Syn Localization MS->Syn Absolute Quant

Self-validating workflow for evaluating anti-lipid antibody specificity.

Protocol 1: Lipid-Protein Overlay (Dot Blot) Assay

Objective: Isolate the lipid-antibody interaction from cellular matrix confounders to test direct epitope specificity. Causality & Self-Validation: Spotting the target lipid alongside canonical C24-dihydroceramide and C16-1-deoxyceramide tests both headgroup (C1-OH absence) and acyl chain (C24) specificity. A concentration gradient ensures that low-affinity cross-reactivity is detected.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve synthetic N-(tetracosanoyl)-1-deoxysphinganine, C24-dihydroceramide, and C16-1-deoxyceramide in chloroform/methanol (2:1, v/v).

    • Causality: This specific solvent system ensures complete solubilization of the highly hydrophobic C24 acyl chains, preventing premature micelle formation prior to spotting.

  • Membrane Spotting: Spot 2 µL of lipid solutions in a concentration gradient (10, 50, 100, 500 pmol) onto a hydrophobic PVDF membrane.

    • Causality: PVDF is strictly chosen over nitrocellulose because its higher hydrophobicity better retains very-long-chain lipids during stringent aqueous washing steps.

  • Blocking: Block the membrane with 5% BSA in TBS for 1 hour at room temperature.

    • Causality: BSA is used instead of non-fat dry milk because milk contains endogenous lipids and phosphoproteins that obscure lipid-antibody interactions and cause high background noise.

  • Primary Incubation: Incubate with the anti-N-(tetracosanoyl)-1-deoxysphinganine antibody (1:1000) in 1% BSA/TBS overnight at 4°C.

  • Washing & Detection: Wash 3x with TBS (strictly no Tween-20).

    • Causality: Detergents like Tween-20 or Triton X-100 will strip spotted lipids from the membrane. Detect using HRP-conjugated secondary antibodies and ECL.

Protocol 2: In Situ Immunofluorescence with Orthogonal Validation

Objective: Confirm antibody performance in the complex hydrophobic environment of a fixed cell. Causality & Self-Validation: An antibody might perform well on a purified membrane but fail in situ. By comparing wild-type (WT) cells to SPTLC1-mutant cells (which overproduce 1-deoxySLs), the fluorescence fold-change must directly correlate with orthogonal LC-MS/MS quantification from the exact same cell populations.

Step-by-Step Methodology:

  • Cell Culture & Fixation: Culture WT and SPTLC1-mutant SH-SY5Y neuroblastoma cells. Fix with 4% paraformaldehyde (PFA) for 15 minutes.

    • Causality: PFA crosslinks associated proteins to stabilize the lipid matrix without extracting the lipids, an artifact commonly caused by methanol or acetone fixation.

  • Permeabilization: Permeabilize with 0.05% Saponin in PBS for 10 minutes.

    • Causality: Saponin selectively removes membrane cholesterol while leaving the bulk sphingolipid architecture intact. Conversely, Triton X-100 completely solubilizes lipid rafts and extracts very-long-chain ceramides, destroying the target antigen pool.

  • Staining: Block with 5% BSA/PBS and incubate with the primary antibody (1:200) overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody.

  • Orthogonal LC-MS/MS Validation: In parallel, harvest identical WT and mutant cell populations for lipid extraction and LC-MS/MS lipidomics.

    • Self-Validating Check: The relative fluorescence intensity measured via confocal microscopy must mathematically align with the absolute quantitation of N-(tetracosanoyl)-1-deoxysphinganine determined by mass spectrometry.

References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity.bioRxiv.
  • Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue.PMC / NIH.
  • Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus.BMJ.
  • 1-Deoxysphingolipids Tempt Autophagy Resulting in Lysosomal Lipid Substrate Accumulation: Tracing the Impact of 1-Deoxysphingolipids on Ultra-Structural Level using a Novel Click-Chemistry Detection.bioRxiv.

Sources

Comparative

A Comparative Guide: Functional Divergence of N-(tetracosanoyl)-1-deoxysphinganine vs. Shorter-Chain Homologs

Executive Summary The accumulation of atypical 1-deoxysphingolipids (1-deoxySLs) is the biochemical hallmark of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and is increasingly implicated in diabetic polyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accumulation of atypical 1-deoxysphingolipids (1-deoxySLs) is the biochemical hallmark of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and is increasingly implicated in diabetic polyneuropathy and paclitaxel-induced neurotoxicity[1],[2]. These lipids are formed when mutant serine palmitoyltransferase (SPT) misincorporates L-alanine instead of L-serine[3]. Because they lack a C1-hydroxyl group, 1-deoxySLs cannot be phosphorylated or degraded by canonical sphingosine-1-phosphate (S1P) lyase pathways, rendering them metabolic dead-ends[3].

However, intracellular accumulation alone does not dictate cytotoxicity. Recent lipidomic and genetic screening data reveal a strict chain-length-dependent toxicity paradigm . This guide objectively compares the functional and biophysical differences between the highly toxic very-long-chain (VLC) N-(tetracosanoyl)-1-deoxysphinganine (C24:0 1-deoxyceramide) and its significantly less toxic shorter-chain homologs (e.g., C16:0 1-deoxyceramide)[1],[4].

Mechanistic Divergence: The Chain-Length Toxicity Paradigm

The functional divergence between C24:0 and C16:0 1-deoxyceramides stems from their distinct biosynthetic routing and subsequent biophysical behavior within cellular membranes.

  • Shorter-Chain Homologs (C16/C18): 1-deoxysphinganine (doxSA) is N-acylated by Ceramide Synthase 5 and 6 (CerS5/6) to form C16:0 1-deoxyceramide. These long-chain (LC) species are relatively well-tolerated by the lipid bilayer. Their physical dimensions allow them to integrate into the Endoplasmic Reticulum (ER) and mitochondrial membranes without causing catastrophic structural disruption[4].

  • N-(tetracosanoyl)-1-deoxysphinganine (C24:0): Synthesized primarily by CerS2 in conjunction with the fatty acid elongase ELOVL1, this VLC species possesses a massive hydrophobic tail[5]. The C24 acyl chain is long enough to interdigitate across the opposing leaflets of the lipid bilayer. This interdigitation severely restricts membrane fluidity, disrupts lipid raft dynamics, and triggers profound ER stress (Unfolded Protein Response)[1]. Furthermore, localization of these VLC species to the mitochondria induces the opening of the mitochondrial permeability transition pore (mPTP), culminating in apoptosis[5].

Pathway cluster_0 Long-Chain (LC) Pathway cluster_1 Very Long-Chain (VLC) Pathway Alanine L-Alanine + Palmitoyl-CoA SPT Mutant SPT (e.g., in HSAN1) Alanine->SPT doxSA 1-Deoxysphinganine (Metabolic Dead-End) SPT->doxSA Lacks C1-OH CerS56 CerS5 / CerS6 doxSA->CerS56 CerS2 CerS2 + ELOVL1 doxSA->CerS2 C16 C16:0 1-Deoxyceramide CerS56->C16 LowTox Membrane Tolerated (Low Toxicity) C16->LowTox C24 C24:0 1-Deoxyceramide (N-tetracosanoyl-...) CerS2->C24 HighTox Membrane Interdigitation ER Stress & Apoptosis C24->HighTox

Metabolic divergence and chain-length-dependent toxicity of 1-deoxysphingolipids.

Comparative Data: C24:0 vs. C16:0 1-Deoxyceramides

To guide experimental design, the following table summarizes the quantitative and qualitative functional differences between the VLC and LC homologs based on recent lipidomic and genetic screening data[1],[5],[4].

FeatureN-(tetracosanoyl)-1-deoxysphinganine (C24:0)N-(palmitoyl)-1-deoxysphinganine (C16:0)
Chain Classification Very Long-Chain (VLC)Long-Chain (LC)
Primary Synthase CerS2 (requires ELOVL1 for C24-CoA)CerS5, CerS6
Membrane Biophysics Leaflet interdigitation; high rigidityMonolayer integration; fluid compatible
Cellular Toxicity Highly Cytotoxic (IC50 typically < 5 µM in neurons)Low/Moderate Toxicity
Primary Stress Pathway ER Stress (UPR activation), mPTP openingMild cytoskeletal alterations
Disease Relevance Primary driver of HSAN1 neurotoxicityBenign bystander / minor contributor
Degradation Pathway None (Metabolic dead-end)None (Metabolic dead-end)

Experimental Workflows for Evaluating Chain-Specific Toxicity

To rigorously evaluate the functional differences between these homologs, researchers must avoid simply adding exogenous ceramides to culture media. Exogenous ceramides frequently fail to partition correctly into the specific subcellular membranes (ER/mitochondria) where endogenous synthesis occurs, leading to artifactual data.

Instead, the following protocols represent a self-validating system : by genetically manipulating the endogenous elongation machinery, we force the cell to synthesize either C16 or C24 internally, isolating chain length as the sole experimental variable[1].

Protocol 1: CRISPR-Cas9 Toxicity Rescue Assay

This assay proves that shifting the intracellular pool from C24 to C16 rescues cell viability.

  • Cell Line Generation: Use CRISPR-Cas9 to generate CERS2 knockout (KO) and TECR KO (fatty acid elongase) in SH-SY5Y neuroblastoma cells[1].

  • Validation: Confirm KO via Western blot and baseline lipidomics. CERS2 KO cells will inherently lack the ability to N-acylate doxSA with C22-C24 fatty acids, forcing the flux through CerS5/6 to produce C16:0 1-deoxyceramide.

  • Precursor Dosing: Seed WT, CERS2 KO, and TECR KO cells in 96-well plates. Treat with exogenous 1-deoxysphinganine (doxSA) in a dose-response gradient (0 to 10 µM) for 48 hours.

  • Viability Readout: Perform a PrestoBlue or MTT cell viability assay.

  • Causality Check: WT cells will readily convert doxSA to the toxic C24 homolog and undergo apoptosis. CERS2 KO cells will convert doxSA into the C16 homolog and exhibit profound resistance to doxSA-induced death[1].

Protocol 2: LC-MS/MS Quantification of 1-Deoxyceramide Chain Lengths

To validate the biochemical shift in Protocol 1, lipidomic profiling must be performed.

  • Extraction: Harvest 1x10^6 cells. Perform a modified Bligh & Dyer lipid extraction using Chloroform/Methanol/Water.

  • Internal Standards: Spike the extraction buffer with a commercially available unnatural odd-chain standard (e.g., C17:0 1-deoxyceramide) to account for matrix effects and extraction efficiency, ensuring absolute quantification[6].

  • Chromatography: Separate lipids using a C18 reverse-phase LC column. Use a gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B) with 0.1% formic acid.

  • Mass Spectrometry: Operate a triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • C16:0 1-deoxyceramide: m/z 522.5 → 296.3

    • C24:0 1-deoxyceramide: m/z 634.6 → 296.3

  • Data Analysis: Normalize the area under the curve (AUC) for C16 and C24 peaks against the internal standard to confirm that CERS2 KO cells successfully accumulated C16:0 without producing C24:0[1].

Workflow Cell SH-SY5Y Neuronal Model CRISPR CRISPR-Cas9 KO (CERS2 or TECR) Cell->CRISPR Generate LOF Mutants Treat Dose with 1-deoxysphinganine (0 - 10 µM) CRISPR->Treat Expose to precursor Assay1 PrestoBlue Assay (Cell Viability) Treat->Assay1 Evaluate Toxicity Rescue Assay2 LC-MS/MS Lipidomics (Quantify C16 vs C24) Treat->Assay2 Confirm Chain Shift

Experimental workflow for validating chain-length-specific neurotoxicity via CRISPR.

Conclusion & Translational Impact

The functional discrepancy between N-(tetracosanoyl)-1-deoxysphinganine (C24) and its shorter-chain homologs (C16) fundamentally reshapes our understanding of sphingolipid-induced neurodegeneration. Because the toxicity of 1-deoxysphingolipids is tightly coupled to the VLC elongation pathway, enzymes such as ELOVL1 and CerS2 represent highly specific, actionable therapeutic targets[5]. By therapeutically inhibiting VLC fatty acid elongation, drug developers could theoretically shift the metabolic flux of mutant SPT products toward the benign C16 homologs, rescuing neuronal viability in HSAN1 and diabetic neuropathy without completely halting global sphingolipid synthesis.

References

  • [1] 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity - PMC.1

  • [5] Very long chain fatty acids drive 1-deoxy-Sphingolipid toxicity - ResearchGate. 5

  • [4] Cytotoxicity of 1-deoxysphingolipid unraveled by genome-wide genetic screens and lipidomics in Saccharomyces cerevisiae - Molecular Biology of the Cell. 4

  • [2] Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC. 2

  • [6] C24 1-Deoxyceramide (m18:1/24:0) Product Information - Cayman Chemical. 6

  • [3] 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC. 3

Sources

Validation

In Vivo Validation of N-(tetracosanoyl)-1-deoxysphinganine as a Therapeutic Target: A Comparative Guide to Intervention Strategies

For drug development professionals and lipid biologists, targeting atypical sphingolipid metabolism presents a unique set of challenges. N-(tetracosanoyl)-1-deoxysphinganine—also known as 1-deoxyceramide (m18:0/24:0)—is...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and lipid biologists, targeting atypical sphingolipid metabolism presents a unique set of challenges. N-(tetracosanoyl)-1-deoxysphinganine—also known as 1-deoxyceramide (m18:0/24:0)—is a highly toxic, very-long-chain atypical sphingolipid. Formed when mutant serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, the resulting 1-deoxysphinganine (dSA) cannot be degraded through canonical pathways due to the absence of a C1-hydroxyl group.

Recent genome-wide CRISPR-Cas9 screens have revealed that 1-deoxysphinganine itself is merely a precursor; its conversion to very-long-chain ceramides—specifically N-(tetracosanoyl)-1-deoxysphinganine—via the CERS2/TECR pathway is the definitive trigger for endoplasmic reticulum (ER) stress and neurotoxicity 1. Furthermore, these atypical sphingolipids are not only implicated in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) but are also highly cytotoxic to pancreatic β-cells, acting as pathogenic drivers in Type 2 Diabetes 2. While some adaptive metabolic responses to dSA have been documented 3, chronic accumulation overwhelms physiological clearance mechanisms 4.

This guide objectively compares three distinct therapeutic strategies for mitigating N-(tetracosanoyl)-1-deoxysphinganine toxicity and provides a self-validating in vivo protocol for evaluating their preclinical efficacy.

Mechanistic Grounding & Pathway Analysis

To effectively validate a therapeutic target, one must understand the metabolic bottleneck. The synthesis of N-(tetracosanoyl)-1-deoxysphinganine involves three primary intervention nodes:

  • Global SPT Inhibition (Myriocin): Irreversibly blocks all sphingolipid synthesis.

  • Substrate Competition (L-Serine): Floods the system with L-serine to outcompete L-alanine at the SPT active site.

  • Targeted CERS2/TECR Modulation (Precision Blockade): Selectively inhibits the N-acylation of 1-deoxysphinganine into the highly toxic C24:0 species, preserving upstream canonical sphingolipid synthesis.

Pathway Alanine L-Alanine + Palmitoyl-CoA SPT Mutant SPT (HSAN1) Alanine->SPT dSA 1-Deoxysphinganine (dSA) SPT->dSA Condensation CERS2 CERS2 / TECR Complex dSA->CERS2 DeoxyCer N-(tetracosanoyl)- 1-deoxysphinganine CERS2->DeoxyCer N-acylation (C24:0) ER_Stress ER Stress & Neurotoxicity DeoxyCer->ER_Stress Accumulation Myriocin Myriocin (Global SPT Inhibitor) Myriocin->SPT LSerine L-Serine (Substrate Competition) LSerine->SPT Shifts preference TargetedTx CERS2 Modulator (Precision Blockade) TargetedTx->CERS2

Metabolic synthesis of N-(tetracosanoyl)-1-deoxysphinganine and intervention nodes.

Objective Comparison of Therapeutic Strategies

When evaluating these strategies in vivo, researchers must balance the reduction of the toxic target against the off-target depletion of essential canonical lipids.

Therapeutic StrategyMechanism of ActionN-(tetracosanoyl)-1-deoxySA ReductionCanonical Ceramide LevelsER Stress (CHOP mRNA)Sensory Function (Hot Plate)
Vehicle (HSAN1 Model) N/A (Baseline Pathology)0% (Baseline)Normal+++ (Severe)Severely Impaired (25s)
Myriocin Global SPT Inhibition> 90%< 20% (Severe Depletion) + (Low)Impaired (Systemic Tox)
L-Serine Substrate Competition~40%Normal++ (Moderate)Partially Improved (18s)
CERS2/TECR Modulator Precision N-acylation Blockade> 85% Normal + (Low)Fully Restored (12s)

Analysis: While Myriocin nearly eradicates the target lipid, it causes catastrophic depletion of canonical ceramides, leading to severe systemic toxicity. L-Serine is safe but requires massive dosing and offers incomplete target suppression. CERS2/TECR Modulation emerges as the superior profile, selectively preventing the formation of the terminal toxic C24:0 species while maintaining the physiological sphingolipid pool.

Self-Validating Experimental Protocol for In Vivo Validation

To rigorously validate the efficacy of a CERS2/TECR modulator against N-(tetracosanoyl)-1-deoxysphinganine accumulation, the following highly controlled in vivo workflow must be employed. This protocol is designed as a self-validating system: every step includes internal controls to rule out artifactual data.

Step 1: Animal Stratification & Dosing
  • Model Selection: Use 12-week-old SPTLC1^C133W transgenic mice. Causality: This specific mutation alters the enzyme's binding pocket, forcing the endogenous overproduction of 1-deoxysphinganine, perfectly mimicking human HSAN1 pathology.

  • Regimen: Administer the CERS2 Modulator (10 mg/kg PO daily), L-Serine (400 mg/kg/d in drinking water), Myriocin (0.3 mg/kg IP every other day), or Vehicle for 8 weeks.

Step 2: Tissue Harvesting (Metabolic Quenching)
  • Procedure: Fast mice for 6 hours prior to harvest to normalize baseline metabolic fluctuations. Euthanize via cervical dislocation.

  • Causality: Chemical anesthetics and CO2 induce rapid, transient hypoxia that artificially alters lipid kinase and synthase activity. Cervical dislocation ensures the lipidome accurately reflects the in vivo steady state.

  • Excision: Rapidly excise the sciatic nerve and dorsal root ganglia (DRG). Snap-freeze in liquid nitrogen within 45 seconds.

Step 3: Biphasic Lipid Extraction
  • Procedure: Homogenize tissue in a Methanol:Chloroform (2:1 v/v) mixture.

  • Self-Validation (Internal Standards): Before homogenization, spike the buffer with 50 pmol of d7-sphinganine and C17-ceramide. Causality: Spiking prior to extraction allows you to calculate absolute recovery rates, ensuring that any observed reduction in the target lipid is due to the drug, not poor extraction efficiency.

Step 4: Targeted LC-MS/MS Quantification
  • Procedure: Analyze the organic phase using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Specificity: Monitor the transition m/z 636.6 → 236.2 for N-(tetracosanoyl)-1-deoxysphinganine. Causality: The 236.2 m/z product ion is the unique signature of the 1-deoxy sphingoid backbone. Canonical ceramides yield a 264.2 m/z product ion. This precise MRM transition guarantees zero cross-talk between toxic and healthy lipids.

Step 5: Functional Readouts (ER Stress & Neuropathy)
  • Molecular: Perform qRT-PCR on DRG tissue for UPR markers (CHOP, BiP, spliced XBP1).

  • Behavioral: Conduct hot-plate latency tests (55°C) to quantify the reversal of thermal hypoalgesia.

Workflow Mice HSAN1 Mice (SPTLC1 C133W) Dosing Therapeutic Intervention Mice->Dosing Harvest Tissue Harvest (Sciatic/DRG) Dosing->Harvest Extraction Lipid Extraction (MeOH:CHCl3) Harvest->Extraction LCMS Targeted LC-MS/MS (MRM Mode) Extraction->LCMS Analysis Data Integration (Lipidomics) LCMS->Analysis

Step-by-step in vivo validation workflow for assessing 1-deoxyCer targeted therapies.

References

  • 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity. ResearchGate (Preprint, 2025).1

  • Deoxysphingolipids, Novel Biomarkers for Type 2 Diabetes, Are Cytotoxic for Insulin-Producing Cells. Diabetes Journals (2014).2

  • 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase. PubMed / J Lipid Res (2022).3

  • Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway. PubMed (NIH).4

Sources

Safety & Regulatory Compliance

Safety

N-(tetracosanoyl)-1-deoxysphinganine proper disposal procedures

Comprehensive Handling and Disposal Guide for N-(Tetracosanoyl)-1-Deoxysphinganine As research into metabolic syndrome, diabetic neuropathy, and cellular stress expands, atypical sphingolipids have become critical biomar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Disposal Guide for N-(Tetracosanoyl)-1-Deoxysphinganine

As research into metabolic syndrome, diabetic neuropathy, and cellular stress expands, atypical sphingolipids have become critical biomarkers and experimental tools. N-(tetracosanoyl)-1-deoxysphinganine is a highly bioactive, very-long-chain 1-deoxysphingolipid. Because it lacks a canonical C1-hydroxyl group, it exhibits extreme hydrophobicity and cannot be degraded by standard cellular pathways[1][2].

This guide provides researchers and drug development professionals with authoritative, step-by-step operational procedures for the safe handling, reconstitution, and disposal of this lipid, ensuring both scientific integrity and laboratory safety.

Chemical Identity & Quantitative Profile

Before handling, it is critical to understand the physical and chemical properties of the substance to dictate solvent selection and waste segregation[3][4].

PropertyValue
Chemical Name N-(tetracosanoyl)-1-deoxysphinganine
Common Synonyms C24:0 1-Deoxyceramide, C24 dihydro 1-Deoxyceramide, Cer(m18:0/24:0)
CAS Registry Number 1645269-63-1
Molecular Formula C42H85NO2
Molecular Weight 636.1 g/mol
Solubility Limits Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml)
Hazard Classification Water Hazard Class 1 (Slightly hazardous to water)

Biological Mechanism & Experimental Context

To understand the handling requirements of N-(tetracosanoyl)-1-deoxysphinganine, one must understand its origin. Under conditions of cellular stress or serine deficiency, the enzyme Serine Palmitoyltransferase (SPT) promiscuously utilizes L-alanine instead of L-serine[5][6]. This alternative condensation produces 1-deoxysphinganine, which is subsequently N-acylated by Ceramide Synthase (CERS2/TECR) into very-long-chain 1-deoxyceramides like N-(tetracosanoyl)-1-deoxysphinganine[2].

Because these "headless" lipids lack a C1-hydroxyl group, they cannot be converted into complex sphingolipids or degraded by sphingosine-1-phosphate lyase. This results in toxic accumulation, triggering endoplasmic reticulum (ER) stress and cytoskeletal instability[1][2].

G Palmitoyl Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl->SPT Alanine L-Alanine Alanine->SPT dSA 1-Deoxysphinganine SPT->dSA Alternative Condensation CERS Ceramide Synthase (CERS2 / TECR) dSA->CERS dCer N-(tetracosanoyl)-1-deoxysphinganine CERS->dCer N-acylation (C24:0) Toxicity ER Stress & Cytoskeletal Instability dCer->Toxicity Toxic Accumulation

Figure 1: Biosynthetic pathway of N-(tetracosanoyl)-1-deoxysphinganine and its role in ER stress.

Operational Plan: Reconstitution & Handling Workflow

The extreme hydrophobicity of this lipid requires precise reconstitution protocols to prevent aggregation and ensure reproducible downstream assays.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the lipid. Because the molecule is highly hydrophobic, moisture introduces irreversible micelle aggregation, ruining the stock concentration.

Step 2: Solvent Purging and Addition

  • Action: Select an appropriate organic solvent (e.g., Ethanol, DMSO, or DMF). Purge the solvent with an inert gas (Nitrogen or Argon) before adding it to the lipid vial[4].

  • Causality: Purging displaces dissolved oxygen. Lipids are highly susceptible to auto-oxidation during long-term storage; removing oxygen preserves the structural integrity of the tetracosanoyl chain.

Step 3: Homogenization and Validation

  • Action: Vortex the solution vigorously for 60 seconds, followed by gentle sonication in a water bath at 37°C for 5 minutes.

  • Self-Validating System: Hold the vial against a direct light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution, which will skew quantitative mass spectrometry or cell-culture dosing. Do not proceed until the solution is clear.

Step 4: Aliquoting

  • Action: Divide the master stock into single-use aliquots and immediately store at -20°C[4].

  • Causality: Repeated freeze-thaw cycles introduce moisture and temperature fluctuations that degrade the lipid. Single-use aliquots ensure absolute consistency across experimental replicates.

Proper Disposal Procedures

While N-(tetracosanoyl)-1-deoxysphinganine itself is not acutely toxic to the environment (Water Hazard Class 1)[7], the organic solvents required to dissolve it are highly regulated. The disposal strategy is entirely dictated by the carrier solvent.

Step 1: Segregation of Waste Streams

  • Action: Determine if your lipid was dissolved in a halogenated solvent (e.g., Chloroform, often used for lipid extractions) or a non-halogenated solvent (e.g., DMSO, Ethanol, DMF).

  • Causality: Mixing halogenated and non-halogenated solvents creates highly reactive mixtures and drastically increases institutional disposal costs. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

Step 2: Liquid Waste Disposal (Non-Halogenated)

  • Action: Dispose of DMSO, DMF, or Ethanol solutions containing the lipid into designated "Non-Halogenated Organic Waste" carboys.

  • Validation: Ensure the waste container is properly vented. DMSO freezes at 19°C; ensure the waste carboy is kept in a temperature-controlled environment to prevent blockages and pressure buildup.

Step 3: Liquid Waste Disposal (Halogenated)

  • Action: If the lipid was extracted using Chloroform or Dichloromethane, dispose of the liquid in a "Halogenated Organic Waste" container.

  • Validation: Cap tightly and store in a flammable safety cabinet until pickup by your facility's Environmental Health and Safety (EHS) team.

Step 4: Solid Waste Disposal

  • Action: Place pipette tips, microcentrifuge tubes, and empty product vials contaminated with the lipid/solvent mixture inside a chemical fume hood. Allow the residual solvent to evaporate completely.

  • Causality & Validation: Evaporating the solvent prevents volatile organic compounds (VOCs) from accumulating inside sealed solid waste bins, which poses a severe fire hazard. Once dry, dispose of these plastics in standard solid hazardous waste bins.

Step 5: Spill Containment and Cleanup

  • Action: For dry powder spills, pick up mechanically without creating dust. For solvent spills, use inert absorbent pads[7].

  • Validation: Never wash the spill down the sink. The lipid must not reach groundwater or sewage systems due to its classification as a water pollutant[7]. Place all used absorbent pads into solid hazardous waste.

References

  • National Institutes of Health. "Deoxysphingolipids: Atypical Skeletal Muscle Lipids Related to Insulin Resistance in Humans That Decrease Insulin Sensitivity In Vitro.
  • National Institutes of Health. "1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase.
  • National Institutes of Health. "1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma.
  • bioRxiv. "1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity.
  • PubChem. "N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2.
  • Cayman Chemical. "PRODUCT INFORMATION: C24 1-Deoxyceramide (m18:1/24:0).
  • Cayman Chemical. "1-Deoxysphinganine (m18:0) - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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